Procyanidin
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4-dihydrochromene-3,4,5,7-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O13/c31-14-7-19(35)16-11-25(28(41-23(16)9-14)12-1-3-17(33)20(36)5-12)43-30(13-2-4-18(34)21(37)6-13)29(40)27(39)26-22(38)8-15(32)10-24(26)42-30/h1-10,25,27-29,31-40H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVVOUNEGQIPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858698 | |
| Record name | Procyanidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20347-71-1, 4852-22-6 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl]oxy]-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20347-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyanidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004852226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyanidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Procyanidin Structure and Chemical Properties
Procyanidins, a class of flavonoids also known as condensed tannins, are oligomers and polymers of flavan-3-ol monomer units.[1] Widely distributed in the plant kingdom, they are of significant interest due to their potent antioxidant properties and potential health benefits, including the prevention of cardiovascular and neurodegenerative diseases.[2][3] This guide provides a detailed examination of their structure and chemical properties, along with relevant experimental methodologies for their study.
This compound Structure
The structure of procyanidins is defined by their constituent monomeric units, the type and stereochemistry of the linkages between them, and their overall degree of polymerization.
Monomeric Units
Procyanidins are exclusively built from (+)-catechin and/or (-)-epicatechin monomeric units.[4] These flavan-3-ols differ in the stereochemistry at the C3 position of the C-ring. This fundamental composition distinguishes them from other proanthocyanidins like propelargonidins (from afzelechin) and prodelphinidins (from gallocatechin), which have different hydroxylation patterns on the B-ring.[5]
Interflavan Linkages and Classification
Procyanidins are categorized primarily into B-type and A-type based on the linkage between the flavan-3-ol units.
-
B-type Procyanidins : These are the most common type and are characterized by a single C-C bond between the C4 of the "upper" unit and either the C8 or C6 of the "lower" unit. This results in two main linkage types: C4→C8 and C4→C6. Due to the chirality at C2, C3, and C4, eight different B-type dimers are possible (B1-B4 with C4→C8 linkage and B5-B8 with C4→C6 linkage).
-
A-type Procyanidins : These possess a second linkage, an ether bond (C2→O→C7), in addition to the C4→C8 or C4→C6 C-C bond. This additional bond creates a more rigid and stable structure. B-type procyanidins can be converted to A-type through radical oxidation.
Caption: Logical relationship of this compound classification.
Degree of Polymerization (DP)
Procyanidins are classified by their degree of polymerization (DP), which is the number of monomeric units in the molecule.
-
Monomers (DP=1): Catechin and epicatechin.
-
Oligomers (DP=2-10): Dimers, trimers, etc. Oligomeric procyanidins are often considered the most bioactive.
-
Polymers (DP>10): Highly polymerized procyanidins.
The biosynthesis of procyanidins is a complex process involving the shikimate, phenylpropanoid, and flavonoid pathways, which produce the flavan-3-ol precursors. These precursors are then transported to the vacuole for polymerization.
Caption: Simplified this compound biosynthesis pathway.
Chemical Properties
The chemical properties of procyanidins dictate their stability, bioavailability, and biological activity.
Solubility and Stability
Oligomeric procyanidins are soluble in polar solvents like water, ethanol, acetone, and ethyl acetate, but are insoluble in non-polar solvents such as chloroform and petroleum ether. As the degree of polymerization increases, their solubility in water decreases. Procyanidins are generally unstable and susceptible to degradation under high temperatures, extreme pH, and exposure to light and oxygen.
Reactivity
Antioxidant Activity: Procyanidins are powerful antioxidants, a property attributed to the phenolic hydroxyl groups on their B-rings. Their antioxidant mechanisms include:
-
Free Radical Scavenging: They can donate a hydrogen atom from a hydroxyl group to neutralize reactive oxygen species (ROS), such as hydroxyl and superoxide radicals.
-
Metal Ion Chelation: They can chelate pro-oxidant metal ions like iron and copper, preventing them from catalyzing the formation of ROS.
-
Upregulation of Endogenous Antioxidants: Procyanidins can activate the Nrf2/ARE signaling pathway, which boosts the expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).
Caption: Procyanidins activate the Nrf2 antioxidant pathway.
Protein Binding: Procyanidins readily bind to proteins, particularly those rich in proline. This interaction is responsible for the astringent taste of many this compound-rich foods and beverages.
UV Absorption: The aromatic ring structures in procyanidins allow them to absorb ultraviolet radiation, with a maximum absorption wavelength (λmax) typically around 280 nm. This property makes them potential ingredients for sunscreens.
Quantitative Data Summary
The following tables summarize key quantitative properties of common procyanidins.
Table 1: Chemical Properties of Selected Procyanidins
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | UV/Vis (λmax) |
| This compound B1 | C₃₀H₂₆O₁₂ | 578.52 | Soluble in ethanol, DMSO, DMF (~30 mg/mL) | ~280 nm |
| This compound B2 | C₃₀H₂₆O₁₂ | 578.52 | Soluble in ethanol, DMSO, DMF | ~280 nm |
| This compound C1 | C₄₅H₃₈O₁₈ | 866.77 | Soluble in ethanol, DMSO, DMF (~30 mg/mL); PBS pH 7.2 (~10 mg/mL) | 282 nm |
Table 2: Antioxidant Activity of Selected Procyanidins
| Compound | Assay | IC₅₀ Value | Reference |
| This compound C1 | DPPH Radical Scavenging | 3.2 µg/mL | |
| This compound C1 | α-glucosidase Inhibition | 3.8 µg/mL | |
| This compound C1 | 15-lipoxygenase (15-LO) Inhibition | 57.6 µg/mL |
Experimental Protocols
Accurate analysis of procyanidins requires robust experimental protocols for their extraction, separation, and characterization.
Extraction and Purification
A common procedure involves solvent extraction followed by chromatographic purification.
Caption: General workflow for this compound extraction.
Methodology: Solvent Extraction
-
Sample Preparation: Dry and grind the plant material to a fine powder to increase surface area.
-
Extraction: Macerate the powder in an aqueous organic solvent. A mixture of 70% acetone in water is highly effective. Use a solid-to-liquid ratio of approximately 1:10 to 1:20 (g:mL).
-
Procedure: Stir or sonicate the mixture at a controlled temperature (e.g., 35-50°C) for a defined period (e.g., 15-60 minutes).
-
Filtration: Separate the solid residue by filtration or centrifugation.
-
Concentration: Remove the organic solvent from the supernatant using a rotary evaporator under reduced pressure.
-
Purification: The resulting aqueous extract can be further purified. For removing lipids, a liquid-liquid extraction with hexane can be performed. To separate procyanidins from other compounds, apply the extract to a Sephadex LH-20 or C18 solid-phase extraction column.
Structural Analysis
Methodology: HPLC-MS for Separation and Identification
-
Chromatography System: Use a High-Performance Liquid Chromatography (HPLC) system, often with a reversed-phase C18 column.
-
Mobile Phase: A typical mobile phase consists of a gradient of two solvents: (A) water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, and (B) an organic solvent like acetonitrile or methanol.
-
Detection: Couple the HPLC to a mass spectrometer (MS) with an electrospray ionization (ESI) source.
-
Analysis: The HPLC separates procyanidins based on their size and polarity. The MS detector determines the mass-to-charge ratio (m/z) of each eluting compound, allowing for the determination of the degree of polymerization. Tandem MS (MS/MS) fragmentation patterns can be used to identify the monomeric units and distinguish between A-type and B-type linkages. For instance, fragmentation of B-type dimers often yields product ions from quinone methide (QM) cleavage and retro-Diels-Alder (RDA) reactions.
Antioxidant Capacity Assay
Methodology: DPPH Radical Scavenging Assay This assay measures the ability of an antioxidant to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.
Caption: Standard workflow for the DPPH assay.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the this compound sample in a suitable solvent.
-
Reaction: In a microplate well or cuvette, add a small volume of the this compound sample (e.g., 50 µL) to a larger volume of the DPPH solution (e.g., 150 µL).
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at the λmax of DPPH (approximately 517 nm) using a spectrophotometer. A blank (solvent only) and a control (solvent + DPPH) are also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the % inhibition against the sample concentration.
References
- 1. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proanthocyanidins against Oxidative Stress: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthetic Pathway of Proanthocyanidins in Major Cash Crops - PMC [pmc.ncbi.nlm.nih.gov]
A-Type vs. B-Type Procyanidin Linkages: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Procyanidins, a class of polyphenolic compounds ubiquitously found in the plant kingdom, have garnered significant attention for their potential therapeutic applications. These oligomers and polymers of flavan-3-ol units, primarily catechin and epicatechin, are characterized by the nature of the linkages between their constituent monomers. The stereochemistry and type of these interflavan bonds give rise to a vast structural diversity, which in turn dictates their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the two primary classifications of procyanidin linkages: A-type and B-type, with a focus on their structural distinctions, analytical characterization, and differential biological effects.
Structural Elucidation of this compound Linkages
Procyanidins are broadly categorized based on the bonding between their flavan-3-ol subunits. The more prevalent B-type linkage consists of a single carbon-carbon bond, whereas the A-type linkage is characterized by an additional ether bond, resulting in a more rigid structure.
B-Type Procyanidins: These are the most abundant procyanidins in nature.[1] The monomeric units are linked by a single C-C bond, most commonly between the C4 of the upper unit and the C8 of the lower unit (C4→C8).[1] A less common variation involves a C4→C6 linkage.[2] Prominent examples of B-type procyanidins include this compound B1, B2, B3, and B4.[1]
A-Type Procyanidins: Less common than their B-type counterparts, A-type procyanidins possess a second ether linkage in addition to the C4→C8 interflavan bond.[1] This additional bond typically forms between the C2 of the upper unit and an oxygen on the A-ring of the lower unit, commonly at the C7 position (C2→O→C7). This double linkage imparts a more constrained and stable conformation to the molecule. Well-known A-type procyanidins include this compound A1 and A2.
The structural differences between A-type and B-type this compound dimers are illustrated in the diagram below.
Caption: Structural comparison of a B-type and an A-type this compound dimer.
Quantitative Data and Physicochemical Properties
The type of linkage significantly influences the physicochemical properties of procyanidins, which in turn affects their bioavailability and biological activity. A-type procyanidins, with their additional ether bond, exhibit greater stability and hydrophobicity compared to the more flexible B-type structures.
| Property | A-Type Procyanidins | B-Type Procyanidins | References |
| Prevalence | Less common, found in sources like cranberries, cinnamon, peanuts, and plums. | Most abundant type, widely distributed in apples, cocoa, grape seeds, and red wine. | |
| Bioavailability | A-type dimers are better absorbed from the small intestine than B-type dimers. The presence of A-type tetramers can enhance the absorption of B-type dimers. | Generally have lower bioavailability. Oligomers with a degree of polymerization greater than four are poorly absorbed. | |
| Stability | More stable due to the rigid double linkage. This compound A1 shows higher stability in the gastric phase compared to this compound B3. | Less stable. |
Experimental Protocols for Linkage-Type Determination
The structural characterization and differentiation of A-type and B-type procyanidins rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with mass spectrometry is a powerful tool for the separation and identification of this compound oligomers.
Methodology:
-
Chromatography: Reversed-phase HPLC is commonly used for the separation of this compound oligomers up to tetramers, while normal-phase HPLC is more effective for separating higher polymers based on their degree of polymerization.
-
Mobile Phase (Reversed-Phase): A gradient of an organic solvent (e.g., acetonitrile or methanol) in acidified water (e.g., with formic or acetic acid) is typically employed.
-
Column: C18 columns are widely used for reversed-phase separations.
-
-
Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are crucial for distinguishing between A-type and B-type linkages.
-
Fragmentation Pathways: The primary fragmentation mechanisms include Quinone Methide (QM) fission of the interflavanoid bond, Heterocyclic Ring Fission (HRF), and Retro-Diels-Alder (RDA) fission.
-
Distinguishing Fragments: A-type dimers are characterized by a mass difference of 2 Da less than B-type dimers due to the additional C-O-C bond. Furthermore, the fragmentation of A-type dimers can produce monomeric fragment ions with a 4 Da difference (e.g., m/z 289 and m/z 285), whereas B-type dimers typically yield fragment ions with a 2 Da difference (e.g., m/z 287 and m/z 289).
-
The general workflow for HPLC-MS analysis of procyanidins is depicted below.
Caption: A generalized workflow for the analysis of this compound linkages using HPLC-MS.
Thioacidolysis
Thioacidolysis is a chemical degradation method used to determine the composition and structure of proanthocyanidins.
Methodology:
-
Principle: In the presence of an acid catalyst, a thiol reagent (e.g., cysteamine or toluene-α-thiol) cleaves the B-type interflavan bonds. A-type linkages are resistant to this cleavage.
-
Reaction Conditions: The sample is heated with the thiol reagent in an acidic solution. Optimal conditions for cysteamine-induced thiolysis of cocoa proanthocyanidins have been determined as 20 minutes at 60°C. For cranberry procyanidins, a reaction temperature of 70°C for 20 minutes in 0.3 M HCl has been found to be optimal.
-
Analysis: The resulting monomers and thioether adducts are then analyzed by HPLC to determine the composition of the terminal and extension units of the this compound polymer. The ratio of A-type linkages can be quantified.
Differential Biological Activities and Signaling Pathways
The structural variations between A-type and B-type procyanidins translate into distinct biological activities and mechanisms of action at the cellular and molecular levels.
B-Type Procyanidins
B-type procyanidins, particularly this compound B2, have been extensively studied for their role in cellular signaling pathways related to inflammation, oxidative stress, and vascular health.
-
ERK1/2-RUNX2 Pathway: this compound B2 has been shown to reduce vascular calcification by inactivating the ERK1/2-RUNX2 signaling pathway. It can also decrease the expression of β-catenin, suggesting an interaction with the Wnt signaling pathway.
-
Nrf2 Pathway: this compound B2 can induce the translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2) and the expression of glutathione S-transferase P1 (GST P1) via the ERKs and p38-MAPK pathways, thereby protecting colonic cells against oxidative stress.
-
PI3K/Akt Pathway: Proanthocyanidin hexamers have been shown to decrease PI3K/Akt signaling, which is involved in cell survival. This compound B2 has also been implicated in modulating the PI3K/Akt pathway in the context of sepsis-induced acute lung injury.
The following diagram illustrates the known signaling pathways modulated by B-type procyanidins.
Caption: Signaling pathways modulated by B-type procyanidins, particularly this compound B2.
A-Type Procyanidins
While the specific signaling pathways for A-type procyanidins are less well-defined, their biological activities are thought to be mediated through their antioxidant and anti-inflammatory properties. They can act by scavenging reactive oxygen species that are involved in the activation and inactivation of various signaling proteins and phosphatases.
The diagram below presents a generalized model of the potential mechanisms of action for A-type procyanidins.
Caption: Potential mechanisms of action for A-type procyanidins.
Conclusion
The distinction between A-type and B-type this compound linkages is fundamental to understanding their roles in chemistry and biology. The presence of an additional ether bond in A-type procyanidins confers unique structural and physicochemical properties that influence their bioavailability and biological activity. Advanced analytical techniques, particularly HPLC-MS, are indispensable for the accurate characterization of these complex molecules. A deeper understanding of the distinct signaling pathways modulated by each linkage type will be crucial for the targeted development of this compound-based therapeutics and nutraceuticals. Further research is warranted to fully elucidate the specific molecular targets of A-type procyanidins and to explore the synergistic effects of different this compound types in complex biological systems.
References
A Technical Guide to Natural Sources of Procyanidin Oligomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the rich natural world of procyanidin oligomers, offering a technical overview of their primary sources, quantification, and biological significance. This compound oligomers, a class of flavonoids, are of significant interest to the scientific community due to their potent antioxidant properties and potential therapeutic applications in chronic diseases.[1][2]
Core Principles of this compound Oligomers
This compound oligomers are polymers composed of catechin and epicatechin monomeric units.[1] They are classified based on the number of constituent monomers (degree of polymerization, DP), with oligomers typically defined as having a DP of 2 to 4.[1] The linkage between these monomers can be of two primary types: B-type, which consists of a single C-C bond, and A-type, which includes an additional ether bond.[1] B-type linkages are the more common form found in nature.
Prominent Natural Sources and Quantitative Analysis
This compound oligomers are widely distributed throughout the plant kingdom, with notable concentrations in the skins, seeds, and bark of various fruits and plants. The following table summarizes the quantitative content of this compound oligomers in several key natural sources.
| Natural Source | This compound Oligomer Content | Reference |
| Fruits & Berries | ||
| Grape Seeds (Vitis vinifera) | ~3500 mg/100 g (dry weight) | |
| Aronia (Chokeberry) | 664 mg/100 g | |
| Plum | ~200 mg/100 g (fresh weight) | |
| Cranberry (Vaccinium macrocarpon) | ~200 mg/100 g (fresh weight) | |
| Blueberry | ~200 mg/100 g (fresh weight) | |
| Black Currant | ~200 mg/100 g (fresh weight) | |
| Apple (Red Delicious) | 207.7 mg/serving | |
| Apple (Granny Smith) | 183.3 mg/serving | |
| Strawberry | 60-90 mg/100 g (fresh weight) | |
| Red Grapes | 60-90 mg/100 g (fresh weight) | |
| Spices & Grains | ||
| Cinnamon | ~8000 mg/100 g (fresh weight) | |
| Sorghum | up to 4000 mg/100 g (fresh weight) | |
| Nuts & Legumes | ||
| Hazelnuts | High concentrations | |
| Pistachios | High concentrations | |
| Almonds | High concentrations | |
| Walnuts | High concentrations | |
| Peas | Present | |
| Beans | Present | |
| Beverages & Other | ||
| Cocoa | High concentrations | |
| Red Wine | 22.0 mg/serving | |
| Cranberry Juice | 31.9 mg/serving | |
| Pine Bark (Pinus pinaster) | High concentrations |
Experimental Protocols for Extraction and Quantification
The accurate extraction and quantification of this compound oligomers are critical for research and development. The following sections outline common methodologies.
Extraction of this compound Oligomers
A widely used method for extracting this compound oligomers from plant material involves solvent extraction.
Materials and Reagents:
-
Plant material (e.g., grape seeds, fruit skins), finely ground
-
Solvents:
-
70% Acetone in water (v/v)
-
Methanol
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
-
n-Hexane (for defatting)
-
Ascorbic acid (as an antioxidant)
-
Centrifuge
-
Rotary evaporator
-
Freeze-dryer
Protocol:
-
Sample Preparation: Homogenize the plant material. For samples with high lipid content, such as seeds, a defatting step with n-hexane is recommended.
-
Extraction:
-
Suspend the prepared plant material in an extraction solvent (e.g., 70% acetone/water). The addition of a small amount of ascorbic acid can prevent oxidation.
-
Employ techniques such as sonication or stirring for a defined period (e.g., 60 minutes) to enhance extraction efficiency.
-
-
Purification:
-
Centrifuge the mixture to pellet solid debris.
-
Collect the supernatant and concentrate it using a rotary evaporator.
-
The crude extract can be further purified using solid-phase extraction (SPE) with cartridges like Sep-Pak C18 or column chromatography with Sephadex LH-20.
-
-
Drying: Lyophilize the purified extract to obtain a dry powder of this compound oligomers.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the separation and quantification of individual this compound oligomers.
Instrumentation and Conditions:
-
HPLC System: Equipped with a photodiode array (PDA) or fluorescence detector (FLD).
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of two solvents, typically:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Detection:
-
PDA: Monitoring at 280 nm.
-
FLD: Excitation at 272 nm and emission at 312 nm for enhanced sensitivity and selectivity.
-
-
Quantification: Based on calibration curves of authentic standards (e.g., this compound B1, B2, C1).
Advanced Quantification by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers rapid and sensitive analysis of this compound oligomers directly from crude extracts. This method can provide information on the total this compound content, the ratio of different subclasses (procyanidins and prodelphinidins), and the mean degree of polymerization.
Signaling Pathways Modulated by this compound Oligomers
This compound oligomers have been shown to interact with and modulate several key cellular signaling pathways.
Insulin Signaling Pathway
Grape seed this compound extract (GSPE) has been demonstrated to activate the insulin receptor, leading to downstream signaling events. This mimetic action on the insulin pathway is a key area of interest for its potential in managing hyperglycemia.
Caption: Insulin signaling pathway activated by this compound oligomers.
T-Cell Activation and Glycolysis
Oligomeric procyanidins can inhibit the proliferation of activated T cells by interfering with their metabolic shift towards glycolysis. This immunomodulatory effect is linked to the suppression of key cytokine production.
Caption: Inhibition of T-cell glycolysis by oligomeric procyanidins.
NF-κB Signaling Pathway
Procyanidins can interfere with the activation of NF-κB, a key regulator of inflammation and immune responses. This can occur through both antioxidant effects and direct interaction with proteins in the pathway.
Caption: this compound interference with NF-κB signaling.
General Experimental Workflow
The following diagram illustrates a typical workflow for the study of this compound oligomers from natural sources.
Caption: General workflow for this compound oligomer research.
References
Procyanidin Metabolism In Vivo: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Procyanidins, a class of polyphenolic compounds abundant in various plant-based foods, have garnered significant attention for their potential health benefits. However, their therapeutic efficacy is intrinsically linked to their metabolic fate in vivo. This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of procyanidins, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways influenced by their metabolites. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the study of procyanidins.
Absorption and Bioavailability of Procyanidins
The bioavailability of procyanidins is generally low and highly dependent on their degree of polymerization (DP). Monomers and dimers are absorbed to a greater extent than larger oligomers and polymers.[1] The majority of ingested procyanidins pass through the upper gastrointestinal tract intact and reach the colon, where they are subject to extensive microbial metabolism.[2]
Pharmacokinetic Parameters of Procyanidins and Metabolites
The following tables summarize key pharmacokinetic data for various procyanidins and their metabolites from in vivo studies.
Table 1: Pharmacokinetics of Procyanidin B1 and its Metabolites
| Compound | Species | Dose | Cmax | Tmax | Reference |
| This compound B1 | Human | 2g GSE | 10.6 ± 2.5 nmol/L | 2 h | [3] |
| Metabolites (unspecified) | Human | - | - | - | [3] |
Table 2: Pharmacokinetics of this compound B2 and its Metabolites
| Compound | Species | Dose | Cmax | Tmax | Bioavailability (%) | Reference |
| [14C]this compound B2 (total radioactivity) | Rat | 10.5 mg/kg (oral) | ~6 h | - | 8-11% (from blood AUC) | [4] |
| [14C]this compound B2 (total radioactivity) | Rat | 21 mg/kg (oral) | ~6 h | - | - | |
| This compound B2 | Rat | - | 3.6 nmol/L | 1 h | - |
Table 3: Pharmacokinetics of this compound Metabolites
| Metabolite | Species | Dose | Cmax | Tmax | Reference |
| Epicatechin-glucuronide | Rat | 1g Cocoa Cream | 423 nM | 2 h | |
| Methyl catechin-glucuronide | Rat | 50mg PE | 301 nM | 2 h | |
| Epicatechin-glucuronide | Rat | 50mg PECC | 452 nM | 1.5 h | |
| Catechin-glucuronide | Rat | 50mg PECC | 297 nM | 2 h | |
| (−)-epicatechin | Rat | - | 14.3 nmol/L | 1 h | - |
GSE: Grape Seed Extract; PE: this compound Hazelnut Skin Extract; PECC: this compound Hazelnut Skin Extract in Cocoa Cream.
Metabolism of Procyanidins
Procyanidins undergo extensive metabolism, primarily through two routes: phase II metabolism in the small intestine and liver, and microbial catabolism in the colon.
Phase II Metabolism
Monomeric and dimeric procyanidins that are absorbed in the small intestine undergo phase II metabolism, including glucuronidation, sulfation, and methylation. These reactions increase the water solubility of the compounds, facilitating their excretion.
Gut Microbiota Metabolism
The vast majority of ingested procyanidins, particularly the larger oligomers and polymers, reach the colon intact. Here, the gut microbiota plays a crucial role in their degradation into smaller, more bioavailable phenolic compounds. The primary microbial metabolites include phenolic acids (such as phenylacetic, phenylpropionic, and benzoic acid derivatives) and valerolactones.
Table 4: Major Microbial Metabolites of Procyanidins
| This compound Substrate | Major Microbial Metabolites | Reference |
| This compound Dimers | 2-(3,4-Dihydroxyphenyl)acetic acid, 5-(3,4-Dihydroxyphenyl)-γ-valerolactone | |
| Epicatechin, Catechin, this compound B2, Apple Procyanidins | 5-(3′,4′-Dihydroxyphenyl)-γ-valerolactones, 5-(3′-hydroxyphenyl)-γ-valerolactones | |
| This compound B2, A2, Apple and Cranberry Procyanidins | 2-(3′,4′-Dihydroxyphenyl)acetic acid | |
| General Procyanidins | Benzoic acid, 2-phenylacetic acid, 3-phenylpropionic acid, 2-(3′-hydroxyphenyl)acetic acid, 2-(4′-hydroxyphenyl)acetic acid, 3-(3′-hydroxyphenyl)propionic acid, hydroxyphenylvaleric acid |
Table 5: Quantitative Yield of Microbial Metabolites
| Substrate | Mass Recovery of Metabolites (after 24h fermentation) | Reference |
| (-)-Epicatechin | 20.0 - 56.9% | |
| (+)-Catechin | 20.0 - 56.9% | |
| This compound B2 | 20.0 - 56.9% | |
| This compound A2 | 20.0 - 56.9% | |
| Apple Procyanidins | 20.0 - 56.9% | |
| Cranberry Procyanidins | 20.0 - 56.9% |
Metabolic Pathways
The metabolic transformation of procyanidins is a complex process involving multiple enzymatic reactions. The following diagram illustrates the key metabolic pathways.
Detailed Experimental Protocols
This section outlines common methodologies employed in the in vivo study of this compound metabolism.
Animal Models and Study Design
-
Animal Models: Male Wistar or Sprague-Dawley rats are commonly used. Pigs are also utilized due to the similarity of their gastrointestinal tract to humans.
-
Acclimatization: Animals are typically acclimatized for at least one week with controlled temperature, humidity, and light/dark cycles, and provided with a standard chow diet and water ad libitum.
-
Administration: Procyanidins or extracts are administered orally, often via gavage. The vehicle is typically water or a solution like 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Dosing: Doses can range from 10.5 mg/kg to 800 mg/kg body weight depending on the study's objectives.
-
Sample Collection: Blood samples are collected at various time points (e.g., 0.5, 1, 2, 4, 6, 24 hours) post-administration via methods like retro-orbital sinus puncture or from the tail vein. Urine and feces are collected over extended periods (e.g., 24, 48, 96 hours) using metabolic cages. Tissues (liver, kidney, brain, etc.) are harvested at the end of the study.
Sample Preparation
-
Plasma: Blood is centrifuged to separate plasma, which is then often deproteinized with a solvent like acetonitrile. The supernatant is evaporated and the residue is reconstituted in a suitable solvent for analysis.
-
Urine: Urine samples may be centrifuged and filtered before direct injection or after a solid-phase extraction (SPE) clean-up step.
-
Tissues: Tissues are homogenized in a solvent (e.g., methanol), followed by centrifugation to separate the supernatant containing the metabolites.
Analytical Methodology: UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the identification and quantification of procyanidins and their metabolites.
-
Chromatography:
-
Column: A reversed-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A gradient elution with two solvents is common, for example:
-
Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to improve peak shape.
-
Solvent B: An organic solvent like acetonitrile or methanol, also with a small percentage of acid.
-
-
Gradient: A typical gradient might start with a low percentage of solvent B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for phenolic compounds.
-
Analysis: Tandem mass spectrometry (MS/MS) is employed for selective and sensitive detection. This involves selecting a specific parent ion (the metabolite of interest) and fragmenting it to produce characteristic daughter ions, which are then detected. This multiple reaction monitoring (MRM) approach provides high specificity and sensitivity.
-
The following diagram illustrates a typical experimental workflow for analyzing this compound metabolites.
References
- 1. Frontiers | Profiling and Distribution of Metabolites of this compound B2 in Mice by UPLC-DAD-ESI-IT-TOF-MSn Technique [frontiersin.org]
- 2. Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]this compound B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of Procyanidin Fractions
Abstract: Procyanidins, a class of polyphenolic compounds composed of flavan-3-ol units, are abundant in various plant-based foods and beverages, including grapes, apples, cocoa, and pine bark.[1][2] These compounds are known for a wide spectrum of biological activities, such as antioxidant, anti-inflammatory, anticancer, and cardioprotective effects.[3][4][5] The biological efficacy of procyanidins is largely dependent on their structure, particularly their degree of polymerization (DP). Consequently, fractionation of crude extracts into distinct oligomeric and polymeric fractions is a critical step for elucidating structure-activity relationships. This technical guide provides an in-depth overview of the biological activities of different procyanidin fractions, summarizing quantitative data, detailing key experimental protocols, and illustrating the molecular pathways involved. This document is intended for researchers, scientists, and drug development professionals working with these bioactive compounds.
Extraction and Fractionation Methodologies
The isolation and separation of procyanidins into fractions with varying degrees of polymerization are essential for studying their biological activities. Common techniques involve solvent extraction followed by chromatographic fractionation. Methods like solid-phase extraction (SPE), Sephadex LH-20 gel permeation, and preparative High-Performance Liquid Chromatography (HPLC) are frequently employed to separate crude extracts into fractions based on molecular size and polarity.
Experimental Protocol: Fractionation by Sephadex LH-20 Column Chromatography
This protocol is a representative method for separating polymeric procyanidins.
-
Column Preparation: Swell Sephadex LH-20 resin in methanol for several hours. Pack a glass column with the swollen resin.
-
Equilibration: Equilibrate the column by washing it with several column volumes of the initial mobile phase (e.g., 100% methanol).
-
Sample Loading: Dissolve the crude this compound extract in a minimal volume of the initial mobile phase and load it onto the top of the column.
-
Elution: Elute the procyanidins using a stepwise gradient of solvents. A common gradient involves sequential washing with water, methanol, and acetone-water mixtures (e.g., 70% acetone) to elute fractions with increasing degrees of polymerization.
-
Fraction Collection: Collect the eluate in separate tubes. The composition of each fraction can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Solvent Removal: Remove the solvent from each collected fraction using a rotary evaporator under reduced pressure to obtain the dried this compound fractions.
-
Characterization: Characterize the resulting fractions for their mean degree of polymerization (mDP) using techniques such as phloroglucinolysis followed by HPLC analysis or Mass Spectrometry (e.g., MALDI-TOF MS).
References
- 1. One moment, please... [biointerfaceresearch.com]
- 2. a-review-of-procyanidin-updates-on-current-bioactivities-and-potential-health-benefits - Ask this paper | Bohrium [bohrium.com]
- 3. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of Procyanidins with Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Procyanidins (PAs), a class of polyphenolic compounds abundant in various plant-based foods, are characterized by their complex polymeric structures, which limit their absorption in the upper gastrointestinal tract.[1][2] Consequently, a significant portion of ingested procyanidins reaches the colon, where they become a substrate for the resident gut microbiota.[3][4][5] This interaction is bidirectional and profoundly significant: the microbiota metabolizes procyanidins into smaller, more bioavailable, and systemically active phenolic compounds, while the procyanidins and their metabolites modulate the composition and function of the microbial community itself. This guide provides a comprehensive overview of the intricate relationship between procyanidins and the gut microbiota, detailing the metabolic pathways, impact on microbial ecology, and the resulting physiological effects on the host. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways to serve as a technical resource for researchers in nutrition, microbiology, and pharmacology.
Procyanidin Metabolism by Gut Microbiota
The low bioavailability of procyanidins is primarily due to their high degree of polymerization. Oligomers larger than trimers are generally not absorbed intact. In the colon, the gut microbiota orchestrates a complex series of enzymatic reactions to break down these complex polymers into low-molecular-weight metabolites that can be absorbed into systemic circulation.
The catabolism involves several key steps:
-
Depolymerization: The interflavan bonds (C4–C8 or C4–C6) of this compound polymers are cleaved, releasing monomeric flavan-3-ols like catechin and epicatechin.
-
C-ring Fission: The heterocyclic C-ring of the flavan-3-ol monomers is opened.
-
Degradation into Phenolic Acids and Valerolactones: Subsequent enzymatic actions lead to the formation of a variety of smaller phenolic compounds. The primary metabolites identified include various phenylacetic, phenylpropionic, and phenylvaleric acids, as well as phenyl-γ-valerolactones. For instance, 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone is a major metabolite derived from B-type procyanidins.
These microbial metabolites are significantly more bioavailable than their parent compounds and are thought to be responsible for many of the systemic health benefits attributed to this compound consumption, including antioxidant and anti-inflammatory effects.
Impact of Procyanidins on Gut Microbiota Composition
Procyanidins and their metabolites exert a selective pressure on the gut microbial ecosystem, acting in a prebiotic-like manner. They can modulate the gut microbiota towards a healthier profile by promoting the growth of beneficial bacteria and inhibiting potentially pathogenic ones.
Key modulatory effects include:
-
Increased Abundance of Beneficial Genera: Studies consistently report an increase in the abundance of Akkermansia, Bifidobacterium, Lactobacillus, and butyrate-producing bacteria like Faecalibaculum. Akkermansia muciniphila, in particular, is associated with improved gut barrier function and metabolic health.
-
Reduced Firmicutes/Bacteroidetes Ratio: A high Firmicutes/Bacteroidetes (F/B) ratio is often considered a marker of dysbiosis and is associated with obesity. This compound consumption has been shown to lower this ratio, suggesting a beneficial shift in the overall microbial community structure.
-
Inhibition of Pathogens: Procyanidins possess antibacterial properties, which may be linked to their ability to interact with bacterial cell membranes, disrupt cell wall integrity, and inhibit microbial enzymes.
These changes in microbial composition contribute to improved host metabolic homeostasis and a reduction in inflammation.
Table 1: Quantitative Effects of Procyanidins on Gut Microbiota Composition
| This compound Source & Dose | Study Model | Key Microbial Changes | Reference |
| Peanut Skin Procyanidins (75, 150, 300 mg/kg/day) | Type 2 Diabetic Mice (STZ-induced) | Increased: Lachnospiraceae_NK4A136_group, Alloprevotella, Akkermansia, FaecalibaculumDecreased: Muribaculaceae | |
| Grape Seed Proanthocyanidins (0.8 g/kg diet) | Common Carp (Cyprinus carpio) | Decreased: Firmicutes/Bacteroidetes ratioIncreased: Simpson's index of diversity | |
| Cranberry Extract (~7% PAs) | Young Pigs (High-fat diet) | Increased: Certain Lactobacillus spp.Decreased: Bifidobacterium spp. (in distal contents) | |
| Pine Bark Procyanidins | Bama Minipigs | Increased: Gut microbiota richness, Phylum Firmicutes |
Mechanisms of Action and Physiological Implications
The interplay between procyanidins and the gut microbiota triggers several signaling pathways that enhance intestinal and systemic health.
Modulation of Gut Barrier Function
A healthy gut barrier is crucial for preventing the translocation of harmful substances like lipopolysaccharide (LPS) from the gut lumen into the bloodstream, a condition known as metabolic endotoxemia. Procyanidins and their microbial metabolites help maintain and restore intestinal barrier integrity.
-
Tight Junction Regulation: They have been shown to increase the expression of tight junction proteins, including claudins, occludin, and zonula occludens-1 (ZO-1), which seal the paracellular space between intestinal epithelial cells.
-
Anti-inflammatory Action: By strengthening the barrier, they reduce the activation of inflammatory pathways in the gut mucosa.
Anti-inflammatory and Antioxidant Signaling
Chronic low-grade inflammation and oxidative stress are underlying factors in many metabolic diseases. Procyanidins and their metabolites can counteract these processes.
-
Inhibition of Pro-inflammatory Pathways: They can suppress the activation of key inflammatory signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPK). This leads to a decrease in the production of pro-inflammatory mediators like interleukin (IL)-6 and an increase in anti-inflammatory cytokines like IL-10.
-
Activation of Antioxidant Response: Microbial metabolites like 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone have been shown to possess potent antioxidant activity, partly by activating the nuclear factor erythroid-2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, which upregulates the expression of endogenous antioxidant enzymes.
Experimental Protocols and Methodologies
Studying the complex interactions between procyanidins and gut microbiota requires a combination of in vitro and in vivo models, coupled with advanced analytical techniques.
In Vitro Models
-
Fecal Fermentation: This is a widely used method to simulate the colonic environment.
-
Protocol: Fresh fecal samples from healthy human donors are homogenized and diluted in an anaerobic culture medium. Purified procyanidins or this compound-rich extracts are added to the culture. The fermentation is carried out under strict anaerobic conditions at 37°C. Aliquots are collected at various time points (e.g., 0, 6, 12, 24, 48 hours) to analyze changes in this compound concentration, metabolite formation, and microbial composition.
-
-
Cell Culture Models (e.g., Caco-2): Human intestinal epithelial cell lines, like Caco-2, are used to study effects on barrier function and inflammation.
-
Protocol: Caco-2 cells are grown on permeable supports (e.g., Transwell inserts) to form a polarized monolayer that mimics the intestinal epithelium. The cells are then treated with procyanidins or their metabolites, often in the presence of an inflammatory stimulus (like LPS or pro-inflammatory cytokines). Barrier integrity is assessed by measuring transepithelial electrical resistance (TEER). Gene and protein expression of tight junctions and cytokines are measured using RT-PCR and Western blotting, respectively.
-
In Vivo Models
-
Rodent Models: Mice or rats are commonly used to study the effects of procyanidins in a whole-organism context.
-
Protocol: Animals are often fed a specific diet (e.g., high-fat diet to induce metabolic syndrome or treated with agents like dextran sodium sulfate to induce colitis) with or without this compound supplementation. Over a period of several weeks, physiological parameters (weight, glucose tolerance), serum markers of inflammation and endotoxemia (LPS), and fecal samples for microbiota analysis are collected. At the end of the study, intestinal tissues are collected to assess barrier integrity and gene expression.
-
Analytical Techniques
-
Metabolite Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS), particularly LC-ESI-MS/MS, is the gold standard for identifying and quantifying procyanidins and their low-molecular-weight metabolites in fermentation broths, plasma, urine, and feces.
-
Microbiota Analysis: 16S rRNA gene sequencing is used to profile the composition of the gut microbial community. DNA is extracted from fecal samples, the V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR, and the amplicons are sequenced on a high-throughput platform. Bioinformatic analysis is then used to determine the relative abundance of different bacterial taxa.
References
- 1. Proanthocyanidins: Impact on Gut Microbiota and Intestinal Action Mechanisms in the Prevention and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proanthocyanidins and human health: systemic effects and local effects in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract | MDPI [mdpi.com]
The Role of Procyanidins in Plant Defense Mechanisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidins, a class of condensed tannins, are ubiquitous secondary metabolites in the plant kingdom, playing a pivotal role in the defense against a myriad of biotic and abiotic stresses.[1][2][3] As oligomers and polymers of flavan-3-ol units, their structural complexity gives rise to a diverse range of biological activities, including potent antioxidant, anti-herbivore, and antimicrobial properties.[4][5] This technical guide provides a comprehensive overview of the biosynthesis of procyanidins, their direct and indirect mechanisms of action in plant defense, and the intricate signaling pathways that govern their production and activity. Detailed experimental protocols for the extraction, quantification, and functional analysis of procyanidins are presented, alongside a summary of quantitative data on their efficacy. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of these complex processes.
Introduction to Procyanidins and Their Defensive Functions
Procyanidins are synthesized via the flavonoid pathway and are polymers of catechin and epicatechin subunits. They are broadly classified into B-type, with a single C4–C8 or C4–C6 interflavan bond, and the more complex A-type, which possesses an additional ether linkage. Their accumulation in various plant tissues, such as leaves, fruits, seeds, and bark, provides a multi-faceted defense shield.
The primary defensive functions of procyanidins include:
-
Anti-herbivore Defense: Procyanidins impart astringency to plant tissues, which acts as a feeding deterrent to a wide range of herbivores, from insects to mammals. Upon ingestion, they can bind to dietary proteins, digestive enzymes, and salivary proteins, reducing nutritional uptake and impeding growth and development of the herbivore.
-
Antimicrobial Defense: Procyanidins exhibit broad-spectrum antimicrobial activity against pathogenic fungi and bacteria. Their mechanisms of action include disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cell signaling.
-
Antioxidant Activity and Abiotic Stress Tolerance: Procyanidins are potent antioxidants that can scavenge reactive oxygen species (ROS) generated during periods of abiotic stress, such as high light intensity and nutrient deficiency, thereby protecting cellular components from oxidative damage.
Biosynthesis of Procyanidins
The biosynthesis of procyanidins is a complex process that occurs as a branch of the general flavonoid pathway. The pathway begins with the production of flavan-3-ol monomers, primarily (+)-catechin and (-)-epicatechin. These monomers are then polymerized to form procyanidin oligomers and polymers. Key enzymes in this pathway include leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR). The biosynthesis is tightly regulated at the transcriptional level by a complex of MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.
Quantitative Data on this compound-Mediated Defense
The efficacy of procyanidins in plant defense is often concentration-dependent. The following tables summarize quantitative data from various studies.
| Plant Species | Herbivore/Pathogen | This compound Concentration | Observed Effect | Reference |
| Populus tremuloides (Aspen) | Lymantria dispar (Gypsy moth) | Increased foliar procyanidins | Negative correlation with herbivore density | |
| Vitis vinifera (Grape) | Botrytis cinerea | 36% increase after BTH treatment | Reduced incidence and severity of gray mold | |
| Malus domestica (Apple) | Venturia inaequalis (Apple scab) | Higher levels in resistant cultivars | Negative correlation with disease severity | |
| Grape Seed Extract | Escherichia coli | MIC50: 55.58 µg/mL | Inhibition of bacterial growth | |
| Grape Seed Extract | Salmonella Typhimurium | MIC50: 44.17 µg/mL | Inhibition of bacterial growth | |
| Laurel Wood Extract | Listeria monocytogenes | MIC: 1 mg/mL (this compound B-2) | Inhibition of bacterial growth |
Table 1: Quantitative Effects of Procyanidins on Herbivores and Pathogens.
| Plant Species | Extraction Method | This compound Yield/Purity | Reference |
| Pinus densiflora (Pine) Needles | Hot water-hexane | High this compound content | |
| Aronia melanocarpa (Chokeberry) | Ultrasonic-microwave assisted | Yield: 31.52 ± 0.8 mg/g FW; Purity: 16.34 ± 0.59% | |
| Grape Pomace | 60% hydromethanolic mixture with 1% formic acid | Optimized for monomeric-trimeric procyanidins | |
| Cinnamomum camphora Leaves | Microwave-assisted (77% ethanol) | 81.56 ± 2.03 mg/g |
Table 2: Comparison of this compound Extraction Yields and Purity.
Signaling Pathways in this compound-Mediated Defense
The production and activity of procyanidins are integrated into the broader plant defense signaling network, primarily involving the phytohormones jasmonic acid (JA) and salicylic acid (SA).
-
Jasmonic Acid (JA) Pathway: JA signaling is typically activated in response to chewing insects and necrotrophic pathogens. Jasmonates can induce the expression of transcription factors that upregulate this compound biosynthesis genes. For instance, in apple, the JAZ1-TRB1-MYB9 module dynamically modulates JA-mediated accumulation of procyanidins.
-
Salicylic Acid (SA) Pathway: SA signaling is central to the defense against biotrophic pathogens. While often acting antagonistically to the JA pathway, there is evidence for synergistic interactions where SA can also promote the accumulation of certain phenolic compounds, including procyanidins, as part of the defense response.
-
Crosstalk between JA and SA Pathways: The interaction between JA and SA signaling allows plants to fine-tune their defense responses to specific threats. In some cases, a sequential activation of these pathways can lead to a broad-spectrum defense. The balance between these pathways can influence the final concentration and composition of procyanidins.
Experimental Protocols
Extraction of Procyanidins
Objective: To extract procyanidins from plant material for subsequent analysis. A comparison of different methods is presented in Table 2. The following is a general protocol for solvent extraction.
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., 70% acetone, 80% methanol, or optimized solvent from Table 2)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Grind the plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Add the powdered tissue to the extraction solvent (e.g., 1:10 w/v).
-
Sonicate the mixture for 15-30 minutes or stir at room temperature for a specified duration.
-
Centrifuge the mixture at 4,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction of the pellet 2-3 times.
-
Pool the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
The resulting aqueous extract can be used for further purification or analysis.
Quantification of Procyanidins by the Butanol-HCl Method
Objective: To quantify the total this compound content in a plant extract.
Materials:
-
This compound extract
-
Butanol-HCl reagent (95:5 v/v)
-
Ferric ammonium sulfate solution (2% in 2 M HCl)
-
Spectrophotometer
Procedure:
-
To a screw-cap tube, add 1 mL of the plant extract.
-
Add 6 mL of the butanol-HCl reagent and 0.2 mL of the ferric ammonium sulfate solution.
-
Vortex the mixture thoroughly.
-
Incubate the tube in a boiling water bath for 50-60 minutes.
-
Cool the tube to room temperature.
-
Measure the absorbance at 550 nm against a blank containing the extraction solvent and reagents.
-
Calculate the this compound concentration using a standard curve prepared with a known this compound standard (e.g., from quebracho or grape seed). The results are often expressed as absorbance units per milligram of extract or as equivalents of the standard used.
HPLC and LC-MS/MS Analysis of Procyanidins
Objective: To separate, identify, and quantify individual this compound oligomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Fluorescence Detector (FLD).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for structural elucidation.
Chromatographic Conditions (Example for Reversed-Phase HPLC):
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 30-60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 280 nm or FLD with excitation at 272 nm and emission at 312 nm.
LC-MS/MS Analysis:
-
Coupling the HPLC system to a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds.
-
Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are used to elucidate the structure of the this compound oligomers, including the sequence of monomer units and the nature of their linkages.
Insect Feeding Bioassay
Objective: To assess the anti-herbivore activity of procyanidins.
Materials:
-
Artificial insect diet
-
This compound extract or purified compounds
-
Test insects (e.g., larvae of a generalist herbivore)
-
Petri dishes or multi-well plates
Procedure:
-
Prepare an artificial diet for the test insect.
-
Incorporate the this compound extract or purified compounds into the diet at various concentrations. A control diet without procyanidins should also be prepared.
-
Place a known amount of the diet into individual containers (e.g., wells of a multi-well plate).
-
Introduce one insect larva into each container.
-
Incubate under controlled conditions (temperature, humidity, light).
-
Monitor larval survival, weight gain, and food consumption over a set period.
-
The anti-feedant effect can be quantified by comparing the performance of insects on the this compound-containing diets to the control diet.
In Vitro Antimicrobial Assay (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of procyanidins against a specific microorganism.
Materials:
-
This compound extract or purified compounds
-
Bacterial or fungal culture
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial dilution of the this compound sample in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in medium without procyanidins) and negative (medium only) controls.
-
Incubate the plate under optimal growth conditions for the microorganism (e.g., 24-48 hours at 37°C for bacteria).
-
Determine the MIC by visually assessing the lowest concentration of the this compound sample that inhibits visible growth of the microorganism. The absorbance can also be measured using a plate reader to quantify growth.
Conclusion and Future Perspectives
Procyanidins are integral components of the plant defense system, offering protection against a wide array of biological threats. Their complex chemistry and multifaceted mechanisms of action continue to be an active area of research. Future studies should focus on elucidating the precise molecular targets of procyanidins in herbivores and pathogens, as well as furthering our understanding of the regulatory networks that control their biosynthesis in response to environmental cues. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the vast potential of procyanidins in agriculture and medicine. The development of new analytical techniques, such as advanced LC-MS/MS methods, will be crucial for characterizing the full spectrum of this compound structures and their biological activities. A deeper understanding of the crosstalk between this compound biosynthesis and phytohormone signaling will open up new avenues for enhancing plant resistance and developing novel, natural-product-based crop protection strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Biosynthesis and Biological Functions of Proanthocyanidins in Horticultural Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of methods for proanthocyanidin extraction from pine (Pinus densiflora) needles and biological activities of the extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The complexities of proanthocyanidin biosynthesis and its regulation in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Procyanidin Bioavailability and Absorption: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of procyanidin bioavailability and absorption. Procyanidins, a class of flavonoids found in various fruits, vegetables, and beverages, have garnered significant interest for their potential health benefits.[1] However, their therapeutic efficacy is largely dependent on their absorption and metabolism within the body. This document summarizes key quantitative data from in vivo and in vitro studies, details common experimental protocols, and visualizes the complex processes of this compound transport and biotransformation.
Quantitative Bioavailability and Pharmacokinetic Data
The bioavailability of procyanidins is generally low and varies depending on their degree of polymerization. Monomers and smaller oligomers are more readily absorbed than larger polymers. The following tables summarize key pharmacokinetic parameters from in vivo and human studies.
Table 1: In Vivo Pharmacokinetic Parameters of Procyanidins
| Compound | Animal Model | Dose & Administration | Cmax | Tmax (h) | AUC | Bioavailability (%) | Source |
| [14C]this compound B2 | Male Wistar Rats | 10.5 mg/kg (oral) | Not specified | ~6 | AUC dependent on dose | 8-11% (from blood AUC) | [2] |
| [14C]this compound B2 | Male Wistar Rats | 21 mg/kg (oral) | Not specified | ~6 | AUC dependent on dose | 8-11% (from blood AUC) | [2] |
| [14C]this compound B2 | Male Wistar Rats | Intravenous | - | - | - | 82% (from total urinary 14C) | [2] |
| This compound B2 | Male Sprague-Dawley Rats | Not specified (oral) | Not specified | Not specified | Not specified | Not specified | [3] |
| Grape Seed Extract | Male Wistar Rats | Not specified (oral) | 0.85 to 8.55 µM (for monomers, dimer, and trimer) | 2 | Not specified | Not specified |
Table 2: In Vitro Permeability Studies using Caco-2 Cell Monolayers
| Compound/Extract | Permeability Direction | Apparent Permeability Coefficient (Papp) | Observations | Source |
| This compound Dimers | Apical to Basolateral | Low | Able to traverse the Caco-2 monolayer. | |
| This compound Trimers | Apical to Basolateral | Low | Transported across Caco-2 cells at low rates. | |
| This compound Tetramers | Apical to Basolateral | Low | Transported across Caco-2 cells at low rates. |
Experimental Protocols
In Vivo Bioavailability Study in Rats
A common experimental design to assess in vivo bioavailability involves the oral administration of a specific this compound to rats, followed by the collection of blood, urine, and feces over a defined period.
-
Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.
-
Dosage and Administration: Procyanidins are typically administered orally via gavage. Doses can range from 10 to 21 mg/kg body weight. For absolute bioavailability studies, an intravenous administration group is included.
-
Sample Collection: Blood samples are collected at various time points (e.g., 0.5, 1, 2, 4, 6, 24 hours) post-administration. Urine and feces are often collected for up to 96 hours to determine excretion patterns.
-
Analytical Method: Quantification of procyanidins and their metabolites in biological samples is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or Ultra-Performance Liquid Chromatography (UPLC-MS/MS).
In Vitro Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting intestinal drug absorption. When cultured, these cells differentiate to form a monolayer with tight junctions, mimicking the intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded on semipermeable supports in transwell inserts and cultured for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The this compound solution is added to the apical (donor) side of the transwell, and samples are taken from the basolateral (receiver) side at specific time intervals (e.g., 2 hours) to measure the amount of compound that has crossed the monolayer. Transport can also be assessed in the basolateral-to-apical direction to study efflux mechanisms.
-
Quantification: The concentration of the this compound in the receiver compartment is quantified by LC-MS/MS to calculate the apparent permeability coefficient (Papp).
Visualizing this compound Absorption and Metabolism
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in this compound bioavailability.
Workflow for a typical Caco-2 permeability assay.
Overview of this compound fate in the GI tract.
Cellular mechanisms of this compound transport and metabolism.
Mechanisms of Absorption and Metabolism
The absorption of procyanidins is a complex process involving multiple mechanisms. After oral ingestion, procyanidins are subjected to the acidic environment of the stomach, where some depolymerization of larger polymers into smaller oligomers may occur. In the small intestine, the absorption of intact this compound oligomers (dimers and trimers) is limited. Transport across the intestinal epithelium is thought to occur via both paracellular (between cells) and transcellular (through cells) passive diffusion. However, some studies suggest the involvement of efflux transporters like P-glycoprotein, which actively pump absorbed procyanidins back into the intestinal lumen, further limiting their bioavailability.
Once inside the enterocytes (intestinal cells), procyanidins undergo extensive phase II metabolism. This involves conjugation reactions such as glucuronidation, sulfation, and methylation, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT). These metabolic modifications increase the water solubility of the procyanidins, facilitating their excretion.
The majority of ingested procyanidins, particularly the larger polymers, are not absorbed in the small intestine and pass into the colon. Here, they are extensively metabolized by the gut microbiota. This microbial degradation breaks down the complex this compound structures into smaller, more readily absorbable phenolic compounds, such as phenolic acids and valerolactones. These microbial metabolites can be absorbed into the systemic circulation and may contribute significantly to the overall biological effects attributed to this compound consumption.
Conclusion
The bioavailability of procyanidins is low and is influenced by their chemical structure, particularly their degree of polymerization. While smaller oligomers can be absorbed to a limited extent in the small intestine, they undergo extensive phase II metabolism. The gut microbiota plays a crucial role in breaking down larger this compound polymers into smaller, absorbable phenolic compounds. Understanding these complex absorption and metabolic pathways is essential for the development of this compound-based therapeutic agents and for accurately interpreting the results of clinical studies. Future research should focus on strategies to enhance the bioavailability of procyanidins and to further elucidate the biological activities of their various metabolites.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]this compound B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption and urinary excretion of this compound B2 [epicatechin-(4beta-8)-epicatechin] in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of Procyanidins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidins, a class of flavonoids belonging to the proanthocyanidin group, are oligomeric and polymeric flavan-3-ols ubiquitously found in fruits, vegetables, nuts, seeds, and bark. Their complex chemical nature, characterized by varying degrees of polymerization, contributes to a wide spectrum of biological activities. Extensive preclinical and a growing body of clinical research have highlighted their therapeutic potential in a range of chronic diseases, including cancer, cardiovascular disorders, neurodegenerative diseases, and metabolic syndrome. This technical guide provides an in-depth overview of the therapeutic potential of procyanidins, with a focus on their mechanisms of action, quantitative in vitro and in vivo data, and detailed experimental methodologies for their study.
Mechanisms of Action and Key Signaling Pathways
Procyanidins exert their therapeutic effects through a multi-targeted approach, influencing several key signaling pathways involved in cellular homeostasis, inflammation, proliferation, and survival.
Antioxidant and Cytoprotective Effects via the Nrf2/ARE Pathway
Procyanidins are potent antioxidants that can directly scavenge reactive oxygen species (ROS) and also activate the endogenous antioxidant response. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Procyanidins can disrupt the Nrf2-Keap1 interaction, leading to Nrf2 stabilization and translocation to the nucleus.[2] In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These include enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][2]
References
An In-depth Technical Guide to Preliminary In Vitro Studies of Procyanidin Effects
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Procyanidins, a class of polyphenolic compounds found abundantly in various plant sources, have garnered significant scientific interest for their diverse bioactive properties. Extensive in vitro research has demonstrated their potential as antioxidant, anti-inflammatory, and antineoplastic agents. This document provides a comprehensive technical overview of the key preliminary in vitro findings, focusing on the molecular mechanisms, experimental protocols, and quantitative data from seminal studies. The core of this guide is to present the effects of procyanidins on cellular signaling pathways, supported by detailed methodologies and structured data for ease of comparison and replication. The primary signaling cascades explored include those central to apoptosis, inflammation, and oxidative stress, such as the MAPK, NF-κB, and Nrf2 pathways.
Antineoplastic and Pro-Apoptotic Effects
In vitro studies have consistently shown that procyanidins can inhibit the proliferation of various cancer cells, induce cell cycle arrest, and trigger apoptosis. These effects are mediated through the modulation of multiple intracellular signaling pathways that govern cell survival and death.
Modulation of Apoptotic Signaling Pathways
Procyanidins instigate apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. A common mechanism involves altering the balance of pro- and anti-apoptotic proteins from the Bcl-2 family, leading to mitochondrial dysfunction and the activation of the caspase cascade.[1] Treatment with procyanidins has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[1] Furthermore, procyanidins can activate initiator caspases-2 and -8 and induce DNA damage, ultimately leading to programmed cell death in various cancer cell lines.[1]
Inhibition of Proliferation and Metastasis
Beyond inducing apoptosis, procyanidins actively suppress signaling pathways essential for cancer cell proliferation and metastasis, such as the JAK2/STAT3 pathway. They have also been shown to inhibit the migration and invasion of cancer cells by downregulating the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes for the degradation of the extracellular matrix.
Quantitative Data: Antiproliferative and Pro-Apoptotic Effects
The following tables summarize the dose-dependent effects of procyanidins on various cancer cell lines as reported in key in vitro studies.
| Cell Line | This compound Type/Source | Concentration | Duration | Effect | Reference |
| LNCaP (Prostate Cancer) | Not Specified | 100, 200, 300 µg/mL | 24, 48, 72 h | Concentration- and time-dependent inhibition of proliferation and induction of apoptosis. | |
| SCC12 (Squamous Cell Carcinoma) | Grape Seed (GSP) | 10, 50, 100, 200 µg/mL | 24 h | Dose-dependent inhibition of proliferation and invasion; inhibition of MMP-2 and MMP-9 activity. | |
| A549 (Lung Cancer) | Not Specified (PCs) | 25, 50, 100 µM | Not Specified | Dose-dependent induction of apoptosis (16.15%, 24.83%, 31.5% vs. 5.14% control). | |
| HepG2 (Liver Cancer), Zr-75-1 (Breast Cancer) | Grape Seed (GSPs) | Not Specified | 48 h | Concentration- and time-dependent inhibition of viability; induction of late apoptosis. |
Anti-Inflammatory Effects
Procyanidins exhibit potent anti-inflammatory properties by targeting central regulators of the inflammatory response, primarily the NF-κB and MAPK signaling pathways. These effects have been extensively studied in macrophage cell lines like RAW264.7 stimulated with lipopolysaccharide (LPS).
Inhibition of NF-κB and MAPK Signaling
Procyanidins effectively suppress the activation of NF-κB, a crucial transcription factor for pro-inflammatory genes. They achieve this by preventing the degradation of its inhibitor, IκB-α, thereby blocking the nuclear translocation of the active p65 subunit. Concurrently, procyanidins inhibit the phosphorylation, and thus activation, of all three major mitogen-activated protein kinases (MAPKs): p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). The dual inhibition of these pathways leads to a significant reduction in the production of inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as TNF-α and IL-6.
Antioxidant and Cytoprotective Effects
The antioxidant activity of procyanidins is a cornerstone of their therapeutic potential. This activity is exerted through direct radical scavenging and, more significantly, by activating endogenous antioxidant defense systems via the Nrf2/ARE pathway.
Activation of the Nrf2/ARE Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Procyanidins promote the dissociation of Nrf2 from Keap1, possibly by inhibiting the ubiquitinated degradation of Nrf2. Once free, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the upregulated expression of a suite of Phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is the rate-limiting enzyme in the synthesis of the master antioxidant glutathione (GSH). This fortified antioxidant response enhances cellular resilience against oxidative stress.
Quantitative Data: Antioxidant Activity
| Assay Type | This compound Source/Type | Key Finding | Reference |
| DPPH Radical Scavenging | Not Specified | Procyanidins show high scavenging activity, which is enhanced upon complexation with metal ions (e.g., Fe³⁺). | |
| ABTS Radical Scavenging | Not Specified | Procyanidins demonstrate a strong, concentration-dependent ability to scavenge ABTS radicals. | |
| Cellular Antioxidant Activity | Not Specified | In H₂O₂-stressed PC12 cells, PCs (1-4 µg/mL) significantly increased activities of GSH-Px, SOD, and CAT, and decreased ROS and MDA levels. |
Detailed Experimental Protocols
This section provides standardized methodologies for key in vitro assays used to evaluate the effects of procyanidins.
Cell Viability and Proliferation Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of viability and proliferation.
-
Cell Seeding: Plate cells (e.g., LNCaP, SCC12, HaCaT) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of procyanidins (e.g., 10-300 µg/mL) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) or 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. For MTT, subsequently add 100 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with procyanidins as described for the viability assay.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) according to the manufacturer's kit instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with procyanidins, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a specific primary antibody (e.g., anti-Bax, anti-p-p38, anti-Nrf2) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Diagram
References
Methodological & Application
Application Notes and Protocols for Ultrasound-Assisted Extraction of Procyanidins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidins, a class of condensed tannins, are polyphenolic compounds found abundantly in various plant materials, including grape seeds, pine bark, and kiwi leaves. They are renowned for their potent antioxidant and anti-inflammatory properties, making them promising candidates for pharmaceutical and nutraceutical applications. Ultrasound-Assisted Extraction (UAE) is a green and efficient technology that utilizes acoustic cavitation to enhance the extraction of bioactive compounds from plant matrices. This method offers several advantages over conventional techniques, including reduced extraction time, lower solvent consumption, and increased yields.[1][2] This document provides detailed application notes and protocols for the ultrasound-assisted extraction of procyanidins.
Principle of Ultrasound-Assisted Extraction
Ultrasound-assisted extraction employs high-frequency sound waves (typically >20 kHz) to create cavitation bubbles in a solvent. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and enhanced mass transfer of intracellular components, such as procyanidins, into the solvent.[2] This process is influenced by several key parameters, including ultrasonic power and frequency, temperature, time, solvent type and concentration, and the solid-to-liquid ratio.[2][3]
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction of Procyanidins
This protocol represents a generalized procedure synthesized from multiple studies. Optimal conditions may vary depending on the plant material and specific equipment.
1. Sample Preparation:
-
Grind the dried plant material (e.g., grape seeds, pine bark) into a fine powder.
-
Pass the powder through a sieve (e.g., 0.25 mm mesh) to ensure uniform particle size.
-
Store the powdered sample in a cool, dark, and dry place until extraction.
2. Extraction Procedure:
-
Place a known amount of the powdered sample (e.g., 1-10 g) into an extraction vessel.
-
Add the extraction solvent at the desired solid-to-liquid ratio (refer to Table 1 for examples).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the desired ultrasonic power, temperature, and extraction time (refer to Table 1 for examples).
-
After extraction, separate the supernatant from the solid residue by filtration or centrifugation (e.g., 4000 g for 10 minutes).
-
The supernatant contains the crude procyanidin extract.
3. (Optional) Purification of this compound Extract:
-
The crude extract can be further purified using techniques such as macroporous resin chromatography (e.g., AB-8 resin) to enrich the this compound content.
4. Quantification of Procyanidins:
-
The this compound content in the extract can be determined using spectrophotometric methods, such as the vanillin-sulfuric acid assay, or by High-Performance Liquid Chromatography (HPLC).
-
Vanillin-Sulfuric Acid Method (General Steps):
-
Mix a small volume of the extract with a vanillin solution (e.g., 1% in methanol).
-
Add a sulfuric acid solution (e.g., 20-30% in methanol).
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 500 nm) using a spectrophotometer.
-
Calculate the this compound content based on a standard curve prepared with a known this compound standard (e.g., catechin).
-
-
Quantitative Data Summary
The following tables summarize the optimal conditions and yields for the ultrasound-assisted extraction of procyanidins from various plant sources as reported in the literature.
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Procyanidins
| Plant Source | Solvent | Solid-to-Liquid Ratio (w/v) | Temperature (°C) | Time (min) | Ultrasonic Power/Amplitude | This compound Yield | Reference |
| Grape Seeds | 47% Ethanol | 1:10 | 60 | 53 | Not Specified | 26.56 mg CE/g FW | |
| Grape Seeds (with cellulase) | Not Specified | Not Specified | 50 | 40 | 200 W | Not Specified | |
| Perilla Seed Hull | 62% Ethanol | 1:15 | 53 | 29 | 400 W | 2.185 mg/g | |
| Kiwi Leaves | 70% Acetone | 1:30 | 70 | 15 | 40% Amplitude | Not Specified | |
| Korean Pine Bark | Deep Eutectic Solvent | 1:16 | 55 | 50 | 480 W | 4.11% | |
| Black Pine Bark | 80% Methanol | 1:10 | 32.52 | 7.43 | 110.68 W | 22.08 mg CE/g dbe | |
| Green Soybean Seeds | Water | 1:25 | 40 | 13 | 50% Amplitude | 21.4 mg PC/g | |
| 'Jinfeng' Kiwifruit | 68% Ethanol | 1:20 | 42 | 30 | 420 W | Not Specified |
CE: Catechin Equivalents; FW: Fresh Weight; dbe: dried bark extract; PC: this compound
Visualizations
Experimental Workflow
Caption: Workflow for Ultrasound-Assisted Extraction of Procyanidins.
Signaling Pathways Modulated by Procyanidins
Procyanidins exert their biological effects by modulating several key signaling pathways involved in oxidative stress and inflammation.
Caption: Key Signaling Pathways Modulated by Procyanidins.
Mechanism of Action and Therapeutic Potential
Procyanidins have been shown to exert their therapeutic effects through the modulation of key cellular signaling pathways.
-
Nrf2/ARE Pathway: Procyanidins can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. They achieve this by inhibiting Keap1, a protein that promotes the degradation of Nrf2. This leads to the accumulation and nuclear translocation of Nrf2, which then binds to the ARE in the promoter region of genes encoding for antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). The upregulation of these enzymes enhances the cellular defense against oxidative stress.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Procyanidins have been demonstrated to inhibit the activation of NF-κB. By doing so, they can suppress the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby exerting potent anti-inflammatory effects.
-
MAPK Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 and ERK pathways, are involved in cellular responses to stress, inflammation, and apoptosis. Procyanidins have been shown to modulate these pathways. For instance, they can inhibit the phosphorylation of p38 and ERK, which can in turn reduce inflammation and prevent apoptosis.
The ability of procyanidins to modulate these pathways underscores their potential in the development of drugs for a variety of conditions associated with oxidative stress and inflammation, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.
Conclusion
Ultrasound-assisted extraction is a highly effective and environmentally friendly method for obtaining procyanidins from various plant sources. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to optimize their extraction processes. Furthermore, the elucidation of the signaling pathways modulated by procyanidins offers valuable insights into their mechanisms of action and highlights their significant therapeutic potential.
References
Application Notes: Purification of Procyanidins Using Column Chromatography
Introduction
Procyanidins, a class of polyphenolic compounds ubiquitously found in plants, are of significant interest to researchers in the pharmaceutical, nutraceutical, and food industries due to their potent antioxidant and various other health-promoting properties. These compounds are oligomers and polymers of flavan-3-ol units, such as (+)-catechin and (-)-epicatechin. The complexity of these mixtures necessitates efficient purification techniques to isolate procyanidins for structural elucidation, biological activity assessment, and commercial applications. Column chromatography is a fundamental and widely employed method for the fractionation and purification of procyanidins from crude plant extracts.[1] This document provides detailed application notes and protocols for the purification of procyanidins using various column chromatography techniques.
Chromatographic Techniques and Adsorbent Selection
The choice of adsorbent material is critical for the successful separation of procyanidins. The most commonly used stationary phases include macroporous resins, Sephadex LH-20, and silica gel, often used in combination to achieve high purity.
-
Macroporous Adsorption Resins (MARs): These synthetic polymers with a porous structure are effective for the initial enrichment of procyanidins from crude extracts.[2] Resins like AB-8 and D101 have demonstrated high adsorption and desorption capacities for procyanidins.[3][4] The separation is based on a combination of hydrophobic interactions and hydrogen bonding. Weakly polar resins with large surface areas are generally preferred for flavonoid purification.
-
Sephadex LH-20: This lipophilic, cross-linked dextran gel is extensively used for the fractionation of polyphenolic compounds. It separates molecules based on a combination of size exclusion and partition chromatography. Lower molecular weight compounds are retained longer, while larger polymeric procyanidins elute earlier. Elution is typically performed with ethanol or aqueous alcohol solutions.
-
Silica Gel: Silica gel chromatography is a form of normal-phase chromatography where separation is based on polarity. It is often used as a secondary purification step after initial enrichment on macroporous resins to further enhance the purity of procyanidins.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly purified individual procyanidin oligomers, preparative HPLC is the method of choice. Reversed-phase (C18) and normal-phase (diol) columns are commonly employed. Diol columns, in particular, have shown excellent performance in separating procyanidins according to their degree of polymerization.
Data Presentation: Comparison of Purification Methods
The following table summarizes quantitative data from various studies on the purification of procyanidins using different column chromatography methods.
| Plant Source | Chromatographic Method | Initial Purity (%) | Final Purity (%) | Recovery/Yield (%) | Reference |
| Kunlun Chrysanthemum | AB-8 Macroporous Resin | 22.68 | 63.76 | Not Specified | |
| Kunlun Chrysanthemum | AB-8 Resin + Silica Gel | 63.76 | 81.97 | Not Specified | |
| Lycium ruthenicum Murr. | D101 Macroporous Resin | 31.33 | 68.03 | Not Specified | |
| Rapeseed | HPD450 + AB-8 Resins (Two-step) | Not Specified | 84.00 | 62.5 | |
| Rapeseed | HPD450 + AB-8 Resins (Mixed) | Not Specified | 80.30 | 75.2 | |
| Blueberry | AB-8 Resin + Sephadex LH-20 | 4.58 | 90.96 | Not Specified |
Experimental Protocols
Protocol 1: Two-Step Purification of Procyanidins using Macroporous Resin and Silica Gel
This protocol is based on the purification of procyanidins from Kunlun Chrysanthemum.
1. Materials and Reagents:
-
Crude this compound extract
-
AB-8 macroporous adsorption resin
-
Silica gel
-
Ethanol (70% and 80%)
-
Deionized water
-
Chromatography column
2. Macroporous Resin Chromatography (Initial Enrichment):
-
Column Packing: Pack a chromatography column with pre-treated AB-8 macroporous resin.
-
Equilibration: Equilibrate the column with deionized water at a flow rate of 2 bed volumes (BV)/h.
-
Sample Loading: Dissolve the crude extract to a concentration of 1 mg/mL and adjust the pH to 6. Load the sample onto the column at a flow rate of 2 BV/h.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the adsorbed procyanidins with 3 BV of 70% ethanol at a flow rate of 2 BV/h.
-
Collection and Concentration: Collect the eluate and concentrate it under reduced pressure to obtain the enriched this compound fraction.
3. Silica Gel Chromatography (Further Purification):
-
Column Packing: Pack a chromatography column with silica gel.
-
Sample Loading: Dissolve the enriched this compound fraction from the previous step to a concentration of 1.2 mg/mL (pH 6). Load the sample onto the silica gel column at a flow rate of 2 BV/h.
-
Elution: Elute the procyanidins with 5 BV of 80% ethanol at a flow rate of 2 BV/h.
-
Collection and Analysis: Collect the purified this compound fractions and analyze for purity.
Protocol 2: Purification of Procyanidins using Sephadex LH-20 Gel Permeation Chromatography
This protocol provides a general procedure for the fractionation of procyanidins using Sephadex LH-20.
1. Materials and Reagents:
-
Enriched this compound extract
-
Sephadex LH-20
-
Ethanol or Methanol (for elution)
-
Chromatography column
2. Column Preparation:
-
Swelling the Gel: Swell the Sephadex LH-20 gel in the chosen elution solvent (e.g., ethanol) for several hours.
-
Packing the Column: Carefully pack the swollen gel into a chromatography column to ensure a homogenous bed.
-
Equilibration: Equilibrate the column by washing with several bed volumes of the elution solvent.
3. Sample Application and Elution:
-
Sample Preparation: Dissolve the this compound extract in a minimal amount of the elution solvent.
-
Loading: Carefully apply the sample to the top of the gel bed.
-
Elution: Begin the elution with the chosen solvent. A common approach is to use ethanol or a gradient of ethanol-water or methanol-water.
-
Fraction Collection: Collect fractions of a specific volume and monitor the elution profile using UV-Vis spectrophotometry at 280 nm.
4. Analysis and Pooling:
-
Analyze the collected fractions using techniques like HPLC or TLC to identify the fractions containing the desired this compound oligomers.
-
Pool the fractions with similar compositions and concentrate them for further use.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the purification of procyanidins from a plant source.
Caption: Workflow for this compound Purification.
References
Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Profiling of Procyanidins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidins, a class of polyphenols also known as condensed tannins, are abundantly found in a variety of plant-based foods and botanicals, including fruits, vegetables, nuts, and grains.[1] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and a wide range of potential health benefits. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a powerful analytical technique for the separation, identification, and quantification of procyanidin profiles in complex matrices.[1][2][3][4] This application note provides a detailed protocol and data for the analysis of procyanidins using HPLC-MS.
Procyanidins are oligomers and polymers of flavan-3-ol monomer units, primarily (+)-catechin and (-)-epicatechin. The structural complexity, arising from the degree of polymerization (DP) and the stereochemistry of the interflavan linkages, presents a significant analytical challenge. HPLC-MS, particularly with tandem mass spectrometry (MS/MS), offers the high resolution and sensitivity required for comprehensive this compound profiling.
Experimental Protocols
This section details the methodologies for the extraction and analysis of procyanidins from plant materials.
Sample Preparation: Extraction of Procyanidins
The efficient extraction of procyanidins from the sample matrix is a critical first step. The choice of solvent can significantly impact the extraction efficiency of procyanidins with different degrees of polymerization.
Materials:
-
Plant material (e.g., grape seeds, cocoa beans, apple peel)
-
Solvent mixtures:
-
Acetone/water/acetic acid (70:29.5:0.5, v/v/v)
-
Methanol/water (60:40, v/v)
-
Ethanol, dimethylsulfoxide
-
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Grind the lyophilized or fresh plant material to a fine powder.
-
Weigh approximately 250 mg of the powdered sample into a centrifuge tube.
-
Add 5 mL of the chosen extraction solvent.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Sonciate the sample for 60 minutes at room temperature.
-
Centrifuge the slurry at 2500 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
For exhaustive extraction, the pellet can be re-extracted with the same or a different solvent mixture.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC-MS analysis.
HPLC-MS Analysis
Both normal-phase (NP) and reversed-phase (RP) HPLC are utilized for this compound analysis. NP-HPLC is particularly effective for separating procyanidins based on their degree of polymerization, while RP-HPLC is well-suited for the separation of lower molecular weight oligomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Ion Trap, Triple Quadrupole) equipped with an electrospray ionization (ESI) source.
Reversed-Phase (RP) HPLC-MS Protocol:
-
Column: C18 column (e.g., 150 mm × 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 25°C.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5-30% B
-
20-25 min: 30-95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
Normal-Phase (NP) HPLC-MS Protocol:
-
Column: Diol or Silica column.
-
Mobile Phase A: Acetonitrile/acetic acid (98:2, v/v).
-
Mobile Phase B: Methanol/water/acetic acid (95:3:2, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-30 min: 0-40% B
-
30-35 min: 40-100% B
-
35-40 min: 100% B
-
40.1-45 min: 0% B (re-equilibration)
-
Mass Spectrometry Parameters (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), negative.
-
Capillary Voltage: 3.0-4.5 kV.
-
Cone Voltage: 30-140 V (can be varied for in-source fragmentation).
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 350-500°C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Scan Range: m/z 100-2000.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) with argon as the collision gas. Collision energy can be ramped (e.g., 15-60 eV) to obtain detailed fragmentation patterns.
Data Presentation
Quantitative analysis of procyanidins is typically performed using external calibration curves of available standards, such as catechin, epicatechin, and this compound B2. Due to the limited commercial availability of higher oligomers, quantification is often expressed as equivalents of a monomeric standard.
Table 1: Quantitative this compound Data from Various Sources
| Sample Matrix | This compound Type | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Paullinia cupana (Guarana) Seed | Dimeric Procyanidins | ~5 | HPLC-HESI-MS/MS | |
| Paullinia cupana (Guarana) Seed | Trimeric Procyanidins | ~3 | HPLC-HESI-MS/MS | |
| Cocoa Nibs | Catechin | Varies | UPLC-MS/MS | |
| Cocoa Nibs | Epicatechin | Varies | UPLC-MS/MS | |
| Cocoa Nibs | Dimer B2 | Varies | UPLC-MS/MS |
Note: Quantitative data for procyanidins is highly dependent on the plant species, cultivar, growing conditions, and extraction method.
This compound Identification by Mass Spectrometry
The structural elucidation of procyanidins by MS/MS is based on characteristic fragmentation patterns. The main fragmentation pathways are Quinone Methide (QM) cleavage, Heterocyclic Ring Fission (HRF), and Retro-Diels-Alder (RDA) fission.
-
Quinone Methide (QM) Cleavage: This involves the cleavage of the interflavan bond, providing information about the sequence of monomer units.
-
Retro-Diels-Alder (RDA) Fission: This occurs on the C-ring of the flavan-3-ol unit and is useful for characterizing the structure of the individual units.
-
Heterocyclic Ring Fission (HRF): This fragmentation also provides structural information about the monomeric units.
Table 2: Characteristic MS/MS Fragment Ions of B-type this compound Dimers
| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Fragmentation Pathway | Reference |
| 577 | 451 | HRF | |
| 577 | 425 | RDA | |
| 577 | 407 | RDA followed by water loss | |
| 577 | 289 | QM | |
| 577 | 287 | QM |
Mandatory Visualizations
Caption: Experimental workflow for HPLC-MS analysis of procyanidins.
Caption: Key fragmentation pathways of procyanidins in MS/MS.
Conclusion
HPLC-MS is an indispensable tool for the detailed characterization of this compound profiles in various natural products. The combination of high-resolution chromatographic separation and sensitive mass spectrometric detection allows for the confident identification and quantification of these complex bioactive compounds. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish robust analytical methods for this compound analysis, thereby facilitating further research into their biological activities and potential therapeutic applications.
References
- 1. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid Chromatography/Mass spectrometry analysis of proanthocyanidins in foods and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid Chromatography/Mass spectrometry analysis of proanthocyanidins in foods and beverages. | Semantic Scholar [semanticscholar.org]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Application Notes and Protocols for the Quantification of Procyanidins in Food Matrices
Introduction
Procyanidins, also known as condensed tannins, are a class of flavonoids ubiquitously found in plants and are particularly abundant in fruits, vegetables, nuts, and grains.[1][2] They are oligomers and polymers of flavan-3-ol monomer units, such as (+)-catechin and (-)-epicatechin.[2][3] The structural complexity of procyanidins, which includes variations in the degree of polymerization and the stereochemistry of the interflavan linkages, presents a significant analytical challenge.[4] Accurate quantification of procyanidins in food matrices is crucial for understanding their dietary intake, bioavailability, and potential health benefits, which include antioxidant, anti-inflammatory, and cardioprotective effects.
These application notes provide an overview of the common analytical techniques for procyanidin quantification and detailed protocols for their implementation.
Analytical Methods for this compound Quantification
The choice of an analytical method for this compound quantification depends on the specific research goals, the complexity of the food matrix, and the available instrumentation. The most common methods can be broadly categorized into spectrophotometric assays and chromatographic techniques.
-
Spectrophotometric Assays: These methods, such as the vanillin assay and the 4-dimethylaminocinnamaldehyde (DMAC) assay, are based on colorimetric reactions. They are generally rapid and cost-effective, making them suitable for high-throughput screening. However, they may lack the specificity to distinguish between different this compound oligomers and can be prone to interference from other phenolic compounds. The DMAC assay is generally considered more specific and sensitive than the vanillin assay.
-
Chromatographic Techniques: High-performance liquid chromatography (HPLC) is the most widely used technique for the separation and quantification of individual this compound oligomers. Normal-phase HPLC is particularly effective for separating procyanidins based on their degree of polymerization. Reversed-phase HPLC is also commonly employed but is less effective at separating higher oligomers. Coupling HPLC with detectors like fluorescence (FLD) or mass spectrometry (MS) enhances sensitivity and provides structural information.
Experimental Protocols
Sample Preparation and this compound Extraction
Proper sample preparation and extraction are critical for accurate quantification. The goal is to efficiently extract procyanidins while minimizing their degradation.
Materials:
-
Food sample (e.g., fruits, chocolate, nuts)
-
Acetone (aqueous, e.g., 70% v/v)
-
Methanol
-
Ethyl acetate
-
Hexane (for defatting)
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
-
Solid-phase extraction (SPE) cartridges (e.g., Sephadex LH-20) for purification (optional)
Protocol:
-
Sample Homogenization: Freeze-dry the food sample to remove water and grind it into a fine powder.
-
Defatting (for high-fat matrices): For samples like cocoa or nuts, pre-extract the powder with hexane to remove lipids. Air-dry the defatted sample.
-
Extraction:
-
Weigh a known amount of the powdered (and defatted, if necessary) sample.
-
Add an appropriate volume of aqueous acetone (e.g., 70% acetone in water). The solid-to-solvent ratio should be optimized but a common starting point is 1:10 (w/v).
-
Sonication or vortexing can be used to improve extraction efficiency.
-
Centrifuge the mixture to pellet the solid residue.
-
Collect the supernatant. Repeat the extraction process on the pellet two more times to ensure complete extraction.
-
Pool the supernatants.
-
-
Solvent Removal: Remove the acetone from the pooled supernatant using a rotary evaporator or a vacuum concentrator at a temperature below 40°C to prevent degradation.
-
Purification (Optional): The resulting aqueous extract can be further purified using liquid-liquid extraction with ethyl acetate or by passing it through an SPE cartridge like Sephadex LH-20 to remove interfering substances such as sugars and organic acids.
-
Final Preparation: The purified extract can be freeze-dried to obtain a solid residue, which can then be reconstituted in a suitable solvent for analysis.
Quantification by Normal-Phase HPLC with Fluorescence Detection (NP-HPLC-FLD)
This method allows for the separation of this compound oligomers based on their degree of polymerization.
Instrumentation and Columns:
-
HPLC system with a binary pump, autosampler, and fluorescence detector.
-
Normal-phase silica column (e.g., Supelcosil LC-Si).
Reagents:
-
Mobile Phase A: Dichloromethane/Methanol/Acetic Acid/Water (e.g., 96:2:1:1, v/v/v/v)
-
Mobile Phase B: Methanol/Acetic Acid/Water (e.g., 97:2:1, v/v/v)
-
This compound standards (e.g., this compound B2 for dimer quantification)
Protocol:
-
Sample Preparation: Reconstitute the dried this compound extract in the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set the fluorescence detector to an excitation wavelength of 276 nm and an emission wavelength of 316 nm.
-
Use a gradient elution program to separate the this compound oligomers. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the higher oligomers.
-
The column temperature should be maintained at a constant value (e.g., 30°C).
-
-
Quantification:
-
Inject a series of this compound standards of known concentrations to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the peaks corresponding to different this compound oligomers based on their retention times compared to the standards.
-
Quantify the amount of each oligomer by integrating the peak area and using the calibration curve. Results are typically expressed as mg of this compound per 100 g of the fresh weight of the food.
-
Quantification by 4-Dimethylaminocinnamaldehyde (DMAC) Assay
This colorimetric assay is a rapid method for determining the total this compound content.
Materials:
-
96-well microplate reader
-
DMAC reagent (e.g., 0.1% DMAC in acidified ethanol)
-
This compound standard (e.g., this compound A2 or B2)
-
Acidified ethanol (e.g., 12.5% concentrated HCl in ethanol)
Protocol:
-
Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in the appropriate solvent (e.g., acetone/water/acetic acid).
-
Sample Preparation: Dilute the this compound extracts to a concentration that falls within the range of the standard curve.
-
Assay Procedure:
-
Add a small volume of the standard dilutions and sample extracts to the wells of a 96-well plate.
-
Add the DMAC reagent to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 15-20 minutes) to allow for color development.
-
Measure the absorbance at a specific wavelength (typically around 640 nm) using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of a blank (reagent without sample or standard) from all readings.
-
Plot the absorbance of the standards against their concentrations to create a standard curve.
-
Determine the concentration of procyanidins in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the total this compound content in the original food sample, taking into account the dilution factors.
-
Quantitative Data of Procyanidins in Foods
The this compound content can vary significantly among different foods and even between varieties of the same food. The following table summarizes the this compound content in some common food matrices.
| Food Matrix | This compound Content (mg/100g or mg/100mL) | Reference |
| Fruits | ||
| Apple (Red Delicious) | 207.7 (per serving) | |
| Apple (Granny Smith) | 183.3 (per serving) | |
| Apple (Golden Delicious) | 92.5 (per serving) | |
| Apple (McIntosh) | 105.0 (per serving) | |
| Beverages | ||
| Red Wine | 22.0 (per serving) | |
| Cranberry Juice | 31.9 (per serving) | |
| Other Foods | ||
| Chocolate | 164.7 (per serving) | |
| Common Bean (raw) | 0.12 mg/100g | |
| Lentils (raw) | 0.34 mg/100g |
Note: The this compound content can be influenced by factors such as ripeness, storage conditions, and processing.
Visualization of Signaling Pathways and Workflows
This compound-Modulated Signaling Pathway
Procyanidins have been shown to exert their biological effects by modulating various cellular signaling pathways. One such pathway is the NF-κB signaling pathway, which plays a key role in inflammation. Procyanidins can inhibit the activation of NF-κB, leading to a downregulation of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB inflammatory pathway by procyanidins.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of procyanidins from a food matrix.
Caption: General workflow for the quantification of procyanidins in food.
The accurate quantification of procyanidins in food matrices is essential for advancing our understanding of their role in human health. This document provides a guide to the selection and implementation of appropriate analytical methods. While spectrophotometric assays offer a rapid means of determining total this compound content, chromatographic techniques, particularly NP-HPLC-FLD, provide more detailed information on the oligomeric profile. The choice of method should be guided by the specific research objectives and the nature of the food matrix being analyzed.
References
- 1. Proanthocyanidins of Natural Origin: Molecular Mechanisms and Implications for Lipid Disorder and Aging-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Proanthocyanidins and Where to Find Them: A Meta-Analytic Approach to Investigate Their Chemistry, Biosynthesis, Distribution, and Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Thiolytic Degradation of Procyanidins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Procyanidins, a class of polyphenols found in many plant-based foods, are polymers of flavan-3-ol subunits. Their biological activity is closely related to their structure, including their degree of polymerization. Thiolytic degradation is a chemical method used to depolymerize procyanidins. This process involves the acid-catalyzed cleavage of the interflavan bonds in the presence of a thiol reagent. The terminal flavan-3-ol units are released as monomers, while the extension units react with the thiol to form thioether adducts.[1][2][3] Subsequent analysis of these products, typically by High-Performance Liquid Chromatography (HPLC), allows for the determination of the mean degree of polymerization (mDP) and the subunit composition of the original procyanidin.[1][4] This application note provides a detailed protocol for the thiolytic degradation of procyanidins using cysteamine as the thiol reagent, followed by HPLC analysis. Cysteamine is a less odorous and more user-friendly alternative to the traditionally used toluene-α-thiol.
Principle of the Method
Under acidic conditions, the interflavan bond of procyanidins is cleaved, leading to the formation of a carbocation at the C4 position of the extension unit. A nucleophilic thiol, such as cysteamine, then attacks this carbocation to form a stable thioether adduct. The terminal unit of the this compound polymer is released as a free flavan-3-ol monomer. By quantifying the amounts of the released terminal units and the thioether adducts of the extension units, the mDP can be calculated.
Experimental Protocols
1. Materials and Reagents
-
This compound-containing sample (e.g., grape seed extract, apple extract)
-
Cysteamine hydrochloride
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Acetonitrile (HPLC grade)
-
Formic acid (or acetic acid)
-
Ultrapure water
-
Standards for calibration: (+)-catechin, (-)-epicatechin, and purified this compound dimers (e.g., B2) for method validation
-
Vials for reaction and HPLC analysis
-
Heating block or water bath
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
2. Solutions Preparation
-
Thiolysis Reagent: Prepare a solution of 50 mg/mL cysteamine hydrochloride in methanol containing 0.24 M HCl. This solution should be prepared fresh before use.
-
Sample Solution: Dissolve the this compound-containing extract in methanol to a final concentration of approximately 5-10 mg/mL.
-
HPLC Mobile Phase A: 2.5% acetic acid in water or 0.1% formic acid in water.
-
HPLC Mobile Phase B: Acetonitrile.
3. Thiolytic Degradation Procedure
-
Pipette 200 µL of the sample solution into a microcentrifuge tube or a reaction vial.
-
Add 200 µL of the freshly prepared thiolysis reagent to the sample solution.
-
Securely cap the vial and vortex briefly to mix the contents.
-
Incubate the reaction mixture at 70°C for 20 minutes in a heating block or water bath. Some protocols suggest a reaction time of 30 minutes.
-
After incubation, immediately cool the reaction mixture on ice to stop the reaction.
-
The sample is now ready for direct HPLC analysis. If necessary, it can be diluted with the initial mobile phase composition.
4. HPLC Analysis of Degradation Products
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD at 280 nm. For more detailed structural information, an MS detector can be used.
-
-
Gradient Elution: A typical gradient profile is as follows:
-
Start with a low percentage of mobile phase B (e.g., 3-5%).
-
Linearly increase the percentage of mobile phase B to elute the more nonpolar thioether adducts.
-
A final wash with a high percentage of mobile phase B is recommended to clean the column, followed by re-equilibration to the initial conditions.
-
5. Data Presentation and Calculations
The concentrations of the terminal units (flavan-3-ol monomers) and extension units (cysteamine adducts) are determined from their respective peak areas in the HPLC chromatogram using calibration curves of authentic standards.
The mean degree of polymerization (mDP) is calculated using the following formula:
mDP = (Total moles of all flavan-3-ol units) / (Total moles of terminal units)
Where:
-
Total moles of all flavan-3-ol units = Moles of terminal units + Moles of extension units
-
Total moles of terminal units = Moles of (+)-catechin and (-)-epicatechin
-
Total moles of extension units = Moles of cysteamine adducts of flavan-3-ols
Quantitative Data Summary
| Parameter | Value | Reference |
| Sample Concentration | 5 - 10 mg/mL in methanol | |
| Thiolysis Reagent | 50 mg/mL cysteamine hydrochloride in 0.24 M methanolic HCl | |
| Reaction Temperature | 70 °C | |
| Reaction Time | 20 - 30 minutes | |
| HPLC Column | Reversed-phase C18 | |
| Detection Wavelength | 280 nm |
Mandatory Visualization
Caption: Workflow for the thiolytic degradation and analysis of procyanidins.
Caption: Simplified reaction mechanism of this compound thiolysis.
References
Unlocking the Complexity of Procyanidins: A Detailed Application Note and Protocol for MALDI-TOF MS Characterization
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the characterization of procyanidins using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Procyanidins, a class of polyphenolic compounds also known as condensed tannins, are of significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential health benefits, including roles in preventing cardiovascular and neurodegenerative diseases.[1] However, their structural complexity and high degree of polymerization present significant analytical challenges. MALDI-TOF MS has emerged as a powerful tool for the rapid and effective analysis of these complex mixtures.[1]
Introduction to MALDI-TOF MS for Procyanidin Analysis
MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile biomolecules and synthetic polymers. Its application to this compound analysis offers several key advantages over other mass spectrometry techniques like electrospray ionization (ESI). MALDI-TOF MS is particularly well-suited for analyzing the highly polydisperse and heterogeneous nature of this compound samples.[1] The technique is known for its ease of sample preparation, tolerance to contaminants, and the generation of predominantly singly-charged ions, which simplifies spectral interpretation.[2][3] This allows for the straightforward determination of the degree of polymerization (DP) and the overall composition of this compound mixtures.
Both positive and negative ion modes can be utilized in MALDI-TOF MS for this compound analysis. While positive ion mode often involves the formation of adducts with alkali metal ions (e.g., sodium, potassium), negative ion mode has been shown to be particularly advantageous. In negative ion mode, procyanidins readily form deprotonated molecules ([M-H]⁻), leading to cleaner spectra and more informative fragmentation patterns upon tandem mass spectrometry (MS/MS) analysis. These fragmentation pathways, including quinone methide (QM) fission, heterocyclic ring fission (HRF), and retro-Diels-Alder (RDA) reaction, provide valuable structural information for sequencing A-type and B-type linkages between flavan-3-ol units.
Experimental Protocols
This section outlines the detailed methodologies for the analysis of procyanidins using MALDI-TOF MS, from sample preparation to data acquisition and analysis.
Materials and Reagents
-
This compound Sample: Extracted and purified from the plant source of interest.
-
Matrix: 2,5-Dihydroxybenzoic acid (DHB) is a commonly used and effective matrix for this compound analysis. Other matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) can also be tested.
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Acid: Trifluoroacetic acid (TFA).
-
MALDI Target Plate: Stainless steel target plate (384-well or similar).
Sample and Matrix Preparation
-
Matrix Solution Preparation: Prepare a solution of the chosen matrix (e.g., DHB) at a concentration of 10-15 mg/mL in a solvent mixture, such as 50% aqueous methanol or 50% aqueous acetonitrile, containing 0.1% TFA. The solution should be freshly prepared and sonicated for a few minutes to ensure complete dissolution.
-
This compound Sample Solution Preparation: Dissolve the this compound extract in a suitable solvent, such as 50% aqueous methanol, to a final concentration of approximately 1 mg/mL. The optimal concentration may vary depending on the sample and should be optimized.
MALDI Sample Spotting (Dried Droplet Method)
The dried droplet method is a simple and widely used technique for preparing MALDI samples.
-
Mix Sample and Matrix: Mix the this compound sample solution and the matrix solution in a volumetric ratio of 1:9 (sample:matrix).
-
Spotting: Deposit 1 µL of the mixture onto a spot on the MALDI target plate.
-
Drying: Allow the droplet to air dry completely at room temperature. This process results in the co-crystallization of the sample and matrix.
MALDI-TOF MS Instrument Settings
The following are general instrument settings that can be used as a starting point. Optimal settings may vary depending on the specific instrument and sample.
-
Ionization Mode: Negative ion mode is generally preferred for this compound analysis.
-
Mass Range: Set the mass range to cover the expected degree of polymerization of the procyanidins in the sample (e.g., m/z 500-5000).
-
Laser Intensity: Adjust the laser intensity to achieve optimal signal intensity and resolution while avoiding excessive fragmentation.
-
Detector Voltage: Optimize the detector voltage for the best signal-to-noise ratio.
-
Calibration: Calibrate the instrument using a suitable standard with known masses in the desired mass range.
For tandem MS (MALDI-TOF/TOF) experiments, precursor ions of interest are selected and subjected to collision-induced dissociation (CID) to generate fragment ions for structural elucidation.
Data Presentation and Interpretation
The data obtained from MALDI-TOF MS analysis provides valuable qualitative and quantitative information about the this compound sample.
Quantitative Data Summary
The mass-to-charge ratios (m/z) of the detected ions can be used to determine the degree of polymerization (DP) and the type of monomeric units present in the this compound oligomers. The table below summarizes the theoretical m/z values for deprotonated B-type this compound oligomers composed of catechin/epicatechin units (monomer mass = 288 Da).
| Degree of Polymerization (DP) | This compound Structure | Theoretical m/z ([M-H]⁻) |
| 2 | Dimer | 577.13 |
| 3 | Trimer | 865.19 |
| 4 | Tetramer | 1153.25 |
| 5 | Pentamer | 1441.31 |
| 6 | Hexamer | 1729.37 |
| 7 | Heptamer | 2017.43 |
| 8 | Octamer | 2305.49 |
| 9 | Nonamer | 2593.55 |
| 10 | Decamer | 2881.61 |
Note: The presence of A-type linkages (an additional C-O bond) results in a mass difference of -2 Da compared to the corresponding B-type oligomer.
Visualization of Workflows and Pathways
To facilitate understanding, the experimental workflow and key conceptual relationships are visualized using diagrams.
Caption: Experimental workflow for this compound analysis using MALDI-TOF MS.
The fragmentation of procyanidins in negative ion mode provides key structural information. The main fragmentation pathways are illustrated below.
Caption: Key fragmentation pathways of procyanidins in negative ion MALDI-TOF/TOF MS.
Conclusion
MALDI-TOF MS is a robust and efficient analytical technique for the characterization of complex this compound mixtures. Its ability to provide rapid information on the degree of polymerization and structural features, particularly when coupled with tandem mass spectrometry in negative ion mode, makes it an invaluable tool for researchers in natural product chemistry, food science, and drug development. The protocols and information provided in this application note serve as a detailed guide for the successful application of MALDI-TOF MS in the analysis of procyanidins.
References
Application Notes and Protocols for Animal Models in Procyanidin Intervention Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for studying the therapeutic effects of procyanidins. This document outlines common experimental models, detailed protocols for intervention and analysis, and quantitative data from various studies.
Introduction to Procyanidins and their Therapeutic Potential
Procyanidins are a class of flavonoids found abundantly in various plant sources, including grape seeds, pine bark, and cocoa. They are known for their potent antioxidant and anti-inflammatory properties.[1][2] Preclinical studies using animal models have demonstrated the potential of procyanidins in mitigating a range of pathological conditions, including metabolic syndrome, cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.[3][4] Their mechanisms of action often involve the modulation of key signaling pathways related to oxidative stress and inflammation, such as the NF-κB and Nrf2-ARE pathways.
Commonly Used Animal Models
The selection of an appropriate animal model is critical for the successful investigation of procyanidin bioactivity. Rodents, particularly rats and mice, are the most frequently used models due to their physiological similarities to humans, ease of handling, and well-established disease induction protocols.
Table 1: Common Animal Models in this compound Research
| Animal Model | Strain | Typical Application/Disease Model | Reference |
| Rat | Wistar | Diet-induced obesity, insulin resistance, metabolic syndrome, alcoholic liver disease, aging. | |
| Rat | Sprague-Dawley | High-fat diet-induced obesity, oxidative stress. | |
| Rat | Zucker | Genetic model of obesity and insulin resistance. | |
| Mouse | C57BL/6 | High-fat diet-induced obesity, colitis, neuroinflammation. | |
| Mouse | ICR | Hereditary cataracts. | |
| Hamster | High-fat diet-induced hyperlipidemia. | ||
| Zebrafish | AB strain | Parkinson's disease model. | |
| Pig | Intestinal health and nutrient metabolism. |
This compound Administration Protocols
Preparation of this compound Extracts
Grape Seed this compound Extract (GSPE) is commonly used in animal studies. The composition of these extracts can vary, but they are generally rich in monomers (catechin, epicatechin), dimers, trimers, and larger oligomers.
Protocol 1: Preparation of Grape Seed this compound Extract (GSPE) for Oral Gavage
-
Source Material: Obtain commercially available GSPE powder with a specified this compound content (e.g., >95% purity). The composition of a typical commercial extract might be: 21.3% monomeric, 17.4% dimeric, 16.3% trimeric, 13.3% tetrameric, and 31.7% oligomeric procyanidins.
-
Vehicle Selection: The most common vehicle for oral administration is distilled water or a 0.5% methylcellulose solution.
-
Preparation of Dosing Solution:
-
Calculate the required amount of GSPE based on the desired dose (mg/kg body weight) and the number of animals.
-
Weigh the GSPE powder accurately.
-
Suspend the powder in the chosen vehicle. For example, to prepare a 100 mg/mL solution, suspend 1 g of GSPE in 10 mL of distilled water.
-
Vortex thoroughly to ensure a homogenous suspension. Prepare fresh daily before administration.
-
Administration by Oral Gavage
Oral gavage is the most common method for precise oral dosing in rodents.
Protocol 2: Oral Gavage Procedure for Rats and Mice
-
Animal Restraint:
-
Mice: Restrain the mouse by scruffing the neck and back to immobilize the head and forelimbs.
-
Rats: Gently restrain the rat by holding it over the shoulders and back, ensuring the head is in a straight line with the body.
-
-
Gavage Needle Selection: Use a flexible or stainless steel gavage needle with a ball tip to prevent esophageal injury. The appropriate size depends on the animal's weight.
-
Mice (20-30g): 18-20 gauge, 1-2 inches long.
-
Rats (200-300g): 16-18 gauge, 2-3 inches long.
-
-
Measurement of Insertion Depth: Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth to reach the stomach. Mark this length on the gavage needle.
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle; do not force it.
-
Once the needle is at the predetermined depth, slowly administer the this compound suspension.
-
Withdraw the needle gently.
-
-
Post-Procedure Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, for a few minutes after the procedure.
Table 2: Summary of this compound Dosages in Animal Intervention Studies
| Animal Model | Disease/Condition | This compound Source | Dosage | Duration | Key Findings | Reference(s) |
| Wistar Rat | High-fat diet-induced obesity | Grape Seed Extract | 25 mg/kg/day | 3 weeks | Improved insulin resistance. | |
| Wistar Rat | Alcoholic Liver Disease | Procyanidins | 60 and 120 mg/kg/day | Not specified | Reduced liver inflammation and steatosis. | |
| C57BL/6 Mouse | Dextran sulfate sodium (DSS)-induced colitis | This compound | 20 and 40 mg/kg/day | Not specified | Attenuated colitis by suppressing NF-κB and NLRP3 inflammasome. | |
| Wistar Rat | Hypercholesterolemia | Grape Seed Extract | 35-400 mg/kg/day | Not specified | Increased antioxidant enzyme activity (SOD, CAT). | |
| Sprague-Dawley Rat | High-fat diet | Grape Seed Extract | 100 and 300 mg/kg/day | Not specified | Protective effect against body weight gain. | |
| Aged Female Rat | Aging | Grape Seed Extract | 500 mg/kg/day | 10 days | Reduced visceral adiposity and prevented age-related tumor development. | |
| Mouse | Aflatoxin B1-induced immune injury | Grape Seed Extract | 50 and 100 mg/kg/day | 6 weeks | Alleviated oxidative stress and improved immune function. | |
| Rat | Henoch-Schönlein purpura model | Proanthocyanidins | Not specified | Not specified | Mitigated inflammation and oxidative stress via the TLR4/MyD88/NF-κB pathway. | |
| Zebrafish | Parkinson's Disease Model | Grape Seed Procyanidins | Not specified | 4 days | Neuroprotective effects by activating the Nrf2/ARE pathway. |
Experimental Protocols for Efficacy Assessment
Assessment of Antioxidant Capacity
Protocol 3: Superoxide Dismutase (SOD) Activity Assay in Tissue Homogenates
This protocol is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Tissue Preparation:
-
Perfuse the animal with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Excise the tissue of interest (e.g., liver, heart) and weigh it.
-
Homogenize the tissue in 10 volumes of ice-cold 0.1 M Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 5 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Procedure (96-well plate format):
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.8), 0.1 mM EDTA, 0.1 mM ferricytochrome c, and 0.5 mM xanthine.
-
Add 20 µL of the tissue supernatant (or SOD standard) to each well.
-
Add 160 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 20 µL of xanthine oxidase solution.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Calculation: SOD activity is calculated as the percentage of inhibition of the rate of NBT reduction. One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
Protocol 4: Catalase (CAT) Activity Assay in Tissue Homogenates
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Tissue Preparation: Prepare tissue homogenates as described in Protocol 3.
-
Assay Procedure (Spectrophotometric):
-
Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.0) and 10 mM H₂O₂.
-
Add a known amount of tissue homogenate to the reaction mixture.
-
Monitor the decrease in absorbance at 240 nm for 1-3 minutes using a spectrophotometer. The decomposition of H₂O₂ results in a decrease in absorbance.
-
-
Calculation: CAT activity is expressed as units/mg of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Protocol 5: Malondialdehyde (MDA) Assay for Lipid Peroxidation
This assay is based on the reaction of MDA, a product of lipid peroxidation, with thiobarbituric acid (TBA).
-
Tissue Preparation: Prepare tissue homogenates as described in Protocol 3.
-
Assay Procedure:
-
To 250 µL of tissue homogenate, add 10 µL of butylated hydroxytoluene (BHT) reagent to prevent further oxidation.
-
Add 250 µL of acid reagent (e.g., phosphoric acid).
-
Add 250 µL of TBA reagent.
-
Vortex the mixture vigorously.
-
Incubate at 60°C for 60 minutes.
-
Cool the samples and centrifuge at 10,000 x g for 3 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA. Results are typically expressed as nmol/mg of protein.
Table 3: Quantitative Outcomes of this compound Intervention on Oxidative Stress Markers
| Animal Model | Treatment | Tissue | SOD Activity | CAT Activity | MDA Levels | Reference |
| Hypercholesterolemic Wistar Rat | Grape Seed Extract | Cardiac | Increased | Increased | Decreased | |
| Aflatoxin B1-treated Mouse | Grape Seed Extract (50 & 100 mg/kg) | Spleen | Increased | Increased | Decreased | |
| Henoch-Schönlein purpura model Rat | Proanthocyanidins | Serum | Increased | Increased | Decreased | |
| Parkinson's Disease Model Zebrafish | Grape Seed Procyanidins | Whole body | Increased | Increased | Decreased |
Assessment of Anti-inflammatory Effects and Signaling Pathways
Protocol 6: Western Blot Analysis of NF-κB and Nrf2 Signaling Pathways
-
Protein Extraction:
-
Total Protein: Homogenize tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Nuclear and Cytoplasmic Fractions: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate protein fractions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:
-
NF-κB Pathway: anti-NF-κB p65, anti-phospho-NF-κB p65, anti-IκBα.
-
Nrf2 Pathway: anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1.
-
TLR4 Pathway: anti-TLR4, anti-MyD88.
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification: Densitometry analysis of the bands is performed using image analysis software. The expression of target proteins is typically normalized to a loading control such as β-actin or GAPDH.
Visualization of Workflows and Signaling Pathways
Caption: General experimental workflow for a this compound intervention study in an animal model.
Caption: Procyanidins inhibit the TLR4/MyD88/NF-κB inflammatory signaling pathway.
Caption: Procyanidins activate the Nrf2/ARE antioxidant signaling pathway.
References
Application of Procyanidins in Functional Food Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidins, a class of flavonoids, are oligomeric and polymeric flavan-3-ols found abundantly in various plant-based foods, including grapes, apples, cocoa, and cranberries.[1][2] Extensive research has highlighted their potential health benefits, attributing to their potent antioxidant, anti-inflammatory, anticancer, and cardioprotective properties.[3][4][5] These bioactivities make procyanidins prime candidates for the development of functional foods and nutraceuticals aimed at preventing and managing chronic diseases. This document provides detailed application notes and experimental protocols for researchers and professionals in drug and functional food development, focusing on the extraction, analysis, and biological evaluation of procyanidins.
Health Benefits and Mechanisms of Action
Procyanidins exert their beneficial effects through various mechanisms, primarily by modulating cellular signaling pathways involved in oxidative stress, inflammation, and cell proliferation. Their antioxidant capacity is significantly higher than that of vitamins C and E. They can directly scavenge free radicals and chelate metals, and also upregulate endogenous antioxidant defense systems through the activation of the Nrf2/ARE pathway. Furthermore, procyanidins have been shown to inhibit pro-inflammatory pathways such as NF-κB and modulate the PI3K/Akt signaling cascade, which is crucial in cell survival and proliferation.
Quantitative Data on Procyanidin Content in Foods
The this compound content in foods can vary significantly depending on the food type, variety, and processing methods. The following table summarizes the this compound content in selected common foods, with data compiled from the USDA Database for the Proanthocyanidin Content of Selected Foods.
| Food Item | Serving Size | Total Procyanidins (mg/serving) | Monomers (mg/100g) | Dimers (mg/100g) | Trimers (mg/100g) | 4-6mers (mg/100g) | 7-10mers (mg/100g) | Polymers (>10mers) (mg/100g) |
| Apple, Red Delicious, with skin | 1 medium (182g) | 207.7 | 4.02 | 6.62 | 5.79 | 21.16 | 17.54 | 22.40 |
| Apple, Granny Smith, with skin | 1 medium (182g) | 183.3 | - | - | - | - | - | - |
| Grapes, Red | 1 cup (151g) | - | - | - | - | - | - | - |
| Cranberry Juice Cocktail | 1 cup (240ml) | 31.9 | - | - | - | - | - | - |
| Red Wine, Cabernet Sauvignon | 5 fl oz (147g) | 22.0 | - | - | - | - | - | - |
| Dark Chocolate | 1.5 oz (42.5g) | 164.7 | - | - | - | - | - | - |
Data presented as mg per 100g of the edible portion, unless otherwise specified. Dashes indicate data not available.
Bioavailability and Effective Dosages from Human Studies
The bioavailability of procyanidins is a critical factor influencing their efficacy. Generally, smaller oligomers (dimers and trimers) are more readily absorbed than larger polymers. The gut microbiota plays a significant role in metabolizing larger procyanidins into smaller, more bioavailable phenolic acids.
| Study Focus | This compound Source | Daily Dosage | Duration | Key Findings |
| Prehypertension | Grape Seed Extract | 200 mg or 400 mg | 12 weeks | 400 mg/day significantly decreased systolic blood pressure. |
| Cardiovascular Disease Risk | French Maritime Pine Bark Extract | 150 mg | 5 weeks | Increased HDL-cholesterol and apolipoprotein A-1, reduced systolic blood pressure and oxidized LDL. |
| Cardiovascular Health | Grape Seed Extract | 300 mg | 8 weeks | Significant reduction in systolic and diastolic blood pressure. |
| Metabolic Syndrome | Grape Polyphenols | 46 g grape powder | 30 days | Significant reduction in systolic blood pressure. |
| Hyperlipidemia | Grape Seed Extract | 200 mg | 8 weeks | Increased paraoxonase activity, associated with increased HDL-C and apo-AI. |
Experimental Protocols
Extraction and Purification of Procyanidins from Grape Seeds
This protocol describes a common method for extracting and purifying procyanidins from grape seeds for research and development purposes.
Materials:
-
Grape seeds
-
Acetone (70% aqueous solution)
-
Ethyl acetate
-
Hexane
-
Sephadex LH-20 resin
-
Methanol
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Grinding and Defatting: Grind dried grape seeds into a fine powder. Defat the powder by extraction with hexane at a 1:5 (w/v) ratio for 6-8 hours at room temperature with constant stirring. Discard the hexane and air-dry the powder.
-
Extraction: Extract the defatted powder with 70% aqueous acetone at a 1:6 (w/v) ratio for 6 hours at room temperature with continuous stirring.
-
Filtration and Concentration: Filter the mixture through cheesecloth and then filter paper. Concentrate the filtrate using a rotary evaporator at <40°C to remove the acetone.
-
Liquid-Liquid Partitioning: Partition the aqueous concentrate with an equal volume of ethyl acetate three times. Pool the ethyl acetate fractions, which contain the this compound oligomers.
-
Purification by Column Chromatography: Concentrate the ethyl acetate fraction to dryness. Dissolve the residue in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.
-
Elution: Elute the column with methanol to remove monomeric flavonoids. Subsequently, elute the procyanidins with a 1:1 (v/v) mixture of acetone and water.
-
Final Concentration and Lyophilization: Collect the this compound-rich fraction, concentrate it using a rotary evaporator to remove the organic solvent, and then freeze-dry the aqueous solution to obtain a purified this compound powder.
Workflow for this compound Extraction and Purification:
Quantification of Procyanidins by HPLC-FLD
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a sensitive and selective method for quantifying procyanidins.
Instrumentation and Conditions:
-
HPLC System: With a binary pump, autosampler, and fluorescence detector.
-
Column: Normal-phase silica column (e.g., Phenomenex Luna HILIC, 250 x 4.6 mm, 5 µm) or a Diol-based column.
-
Mobile Phase A: Acetonitrile/Acetic Acid (98:2, v/v).
-
Mobile Phase B: Methanol/Water/Acetic Acid (95:3:2, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 30-37°C.
-
Fluorescence Detection: Excitation at 276-280 nm, Emission at 316-347 nm.
Gradient Program Example:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 92.5 | 7.5 |
| 3 | 85.5 | 14.5 |
| 46 | 57.5 | 42.5 |
| 49 | 10.0 | 90.0 |
| 54 | 10.0 | 90.0 |
| 55 | 92.5 | 7.5 |
| 60 | 92.5 | 7.5 |
| This is an example gradient; optimization may be required based on the specific column and sample matrix. |
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound monomers, dimers, and other oligomers of known concentration.
-
Sample Preparation: Dissolve the extracted and purified this compound sample in the initial mobile phase solvent. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify and quantify the this compound oligomers in the samples by comparing their retention times and peak areas to those of the standards.
In Vitro Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM in methanol).
-
Prepare various concentrations of the this compound extract in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the this compound extract.
-
Add 10 µL of each this compound concentration to 190 µL of the diluted ABTS solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
In Vitro Anti-inflammatory Activity Assay in Macrophages
This protocol assesses the ability of procyanidins to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the this compound extract for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Analysis: Compare the levels of NO and cytokines in this compound-treated cells to LPS-stimulated and unstimulated controls.
Signaling Pathways Modulated by Procyanidins
NF-κB Signaling Pathway
Procyanidins have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. They can prevent the degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Nrf2/ARE Signaling Pathway
Procyanidins can activate the Nrf2/ARE signaling pathway, which is crucial for cellular antioxidant defense. They promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes like HO-1 and NQO1.
PI3K/Akt Signaling Pathway
In the context of cancer, procyanidins have been shown to inhibit the PI3K/Akt signaling pathway, which is often overactive in cancer cells and promotes their survival and proliferation. By inhibiting this pathway, procyanidins can induce apoptosis and cell cycle arrest in cancer cells.
Conclusion
Procyanidins represent a promising class of bioactive compounds for the development of functional foods and nutraceuticals. Their well-documented antioxidant and anti-inflammatory properties, coupled with their ability to modulate key cellular signaling pathways, provide a strong scientific basis for their application in promoting human health. The protocols and data presented herein offer a foundational resource for researchers and professionals to further explore and harness the potential of procyanidins in the prevention and management of chronic diseases. Further clinical research is warranted to establish optimal dosages and long-term efficacy in human populations.
References
- 1. The absorption, distribution, metabolism and excretion of procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Polyphenol Intake on Metabolic Syndrome: Current Evidences from Human Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. tandfonline.com [tandfonline.com]
- 5. The application of procyanidins in diabetes and its complications: a review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Procyanidin Encapsulation Techniques to Enhance Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidins, a class of flavonoids found abundantly in various plant sources like grape seeds, pine bark, and cocoa, are renowned for their potent antioxidant and numerous health-promoting properties. However, their inherent instability, particularly when exposed to light, heat, oxygen, and certain pH conditions, significantly limits their application in functional foods, pharmaceuticals, and cosmetics. Encapsulation technologies offer a promising solution by creating a protective barrier around procyanidin molecules, thereby enhancing their stability, bioavailability, and controlled release.
These application notes provide a comprehensive overview of three widely used encapsulation techniques for procyanidins: spray-drying, liposomal encapsulation, and complex coacervation. Detailed protocols for each method are provided, along with data on their efficacy in improving this compound stability.
Spray-Drying Encapsulation of Procyanidins
Spray-drying is a cost-effective and scalable method for producing microcapsules of procyanidins. It involves atomizing a liquid feed containing the procyanidins and a carrier material into a hot air stream, leading to rapid evaporation of the solvent and formation of a powder of encapsulated procyanidins.
Quantitative Data Summary
| Encapsulation Parameter | Wall Material(s) | This compound Source | Encapsulation Efficiency (%) | Particle Size (µm) | Key Findings & Citations |
| Spray-Drying | Maltodextrin (MD) & Gum Arabic | Grape Seed | 88.84% | Not Specified | Good integrity of microcapsules and improved stability.[1] |
| Maltodextrin (MD) | Litchi Peel Extract | Up to 98.1% | 2.6 - 3.2 | Optimized conditions: 150°C inlet temp, 4.5 mL/min feed flow.[2][3][4] | |
| Whey Protein (WP) | Coffee Pulp Extract | Up to 93.6% | 2.6 - 3.2 | Optimized conditions: 175°C inlet temp, 4.5 mL/min feed flow.[2] | |
| Maltodextrin (MD) | Grape Seed | ~85% | Not Specified | No change in procyanidins during drying; improved stability. |
Experimental Protocol: Spray-Drying with Maltodextrin
Materials:
-
This compound-rich extract
-
Maltodextrin (DE 10-12)
-
Distilled water
-
Spray dryer
-
Homogenizer
-
Magnetic stirrer
Procedure:
-
Wall Material Solution Preparation: Prepare a 20-30% (w/v) solution of maltodextrin in distilled water by stirring with a magnetic stirrer until fully dissolved.
-
Core Material Dispersion: Disperse the this compound-rich extract into the maltodextrin solution. A common core to wall material ratio is 1:10 to 1:20 (w/w).
-
Homogenization: Homogenize the mixture at 10,000-15,000 rpm for 5-10 minutes to ensure a uniform emulsion.
-
Spray-Drying:
-
Feed the homogenized emulsion into the spray dryer using a peristaltic pump.
-
Set the inlet air temperature between 140-180°C.
-
Adjust the feed flow rate to 4.5-7.5 mL/min.
-
Set the aspirator/blower rate to maintain an outlet temperature between 80-100°C.
-
-
Product Collection: Collect the powdered microcapsules from the cyclone and collection vessel.
-
Storage: Store the microcapsules in an airtight, light-protected container at 4°C.
Experimental Workflow: Spray-Drying
Liposomal Encapsulation of Procyanidins
Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and hydrophobic compounds. This technique is particularly effective in protecting procyanidins from degradation and enhancing their cellular uptake.
Quantitative Data Summary
| Encapsulation Parameter | Lipid Composition | This compound Source | Encapsulation Efficiency (%) | Particle Size (nm) | Key Findings & Citations |
| Liposomal Encapsulation | Lecithin, Cholesterol | Proanthocyanidins | ~77.28% | 144.9 ± 0.1 | PEG-modified liposomes showed controlled release. |
| Phosphatidylcholine | Cocoa Procyanidins | Not Specified | Not Specified | Liposomes enhanced bioaccessibility of procyanidins. | |
| Soy Lecithin, Cholesterol | Not Specified | >90% | ~100 | High encapsulation efficiency and stability at 4°C. |
Experimental Protocol: Thin-Film Hydration Method
Materials:
-
This compound-rich extract
-
Soy lecithin (or other phospholipid)
-
Cholesterol
-
Chloroform (or other organic solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
-
Water bath
Procedure:
-
Lipid Film Formation:
-
Dissolve soy lecithin and cholesterol (e.g., in a 4:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a PBS solution containing the this compound-rich extract by rotating the flask in a water bath at a temperature above the lipid transition temperature for 1-2 hours.
-
-
Size Reduction (Sonication/Extrusion):
-
To obtain unilamellar vesicles of a desired size, sonicate the liposome suspension using a probe sonicator on ice.
-
Alternatively, extrude the suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove non-encapsulated procyanidins by centrifugation, dialysis, or gel filtration.
-
-
Storage: Store the liposomal suspension at 4°C.
Experimental Workflow: Liposomal Encapsulation
References
- 1. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grape seed this compound extract protects against Pb-induced lung toxicity by activating the AMPK/Nrf2/p62 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A1 Alleviates Inflammatory Response induced by LPS through NF-κB, MAPK, and Nrf2/HO-1 Pathways in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Colorimetric Determination of Total Procyanidin Content
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidins, a class of condensed tannins, are polymeric flavonoids widely distributed in the plant kingdom. They are of significant interest to the pharmaceutical, nutraceutical, and food industries due to their potent antioxidant, anti-inflammatory, and cardioprotective properties. Accurate quantification of total procyanidin content is crucial for quality control, standardization of extracts, and elucidation of their biological activities. This document provides detailed application notes and protocols for three common colorimetric assays used for the determination of total this compound content: the Vanillin-HCl assay, the 4-dimethylaminocinnamaldehyde (DMAC) assay, and the Bate-Smith (Acid-Butanol) assay.
Vanillin-HCl Assay
Principle of the Method
The Vanillin-HCl assay is based on the reaction of vanillin with the flavan-3-ol units of procyanidins in a strong acidic medium. Under acidic conditions, the C-C bond linking the this compound units is cleaved, and the resulting carbocation reacts with the aldehyde group of vanillin to form a red-colored adduct. The intensity of the color, measured spectrophotometrically at 500 nm, is proportional to the concentration of procyanidins.
Caption: Reaction mechanism of the Vanillin-HCl assay.
Experimental Protocol
Reagents:
-
Vanillin Reagent (0.5% in Methanol): Dissolve 0.5 g of vanillin in 100 mL of methanol. Prepare fresh daily.
-
Hydrochloric Acid (4% in Methanol): Carefully add 4 mL of concentrated HCl to 96 mL of methanol.
-
Standard: Catechin or epicatechin (1 mg/mL stock solution in methanol).
Procedure:
-
Prepare a series of standard solutions of catechin or epicatechin in methanol (e.g., 0, 20, 40, 60, 80, 100 µg/mL).
-
Pipette 1.0 mL of the sample extract or standard solution into a test tube.
-
Add 2.5 mL of the 0.5% vanillin reagent to each tube and vortex.
-
Add 2.5 mL of 4% HCl in methanol to each tube and vortex immediately.
-
Incubate the mixture at 30°C for 20-30 minutes in a water bath.[1]
-
Measure the absorbance at 500 nm against a blank (1.0 mL of methanol instead of the sample).
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of procyanidins in the sample from the standard curve and express the results as mg catechin equivalents (CE)/g of sample.
4-Dimethylaminocinnamaldehyde (DMAC) Assay
Principle of the Method
The DMAC assay is considered more specific for procyanidins compared to the vanillin assay. In an acidic environment, DMAC forms a highly reactive electrophilic carbocation that specifically reacts with the nucleophilic C8 position of the terminal flavan-3-ol unit of procyanidins. This reaction yields a green-blue colored product with a maximum absorbance at 640 nm.[2] This higher wavelength of detection minimizes interference from anthocyanins, which absorb at lower wavelengths.[3][4]
Caption: Reaction principle of the DMAC assay.
Experimental Protocol
Reagents:
-
DMAC Reagent (0.1% in Acidified Ethanol): Dissolve 100 mg of 4-dimethylaminocinnamaldehyde in 100 mL of a solution containing 75% ethanol and 12.5% concentrated HCl.[5] This solution should be prepared fresh daily and kept on ice.
-
Standard: this compound B2 or this compound A2 (due to their dimeric nature, they are more representative standards than catechins). A stock solution of 1 mg/mL in methanol is prepared.
Procedure:
-
Prepare a series of standard solutions of this compound B2 or A2 in methanol (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL).
-
Pipette 70 µL of the sample extract or standard solution into a 96-well microplate.
-
Add 210 µL of the DMAC reagent to each well.
-
Incubate the microplate at room temperature for 15-25 minutes, protected from light.
-
Measure the absorbance at 640 nm using a microplate reader.
-
Construct a standard curve and calculate the total this compound content in the samples. Results are typically expressed as mg this compound B2 or A2 equivalents/g of sample.
Bate-Smith (Acid-Butanol) Assay
Principle of the Method
The Bate-Smith assay, also known as the acid-butanol assay, relies on the acid-catalyzed depolymerization of procyanidins in the presence of an alcohol (typically butanol) and heat. The interflavan bonds are cleaved, leading to the formation of carbocations which are then oxidized to colored anthocyanidins (cyanidin from procyanidins and delphinidin from prodelphinidins). The absorbance of the resulting solution is measured at 550 nm.
Caption: Workflow of the Bate-Smith (Acid-Butanol) assay.
Experimental Protocol
Reagents:
-
Acid-Butanol Reagent: A mixture of n-butanol and concentrated HCl (95:5, v/v).
-
Iron Reagent: 2% (w/v) Ferric ammonium sulfate (FeNH₄(SO₄)₂·12H₂O) in 2 M HCl.
-
Standard: A purified this compound extract with a known concentration or cyanidin chloride can be used for standardization.
Procedure:
-
Pipette 1.0 mL of the sample extract into a screw-cap test tube.
-
Add 6.0 mL of the acid-butanol reagent and 0.2 mL of the iron reagent.
-
Vortex the mixture thoroughly.
-
Prepare a blank for each sample by adding 1.0 mL of the extract to 6.2 mL of the acid-butanol reagent without the iron catalyst and keep it at room temperature.
-
Cap the sample tubes loosely and heat them in a boiling water bath (95-100°C) for 50-60 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the heated samples at 550 nm against the unheated blank.
-
The this compound content can be calculated using the following formula:
Proanthocyanidin (mg/g) = (A₅₅₀ × V × DF × 1000) / (ε × L × m)
Where:
-
A₅₅₀ is the absorbance at 550 nm
-
V is the total volume of the extract (L)
-
DF is the dilution factor
-
ε is the molar extinction coefficient of cyanidin (typically ~26,900 L mol⁻¹ cm⁻¹)
-
L is the path length of the cuvette (cm)
-
m is the mass of the sample (g)
-
Comparison of Colorimetric Assays for Total this compound Content
| Feature | Vanillin-HCl Assay | DMAC Assay | Bate-Smith (Acid-Butanol) Assay |
| Principle | Condensation reaction with vanillin in acidic media. | Electrophilic substitution with DMAC in acidic media. | Acid-catalyzed depolymerization to anthocyanidins. |
| Wavelength (λmax) | 500 nm | 640 nm | 550 nm |
| Specificity | Reacts with flavan-3-ols, dihydrochalcones, and proanthocyanidins. Prone to interference from other phenolic compounds. | Highly specific for flavan-3-ols and procyanidins with a free meta-oriented di- or tri-hydroxyl phenol group. Less interference from anthocyanins. | Measures all proanthocyanidins that can be converted to anthocyanidins. Can be affected by naturally present anthocyanins. |
| Sensitivity | High | High | Moderate |
| Linearity Range | Typically up to 24 µg/mL for catechin. | Reported to be linear from 1-100 ppm for this compound B2. | Dependent on the specific this compound structure and reaction conditions. |
| Reproducibility | Can show variability depending on reaction conditions (temperature, time, water content). | Good reproducibility, with within-laboratory RSD of 2.3-6.1% and between-laboratory RSD of 8-32% in a multi-laboratory validation. | Can be variable due to incomplete hydrolysis and lack of a universal standard. |
| Standard | Commonly catechin or epicatechin. | This compound A2 or B2 are recommended for better accuracy. | Cyanidin chloride or a purified this compound fraction. |
| Advantages | Simple, rapid, and uses common reagents. | High specificity, high throughput with microplate format, less interference. | Measures total proanthocyanidin polymers. |
| Disadvantages | Lack of specificity, unstable color development, interference from other compounds. | Reagent is less stable and more expensive than vanillin. Underestimation can occur with certain standards for complex mixtures. | Harsh reaction conditions, potential for incomplete reaction, interference from native anthocyanins. |
Concluding Remarks
The choice of a colorimetric assay for total this compound content depends on the specific research or quality control needs. The DMAC assay is generally recommended for its high specificity and suitability for high-throughput screening. The Vanillin-HCl assay , while less specific, can be a useful and cost-effective method for routine analysis when the sample matrix is well-characterized and interferences are minimal. The Bate-Smith assay is valuable for estimating the total polymeric proanthocyanidin content but requires careful control of reaction conditions and consideration of potential interferences. For all assays, the use of an appropriate and well-characterized standard is critical for obtaining accurate and reproducible results. Validation of the chosen method for the specific sample matrix is always recommended.
References
Application Notes and Protocols for Procyanidin Separation using Normal-Phase and Reversed-Phase HPLC
FOR IMMEDIATE RELEASE
A Comprehensive Guide to the Separation of Procyanidins: A Comparative Analysis of Normal-Phase and Reversed-Phase High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals involved in the analysis and purification of procyanidins.
Introduction:
Procyanidins, a class of polyphenolic compounds found in various plant-based foods, are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant and potential therapeutic properties. The structural complexity of procyanidins, which exist as oligomers and polymers of catechin and epicatechin units, presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of these compounds. This document provides a detailed comparison of two primary HPLC modes for procyanidin analysis: Normal-Phase (NP-HPLC) and Reversed-Phase (RP-HPLC), offering comprehensive application notes and experimental protocols to guide researchers in selecting the optimal method for their specific needs.
Principles of Separation: Normal-Phase vs. Reversed-Phase HPLC for Procyanidins
The choice between normal-phase and reversed-phase HPLC for this compound separation hinges on the desired analytical outcome. Each technique offers distinct advantages and is suited for different aspects of this compound analysis.
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
In NP-HPLC, a polar stationary phase (e.g., silica, diol) is used with a non-polar mobile phase. The separation of procyanidins is primarily based on the number of free hydroxyl groups, which directly correlates with their degree of polymerization (DP).[1][2] More polar, larger oligomers with more hydroxyl groups are more strongly retained on the polar stationary phase and thus have longer retention times. This makes NP-HPLC, and its variant Hydrophilic Interaction Liquid Chromatography (HILIC), the method of choice for separating procyanidins into distinct classes based on their DP, from monomers up to high molecular weight polymers.[1][3][4] NP-HPLC can effectively separate this compound oligomers up to decamers and even higher.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Conversely, RP-HPLC employs a non-polar stationary phase (most commonly C18) and a polar mobile phase. Separation is driven by hydrophobic interactions between the analytes and the stationary phase. In the context of procyanidins, the elution order is generally inverse to that of NP-HPLC. The less polar, smaller molecules (monomers and dimers) are retained more strongly, while the more polar, larger oligomers elute earlier. RP-HPLC is particularly effective for the separation of low molecular weight procyanidins (monomers to tetramers) and their isomers. However, a significant limitation of RP-HPLC is its inability to resolve higher oligomers, which often co-elute as a broad, unresolved "hump" in the chromatogram.
Data Presentation: A Comparative Summary
The following table provides a clear comparison of the key performance characteristics of Normal-Phase and Reversed-Phase HPLC for this compound separation.
| Feature | Normal-Phase HPLC (including HILIC) | Reversed-Phase HPLC |
| Primary Separation Principle | Adsorption/Partition based on polarity (degree of polymerization) | Partition based on hydrophobicity |
| Stationary Phase | Polar (e.g., Silica, Diol, Amide) | Non-polar (e.g., C18, C8) |
| Mobile Phase | Non-polar (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Acetonitrile/Water) | Polar (e.g., Water/Acetonitrile, Water/Methanol, often with acid modifier) |
| Elution Order of Procyanidins | Increasing retention with increasing degree of polymerization (DP) | Decreasing retention with increasing degree of polymerization (DP) |
| Resolution of High DP Oligomers | Excellent, capable of separating oligomers up to DP10 and beyond | Poor, oligomers >DP4 often co-elute as an unresolved "hump" |
| Resolution of Isomers | Generally poor | Good for low DP isomers |
| Typical Applications | - Separation and quantification of procyanidins by DP- Preparative isolation of specific oligomer classes | - Analysis of monomers, dimers, and trimers- Isomer separation of low DP procyanidins |
| Detection | Fluorescence (highly sensitive and specific), MS | UV-Vis (280 nm), MS |
Experimental Protocols
The following are detailed protocols for the separation of procyanidins using both normal-phase and reversed-phase HPLC. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and analytical goals.
Protocol 1: Normal-Phase HPLC for this compound Separation by Degree of Polymerization
This protocol is optimized for the separation of this compound oligomers based on their degree of polymerization using a silica stationary phase.
1. Sample Preparation: a. Extract procyanidins from the plant material using an appropriate solvent (e.g., 70% acetone). b. Concentrate the extract under reduced pressure. c. Reconstitute the dried extract in the initial mobile phase. d. Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Column:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and fluorescence detector.
-
Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A diol-based column can also be used for improved performance and reproducibility.
3. Mobile Phase:
-
Mobile Phase A: Dichloromethane
-
Mobile Phase B: Methanol
-
Mobile Phase C: Acetic acid and water (1:1, v/v)
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Fluorescence Detection: Excitation at 276 nm, Emission at 316 nm.
-
Gradient Elution Program:
Time (min) %A %B %C 0 82 14 4 30 68.6 27.4 4 45 50.8 45.2 4 50 10 86 4 55 10 86 4 | 60 | 82 | 14 | 4 |
5. Data Analysis:
-
Identify this compound oligomers based on their retention times, with DP increasing with retention time.
-
Quantify individual oligomers by creating calibration curves using purified standards of known DP.
Protocol 2: Reversed-Phase HPLC for the Analysis of Low Molecular Weight Procyanidins
This protocol is designed for the separation of this compound monomers, dimers, and trimers, as well as their isomers.
1. Sample Preparation: a. Follow the same sample preparation procedure as described in Protocol 1.
2. HPLC System and Column:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Mass Spectrometry (MS) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV-Vis Detection: 280 nm
-
Gradient Elution Program:
Time (min) %A %B 0 95 5 25 70 30 30 50 50 35 5 95 40 5 95 | 45 | 95 | 5 |
5. Data Analysis:
-
Identify individual procyanidins by comparing their retention times and UV-Vis or mass spectra with those of authentic standards.
-
Quantify the compounds using calibration curves of the corresponding standards.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship for choosing between normal-phase and reversed-phase HPLC for this compound separation.
Caption: Workflow for Normal-Phase HPLC analysis of procyanidins.
Caption: Workflow for Reversed-Phase HPLC analysis of procyanidins.
Caption: Decision tree for selecting the appropriate HPLC method.
Conclusion
The selection of an appropriate HPLC method is critical for the accurate and reliable analysis of procyanidins. Normal-phase HPLC is the superior technique for the separation of procyanidins based on their degree of polymerization, making it ideal for characterizing the overall oligomeric distribution in a sample. In contrast, reversed-phase HPLC excels at the separation of lower molecular weight procyanidins and their isomers. For a comprehensive analysis of complex this compound mixtures, a combination of both techniques, potentially in a two-dimensional HPLC setup (HILIC x RP-LC), can provide the most detailed structural information. The protocols and comparative data presented in these application notes serve as a valuable resource for researchers to effectively tackle the challenges of this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Proanthocyanidins in Plant Materials Using Hydrophilic Interaction HPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
Standardized Methods for Procyanidin Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the extraction and analysis of procyanidins from plant materials. The methodologies outlined herein are designed to ensure reliable and reproducible quantification, crucial for research, quality control, and drug development.
Introduction to Procyanidins
Procyanidins, also known as condensed tannins, are a class of polyphenolic compounds found in many plants, fruits, and nuts. They are oligomers and polymers of flavan-3-ol monomer units, most commonly (+)-catechin and (-)-epicatechin. The structural complexity of procyanidins, arising from the varying degrees of polymerization (DP) and different interflavan linkages (B-type or A-type), presents a significant analytical challenge.[1][2][3][4] Standardized methods are therefore essential for accurate characterization and quantification.
Experimental Protocols
Sample Preparation and Extraction
The initial and critical step in procyanidin analysis is the efficient extraction from the plant matrix. The choice of solvent and extraction method significantly impacts the yield and profile of the extracted procyanidins.[5]
Protocol 1: Optimized Solvent Extraction
This protocol is a widely applicable method for extracting procyanidins from various plant materials.
Materials:
-
Plant material (e.g., grape seeds, apple peel, cocoa beans), lyophilized and ground to a fine powder
-
60% Methanol (aq) with 1% formic acid
-
Acetone/water/acetic acid (70/29.5/0.5, v/v/v)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 1 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 25 mL of 60% methanol with 1% formic acid (solid-to-solvent ratio of 1:25 w/v). Acidified solvents enhance the stability and release of polyphenols.
-
Sonicate the mixture for 10 minutes in an ultrasonic bath.
-
Stir the suspension for 15 minutes at room temperature.
-
Centrifuge the mixture at 8000 × g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the pellet to ensure complete extraction.
-
Combine the supernatants and evaporate the solvent under reduced pressure at 30°C using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of the initial mobile phase for chromatographic analysis.
Note: For a more exhaustive extraction, a subsequent extraction with acetone/methanol/water (2:2:1, v/v/v) can be performed.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques for the separation and quantification of procyanidins. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating procyanidins based on their degree of polymerization.
Protocol 2: UPLC-MS/MS Analysis of Procyanidins
This method provides rapid and sensitive quantification of this compound oligomers.
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC HSS C18 (100 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% aqueous formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
Gradient Elution:
-
0–0.5 min, 0.1% B
-
0.5–5.0 min, 0.1–30% B (linear gradient)
-
5.0–6.0 min, 30–35% B (linear gradient)
-
6.0–6.3 min, 35–95% B (linear gradient)
-
6.3–8.3 min, hold at 95% B
-
8.3–10.0 min, re-equilibrate at 0.1% B
-
-
MS Detection: Negative ionization mode. Multiple Reaction Monitoring (MRM) is used for quantification of specific procyanidins.
Protocol 3: HILIC-QTOF-MS Analysis of Procyanidins
This method is suitable for the detailed characterization of procyanidins with varying degrees of polymerization.
Instrumentation:
-
HPLC or UPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.
Chromatographic Conditions:
-
Column: Diol-based column (e.g., Phenomenex Luna HILIC, 250 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: 98:2 Acetonitrile/Acetic Acid
-
Mobile Phase B: 95:3:2 Methanol/Water/Acetic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
MS Detection: High-resolution mass spectrometry allows for the identification of procyanidins based on their accurate mass.
Data Presentation and Quantitative Analysis
Accurate quantification of procyanidins requires proper method validation, including linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.
Table 1: Method Validation Parameters for UPLC-Q-TOF Quantification of Crown Procyanidins in Wine.
| Parameter | Result |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.011 mg/L |
| Limit of Quantification (LOQ) | 0.033 mg/L |
| Accuracy (Recovery %) | 88.21% to 107.64% |
| Repeatability (RSD %) | 1.99% to 11.03% |
| Intermediate Reproducibility (RSD %) | 2.51% to 19.05% |
Table 2: Performance of a Rapid UPLC-HILIC-MS/MS Method for Procyanidins (DP 1-9).
| Degree of Polymerization (DP) | Lower Limit of Detection (pmol-on-column) | Lower Limit of Quantification (pmol-on-column) |
| 1 | 3.19 x 10⁻² | 2.79 x 10⁻² |
| 2 | 1.54 x 10⁻¹ | 1.17 x 10⁻¹ |
| 3 | 4.23 x 10⁻¹ | 3.58 x 10⁻¹ |
| 4 | 9.87 x 10⁻¹ | 8.32 x 10⁻¹ |
| 5 | 1.89 | 1.59 |
| 6 | 2.98 | 2.51 |
| 7 | 3.87 | 3.26 |
| 8 | 4.56 | 3.84 |
| 9 | - | 1.17 x 10² |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Signaling Pathways
Procyanidins have been shown to modulate various cellular signaling pathways, contributing to their biological activities.
MAPK/ERK Signaling Pathway
Procyanidins can influence the MAPK/ERK pathway, which is involved in regulating gene transcription and cell viability.
Caption: this compound modulation of the MAPK/ERK pathway.
Nrf2/ARE Signaling Pathway
Procyanidins can activate the Nrf2/ARE signaling pathway, which is crucial for antioxidant and anti-inflammatory responses. They achieve this by inhibiting the ubiquitinated degradation of Nrf2.
Caption: Activation of the Nrf2/ARE pathway by procyanidins.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Proanthocyanidins in Plant Materials Using Hydrophilic Interaction HPLC-QTOF-MS - ProQuest [proquest.com]
- 4. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Procyanidin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for procyanidin extraction. It includes frequently asked questions, a detailed troubleshooting guide, and standardized experimental protocols to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting procyanidins? A: Generally, aqueous acetone (typically 70% v/v) is considered one of the most efficient solvents for extracting a broad range of procyanidins from various plant materials, including grape seeds and cocoa.[1][2] Aqueous ethanol is also a widely used and less toxic alternative, with concentrations between 47% and 70% being effective.[3][4] For targeting lower molecular weight procyanidins, methanol can be a suitable choice.[1]
Q2: Why are aqueous-organic solvent mixtures often recommended over pure solvents? A: Aqueous-organic mixtures are effective because they can solvate a wider range of this compound oligomers, which have varying polarities. The water component helps in desorbing the procyanidins from the plant matrix, while the organic solvent dissolves them. Pure organic solvents, like 100% acetone, can sometimes lead to poor solubility and precipitation of the target compounds.
Q3: What is the importance of adjusting the pH of the extraction solvent? A: Acidifying the extraction solvent to a pH between 2 and 4 often enhances the extraction yield and improves the stability of the procyanidins. A low pH helps to keep the phenolic compounds in a neutral, more stable form, facilitating their release from the plant matrix. Formic acid at a concentration of 1% has been shown to be effective.
Q4: How do advanced extraction techniques like ultrasound-assisted extraction (UAE) improve the process? A: Ultrasound-assisted extraction (UAE) uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, allowing for better solvent penetration and interaction with the phytochemicals. This significantly increases extraction efficiency, reduces extraction time (often to minutes instead of hours), and can be performed at lower temperatures, which helps prevent thermal degradation of the procyanidins.
Q5: What steps can be taken to prevent the degradation of procyanidins during extraction? A: Procyanidins are sensitive to high temperatures, oxygen, and pH changes. To prevent degradation, it is advisable to use lower extraction temperatures when possible, often facilitated by techniques like UAE. Working under an inert atmosphere (e.g., nitrogen) can minimize oxidation. Additionally, maintaining a slightly acidic pH can improve stability.
Troubleshooting Guide
Problem: Low this compound Yield
-
Possible Cause: The chosen solvent system is not optimal for the specific plant matrix or this compound profile.
-
Solution: The polarity of the solvent is a critical factor. For a broad range of procyanidins, start with 70% aqueous acetone. If targeting smaller oligomers, consider methanol-based systems. Refer to the data in Table 1 for a comparison of solvent efficiencies.
-
-
Possible Cause: The solid-to-solvent ratio is incorrect, leading to an unsaturated solvent or insufficient volume to wet the entire sample.
-
Solution: Optimize the solid-to-solvent ratio. Common ratios range from 1:10 to 1:45 (w/v). Increasing the solvent volume can improve extraction until a saturation point is reached.
-
-
Possible Cause: Extraction time is insufficient, or conversely, too long, leading to degradation.
-
Solution: While some protocols require several hours, techniques like ultrasonication can reduce the optimal time to under an hour. For conventional extraction, an extraction time of up to 6 hours may be needed, but yields may not increase significantly after 3 hours.
-
-
Possible Cause: The pH of the solvent is not acidic.
-
Solution: Adjust the solvent pH to between 2 and 4 using an acid like formic or acetic acid to improve stability and yield.
-
Problem: Precipitate Forms in the Extract
-
Possible Cause: The solvent is too non-polar, causing higher molecular weight procyanidins to fall out of solution.
-
Solution: This can occur with solvents like 100% acetone. Ensure you are using an aqueous-organic mixture (e.g., 70% acetone) to maintain the solubility of a wider range of oligomers.
-
-
Possible Cause: The extract is too concentrated, exceeding the solubility limit of the procyanidins.
-
Solution: Dilute the extract with additional extraction solvent or adjust the initial solid-to-solvent ratio.
-
Problem: Inconsistent or Non-Reproducible Results
-
Possible Cause: Variability in the raw plant material.
-
Solution: Ensure the plant material is from a consistent source and batch. The this compound content can vary significantly between varieties.
-
-
Possible Cause: Inconsistent sample preparation, such as variable particle size.
-
Solution: Standardize the grinding process to achieve a uniform and small particle size (<0.99mm is recommended), which increases the surface area for extraction.
-
-
Possible Cause: Minor fluctuations in experimental conditions (temperature, time, agitation speed).
-
Solution: Tightly control all extraction parameters. Use a temperature-controlled water bath or sonicator and ensure consistent agitation for all samples.
-
Data Presentation: Solvent System Performance
Table 1: Comparison of Solvent Efficiency for this compound Extraction from Grape Seed
| Solvent System | Concentration (v/v) | Relative Yield | Source Matrix | Reference |
|---|---|---|---|---|
| Acetone | 70% Aqueous | High (up to 17.5%) | Grape Seed | |
| Acetone | 80% Aqueous | Optimal for PA | Grape Seed | |
| Ethanol | 70% Aqueous | High | Grape Seed | |
| Ethanol | 47% Aqueous | Optimized for PAC | Grape Seed | |
| Methanol | 60% Aqueous | High (monomeric/dimeric) | Grape Pomace | |
| Water | 100% (pH 2) | Low (~35% of 80% Acetone) | Grape Seed |
| Ethyl Acetate | N/A | Effective | Grape Seed | |
Table 2: Influence of Key Extraction Parameters on this compound Yield
| Parameter | Condition | Effect on Yield | Notes | Reference |
|---|---|---|---|---|
| pH | Acidic (pH 2-4) | Increased Yield | Improves stability and release from matrix. | |
| Temperature | 60°C | Increased Yield | Optimized condition in an ethanol-based UAE system. | |
| Temperature | 90°C | Increased Yield | Highest yield in a pressurized liquid extraction, but decreased after 30 min. | |
| Extraction Time | 53 minutes (UAE) | Optimized Yield | With 47% ethanol at 60°C. | |
| Extraction Time | 3-6 hours (Conventional) | Increased Yield | Yield may not improve significantly after 3 hours. | |
| Solid:Solvent Ratio | 1:10 (v:w) | Optimized Yield | For an ethanol-based UAE system. |
| Particle Size | <0.99 mm | Increased Yield | Increases surface area for solvent interaction. | |
Experimental Protocols
Protocol 1: Standard Solid-Liquid Extraction
-
Sample Preparation:
-
Dry the plant material (e.g., grape seeds, pine bark) to a constant weight at a low temperature (e.g., 40-50°C) to prevent degradation.
-
Grind the dried material into a fine powder (particle size <1 mm).
-
If the material has a high lipid content (e.g., cocoa beans, grape seeds), perform a defatting step by washing the powder with a non-polar solvent like hexane.
-
-
Extraction:
-
Weigh the powdered sample and place it in an extraction vessel.
-
Add the chosen solvent system (e.g., 70% acetone in water, acidified to pH 3 with formic acid) at a predetermined solid-to-solvent ratio (e.g., 1:10 w/v).
-
Agitate the mixture continuously using a magnetic stirrer or orbital shaker.
-
Maintain the extraction at a controlled temperature (e.g., room temperature or up to 60°C) for a set duration (e.g., 3-6 hours).
-
-
Separation and Recovery:
-
Separate the solid residue from the liquid extract by vacuum filtration or centrifugation.
-
Collect the supernatant (the liquid extract).
-
Remove the organic solvent from the extract using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
The remaining aqueous solution can be freeze-dried (lyophilized) to obtain a solid this compound-rich powder.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Follow Step 1 from the Standard Protocol.
-
Ultrasonic Extraction:
-
Place the sample and solvent mixture into a vessel suitable for sonication.
-
Position the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specified frequency (e.g., 40 kHz) and power.
-
Maintain a constant temperature (e.g., 60°C) throughout the process, as sonication can generate heat.
-
The optimal sonication time is typically much shorter than conventional methods, often in the range of 10-60 minutes.
-
-
Separation and Recovery: Follow Step 3 from the Standard Protocol.
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting logic flow for low extraction yield.
Caption: this compound-mediated suppression of signaling pathways.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Extraction Process, Separation and Identification of Proanthocyanidins from Natural Grape Seed Extract [plantextractwholesale.com]
- 4. Optimization of the Extraction of Proanthocyanidins from Grape Seeds Using Ultrasonication-Assisted Aqueous Ethanol and Evaluation of Anti-Steatosis Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in procyanidin quantification from complex matrices
Welcome to the technical support center for procyanidin analysis. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges of quantifying procyanidins from complex matrices.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during this compound extraction, purification, and quantification.
Q1: Why am I getting low recovery or yield of procyanidins from my sample matrix?
A: Low recovery is a frequent challenge stemming from several factors related to the extraction process. This compound structures vary widely, from monomers to large polymers, and their solubility is highly dependent on the chosen solvent.[1]
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. Aqueous mixtures of organic solvents like acetone, methanol, or ethanol are commonly used.[1] Acetone is often more effective for higher molecular weight procyanidins, while methanol and ethanol are suitable for those of lower molecular weight.[1][2] For instance, 70% acetone is often cited as a highly efficient solvent for total this compound extraction.[2]
-
Extraction Conditions: Factors like temperature, time, and sample-to-solvent ratio must be optimized. High temperatures can lead to the degradation or polymerization of procyanidins. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction times but must be carefully controlled to avoid compound degradation.
-
Sample Preparation: The physical state of the sample matrix is important. Grinding the sample to a fine powder increases the surface area available for solvent interaction, improving extraction efficiency.
-
This compound Binding: Procyanidins can bind to other matrix components like proteins and cell wall polysaccharides, preventing their efficient extraction. Using acidified solvents can help break these bonds and improve release.
Q2: My spectrophotometric assay results (e.g., Vanillin-HCl, Butanol-HCl) are inconsistent and not reproducible. What are the common causes?
A: Spectrophotometric assays are sensitive to reaction conditions and interfering substances.
-
Interfering Compounds: Other compounds in the extract can react with the assay reagents, leading to false positives or inaccurate results. For the vanillin assay, ascorbic acid is a known interfering substance. For the butanol-HCl assay, chlorophyll and other pigments can interfere, although measuring absorbance before heating can help correct for this.
-
Reaction Conditions: Time, temperature, and reagent concentrations (acid and vanillin) are critical and must be strictly controlled for reproducibility. For example, diffuse sunlight can affect the vanillin reaction after extended periods.
-
Standard Inappropriateness: The choice of standard is crucial. Procyanidins have diverse structures, and a single standard (like catechin) may not react identically to the mixture of procyanidins in your sample, leading to under- or overestimation.
-
Water Content: The presence of water in the reaction medium can significantly affect the color development in the vanillin assay.
Q3: How do I manage and quantify matrix effects in my LC-MS analysis?
A: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a major challenge in LC-MS. This can cause ion suppression or enhancement, leading to inaccurate quantification.
-
Assessment: The most common way to assess matrix effects is through a post-extraction spike analysis. You compare the signal of an analyte spiked into an extracted blank matrix with the signal of the analyte in a neat solvent. A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Sample Preparation: Improve cleanup procedures to remove interfering components. Solid-phase extraction (SPE) is often used for this purpose.
-
Chromatographic Separation: Optimize your HPLC method to separate procyanidins from co-eluting matrix components.
-
Use of an Internal Standard: The ideal solution is to use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing matrix effects.
-
Q4: What are the best practices for selecting, preparing, and storing this compound standards?
A: The lack of commercially available, pure standards for a wide range of this compound oligomers is a significant hurdle.
-
Selection: Whenever possible, use a standard that is structurally similar to the analytes in your sample. For total this compound content, a purified extract from a related source might be more appropriate than a single monomer like catechin. This compound A2 is often used as a standard for the DMAC assay for cranberry PACs, though it can lead to underestimation.
-
Purity Assessment: The purity of commercial standards can be variable. It is good practice to verify the purity of your standard, for example, by using HPLC-MS.
-
Stability and Storage: Procyanidins are susceptible to degradation through oxidation and polymerization. Standard solutions should be prepared fresh in a solvent that promotes stability (e.g., with added antioxidants like ascorbic acid). Store stock solutions at low temperatures (e.g., -20°C or -80°C) in the dark to minimize degradation.
Data Presentation
Table 1: Comparison of Solvents for this compound Extraction
The choice of solvent significantly impacts the extraction yield. This table summarizes findings on the effectiveness of different solvents from various plant matrices.
| Matrix | Solvent System | Key Findings | Reference |
| Grape Pomace | 60% Methanol + 1% Formic Acid | Determined as the optimal method after screening multiple factors. Acidification significantly improved extraction. | |
| Cranberry Press Residues | 70% Acetone + 0.5% HCl | Acetone-based solvents yielded the highest this compound content. | |
| Peanut Hulls | 60% Ethanol | Optimized with ultrasound, yielding up to 9.07% procyanidins. | |
| Grape Seeds | Acetone/Methanol (70%) | Methanol was more efficient for condensed tannins (dimers), while acetone was better for lower weight monomers. | |
| Various Plant Tissues | 50% Acetone in extraction & assay | Including acetone in both extraction and the butanol-HCl assay reagents improved quantification for soluble and insoluble forms. |
Experimental Protocols
Protocol: Butanol-HCl Assay for Condensed Tannin Quantification
This protocol is based on the method described by Porter et al. and subsequent improvements, providing a reliable way to measure total condensed tannins (procyanidins).
1. Reagents and Materials:
-
Extraction Solvent: 70% Acetone / 30% DI Water (v/v). Consider adding ascorbic acid (e.g., 5.5 mM) to prevent oxidation.
-
Butanol-HCl Reagent: 95% n-butanol / 5% concentrated HCl (v/v). Prepare fresh daily.
-
Iron (Fe) Reagent: 2% (w/v) Ferric ammonium sulfate (NH₄Fe(SO₄)₂·12H₂O) in 2 N HCl.
-
This compound Standard (e.g., purified quebracho tannin or this compound B2) for standard curve.
-
Sample (dried, finely ground plant material).
-
Spectrophotometer and cuvettes.
-
Heating block or water bath at 95-100°C.
2. Sample Extraction:
-
Weigh approximately 50-100 mg of dried, ground plant material into a centrifuge tube.
-
Add 5 mL of Extraction Solvent.
-
Vortex thoroughly to mix.
-
Extract for 30-60 minutes at room temperature with occasional shaking.
-
Centrifuge at 3,000 x g for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant (this is your extract). Dilute if necessary to ensure the concentration falls within the range of your standard curve.
3. Assay Procedure:
-
Pipette 0.5 mL of your extract or standard into a screw-cap glass test tube.
-
Add 3.0 mL of the Butanol-HCl Reagent.
-
Add 0.1 mL of the Iron (Fe) Reagent. This acts as a catalyst.
-
Vortex the tube to mix the contents thoroughly.
-
Blank Preparation: For each sample, prepare a corresponding blank by mixing 0.5 mL of extract with 3.1 mL of the Butanol-HCl reagent without the iron catalyst and do not heat it. Alternatively, measure absorbance before heating.
-
Cap the tubes tightly and place them in a heating block or boiling water bath at 95-100°C for 50-60 minutes. This acid-catalyzed cleavage yields red anthocyanidin products.
-
After heating, cool the tubes to room temperature.
-
Vortex briefly before transferring the solution to a cuvette.
4. Measurement and Calculation:
-
Measure the absorbance of the samples and standards at 550 nm against a solvent blank.
-
Subtract the absorbance of the unheated blank from the heated sample reading to correct for interfering colors.
-
Prepare a standard curve by plotting the corrected absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of procyanidins in your samples. Express results as standard equivalents (e.g., mg quebracho tannin equivalents per gram of dry weight).
Visualizations
Experimental and Logical Workflows
Caption: General workflow for this compound quantification from complex matrices.
Caption: Troubleshooting decision tree for inconsistent spectrophotometric results.
References
Preventing procyanidin degradation during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent procyanidin degradation during sample preparation, extraction, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: Procyanidins are sensitive compounds, and their degradation can be triggered by several environmental factors. The most critical factors include exposure to high temperatures, inappropriate pH levels (both highly acidic and alkaline conditions), oxygen (oxidation), light, and the presence of certain enzymes.[1][2][3]
Q2: Why is the choice of extraction solvent so important for stability?
A2: The extraction solvent not only determines the efficiency of this compound recovery but also impacts their stability. Solvents like methanol and ethanol are effective for low molecular weight procyanidins, while acetone-water mixtures are better for higher molecular weight oligomers.[4][5] Using acidified solvents (e.g., with 0.1-1% formic or acetic acid) can improve stability by maintaining a low pH (typically 2-4), which helps prevent oxidation and hydrolysis.
Q3: What is the ideal temperature for storing this compound extracts?
A3: For long-term stability, this compound extracts should be stored at low temperatures. Freezing at -20°C or, ideally, -80°C is recommended for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C can be adequate. Room temperature (25°C) is not recommended as it can lead to significant degradation over time.
Q4: How does pH affect this compound stability?
A4: Procyanidins are most stable in mildly acidic conditions, typically around pH 3-4. At very low pH (<2.0), they can undergo acid-catalyzed hydrolysis, breaking the interflavan bonds. In neutral or alkaline (basic) conditions, they are highly susceptible to oxidative degradation, which often results in a color change (browning) and loss of bioactivity.
Q5: My sample extract turned brown. What does this indicate?
A5: A brown color typically indicates oxidative degradation of the procyanidins. This occurs when the phenolic hydroxyl groups react with oxygen, especially under neutral or basic pH, or when exposed to light and high temperatures. To prevent this, it is crucial to work quickly, use antioxidants, limit oxygen exposure, and maintain a low pH during processing.
Troubleshooting Guide
This guide addresses specific problems that may arise during the sample preparation workflow.
Workflow Overview: this compound Extraction & Analysis
Caption: General workflow for this compound extraction and analysis.
Issue 1: Low Extraction Yield
| Problem | Potential Cause | Recommended Solution |
| Low yield of procyanidins in the final extract. | Inefficient Solvent System: The solvent may not be optimal for the target procyanidins. Low molecular weight procyanidins are better extracted with methanol/ethanol, while higher oligomers require aqueous acetone. | Optimize the solvent system. A 70% acetone in water solution is a widely used and effective solvent for a broad range of procyanidins. Consider adding a small amount of acid (e.g., 1% acetic acid) to improve extraction efficiency. |
| Insufficient Cell Disruption: The plant material was not ground finely enough, preventing the solvent from penetrating the cell walls. | Ensure the sample is ground to a fine, homogenous powder. For tough materials, cryogenic grinding with liquid nitrogen can be effective. | |
| Inadequate Solid-to-Solvent Ratio: Too little solvent was used, leading to incomplete extraction. | Increase the solvent volume. A common starting point is a solid-to-liquid ratio of 1:10 to 1:20 (g:mL). | |
| Degradation During Extraction: Extraction was performed at a high temperature or for too long, causing thermal degradation. | Perform extraction at room temperature or below. If using techniques like ultrasonic-assisted extraction, use a cooling bath to maintain a low temperature (e.g., < 40°C). |
Issue 2: Sample Degradation (Color Change, Inconsistent Results)
| Problem | Potential Cause | Recommended Solution |
| Extract turns brown or results are not reproducible. | Oxidation: The sample was exposed to atmospheric oxygen, especially under neutral or basic pH. | Work quickly and keep samples on ice. Use amber vials to protect from light. Consider adding antioxidants like ascorbic acid or performing extractions under an inert atmosphere (e.g., nitrogen gas). |
| pH-induced Degradation: The pH of the solution is outside the stable range (pH 3-4). Procyanidins can hydrolyze at low pH (<2) or oxidize at higher pH. | Acidify extraction solvents and buffers to a pH between 3 and 4 using formic or acetic acid. | |
| Thermal Degradation: High temperatures were used during solvent evaporation (e.g., rotary evaporator). The antioxidant activity of procyanidins can decline at temperatures above 50°C. | Evaporate solvents under reduced pressure at a low temperature (<40°C). | |
| Repeated Freeze-Thaw Cycles: Stored samples are repeatedly frozen and thawed, causing degradation. | Aliquot the final extract into single-use vials before freezing to avoid the need for repeated thawing of the bulk sample. |
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for this compound degradation issues.
Quantitative Data Summary
Table 1: Effect of Temperature on this compound Stability
| Temperature (°C) | Effect on Stability | Recommendation | Reference |
| > 60°C | Significant reduction and degradation. | Avoid heating above 40°C during any step. | |
| 50°C | Antioxidant activity begins to decline, especially in neutral pH. | Use for short durations only if necessary. | |
| 25°C (Room Temp) | Not suitable for storage; significant losses (62-85%) can occur over months. | Avoid leaving samples at room temperature for extended periods. | |
| 2-8°C (Refrigeration) | Suitable for short-term storage (days). | Use for working solutions and temporary storage. | |
| -20°C to -80°C (Freezing) | Ideal for long-term storage to preserve stability. | Store all stock solutions and final extracts at these temperatures. |
Table 2: Effect of pH on this compound Stability
| pH Range | Effect on Stability | Recommendation | Reference |
| < 2.0 | Unstable; risk of acid-catalyzed cleavage of interflavan bonds. | Avoid highly acidic conditions unless performing deliberate hydrolysis. | |
| 3.0 - 4.0 | Most stable range. | Maintain this pH throughout extraction and storage using acidified solvents or buffers. | |
| 4.0 - 6.0 | Stability decreases as pH increases. | Work quickly if operating in this range. | |
| > 7.0 (Neutral/Alkaline) | Very unstable; rapid oxidative degradation occurs. | Avoid neutral or alkaline conditions completely. |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of Procyanidins
This protocol is adapted from methodologies for extracting procyanidins from sources like grape seeds or cocoa beans.
-
Sample Preparation:
-
Grind the dried plant material into a fine powder (<0.99 mm particle size).
-
(Optional) If the sample has a high lipid content (like cocoa beans), defat the powder by performing a preliminary extraction with hexane. Discard the hexane and air-dry the solid residue.
-
-
Extraction:
-
Prepare the extraction solvent: 70% acetone in water (v/v) containing 1% acetic acid.
-
Combine the powdered sample with the extraction solvent at a solid-to-solvent ratio of 1:15 (w/v).
-
Agitate the mixture on a shaker or with a magnetic stirrer for 15-20 minutes at room temperature, protected from light.
-
(Optional for improved efficiency) Use an ultrasonic bath for 15 minutes, ensuring the temperature does not exceed 35-40°C by using a cooling water bath.
-
-
Isolation:
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean, amber-colored flask.
-
Repeat the extraction process on the pellet with fresh solvent to maximize yield, then combine the supernatants.
-
-
Solvent Removal:
-
Remove the acetone from the combined supernatant using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
The remaining aqueous extract can be used directly, purified further, or freeze-dried.
-
-
Storage:
-
Freeze the final aqueous extract or the lyophilized powder at -20°C or -80°C for long-term storage.
-
Protocol 2: Quantification by Normal-Phase HPLC
Reversed-phase HPLC is often ineffective at separating higher this compound oligomers. Normal-phase HPLC provides better resolution.
-
Sample Preparation:
-
Dissolve the dried extract in the initial mobile phase (e.g., acetone/water/acetic acid 70:29.5:0.5 v/v/v).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: A silica-based normal-phase column, such as a Supelcosil LC-Si (5 µm).
-
Mobile Phase A: Dichloromethane/methanol/water/acetic acid (e.g., 82:14:2:2 v/v/v/v).
-
Mobile Phase B: Methanol/water/acetic acid (e.g., 96:2:2 v/v/v).
-
Gradient: A linear gradient designed to separate oligomers (e.g., starting with a low percentage of B and increasing over the run).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 276 nm and emission at 316 nm. A UV detector at 280 nm can also be used.
-
Column Temperature: 30-35°C.
-
-
Quantification:
-
Generate calibration curves using purified this compound oligomer standards (if available).
-
Integrate the peak areas corresponding to each oligomer (monomer, dimer, trimer, etc.) to determine their concentration in the sample.
-
Protocol 3: DMAC Assay for Total this compound Content
The 4-dimethylaminocinnamaldehyde (DMAC) assay is a colorimetric method that specifically reacts with terminal units of proanthocyanidins.
-
Reagent Preparation:
-
DMAC Reagent: Prepare a solution of DMAC in acidified alcohol (e.g., 0.1% DMAC in a 1:1 mixture of methanol and 6M HCl). Prepare this solution fresh daily and keep it on ice, protected from light.
-
Blank Solution: Use the acidified alcohol without DMAC.
-
Standard: Use a this compound standard (e.g., this compound B2) to prepare a calibration curve.
-
-
Assay Procedure:
-
Pipette 230 µL of the DMAC reagent into the wells of a 96-well microplate.
-
Add 10 µL of the sample extract or standard solution to each well.
-
Incubate the plate in the dark with gentle agitation for 15 minutes.
-
Measure the absorbance at 640 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of a sample blank (sample + blank solution) from the sample reading.
-
Calculate the this compound concentration in the sample by comparing its absorbance to the standard curve. Results are typically expressed as mg of this compound equivalents per gram of dry weight.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins [mdpi.com]
- 5. Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS Analysis of Procyanidins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of procyanidins.
Troubleshooting Guide
Issue: Poor reproducibility and inaccurate quantification of procyanidins.
Question: My quantitative results for procyanidin analysis are inconsistent across different sample injections and batches. What could be the cause and how can I troubleshoot this?
Answer: Inconsistent and inaccurate results in LC-MS analysis of procyanidins are often attributable to matrix effects. Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix.[1] This is a significant challenge, especially in complex matrices like plasma, urine, and various food products.[2][3]
Here is a stepwise approach to troubleshoot and mitigate matrix effects:
Step 1: Assess the Presence and Magnitude of Matrix Effects.
The first step is to determine if matrix effects are indeed impacting your analysis. The post-extraction spike method is a common approach for this assessment.
-
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard prepared in the mobile phase solvent.
-
Set B (Pre-extraction Spike): Blank matrix spiked with this compound standard before the sample preparation procedure.
-
Set C (Post-extraction Spike): Blank matrix extract spiked with this compound standard after the entire sample preparation procedure.
-
-
Analyze all three sets using your established LC-MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:
-
ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
A ME value significantly different from 100% indicates the presence of matrix effects ( < 100% for ion suppression, > 100% for ion enhancement).[4]
-
-
Step 2: Optimize Sample Preparation to Remove Interferences.
If matrix effects are confirmed, refining your sample preparation protocol is the most effective way to remove interfering components.[5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating procyanidins. Different sorbent chemistries can be employed based on the matrix and the specific procyanidins of interest.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition procyanidins away from matrix components based on their solubility. A one-step LLE with ethyl acetate has been shown to be effective for the extraction of epicatechin and this compound B2 from rat plasma.
Step 3: Implement an Appropriate Internal Standard Strategy.
Using an internal standard (IS) is crucial for correcting for matrix effects and improving accuracy and precision.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for quantitative LC-MS analysis. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effect. The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.
-
Structural Analogs: If a SIL-IS is not available, a structural analog can be used. However, it is important to validate that the analog behaves similarly to the analyte in terms of extraction recovery and ionization response.
Step 4: Optimize Chromatographic Conditions.
Chromatographic separation can be optimized to resolve procyanidins from co-eluting matrix components.
-
Mobile Phase Modifiers: The use of mobile phase additives like formic acid can improve peak shape and ionization efficiency. However, high concentrations can also lead to ion suppression, so optimization is key.
-
Gradient Elution: A well-designed gradient elution program can effectively separate a wide range of procyanidins with varying polarities and degrees of polymerization from matrix interferences.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for addressing matrix effects in this compound LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS analysis?
A1: The "matrix" refers to all components in a sample apart from the procyanidins of interest. These can include salts, lipids, proteins, sugars, and other endogenous or exogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of procyanidins in the mass spectrometer's ion source, leading to either a decreased signal (ion suppression) or an increased signal (ion enhancement). This directly impacts the accuracy, precision, and sensitivity of the analysis.
Q2: How can I quantitatively assess the matrix effect for my this compound analysis?
A2: The most common method is the post-extraction spike method. This involves comparing the peak area of a this compound standard in a clean solvent to the peak area of the same standard spiked into a blank matrix extract that has undergone the full sample preparation procedure. The matrix effect (ME) can be calculated as:
ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Standard Solution) x 100
A value of 100% indicates no matrix effect, a value below 100% signifies ion suppression, and a value above 100% indicates ion enhancement.
Q3: What are the most effective sample preparation techniques to reduce matrix effects for procyanidins?
A3:
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique. For plasma samples, SPE has been shown to yield high recoveries (over 84%) for various procyanidins.
-
Liquid-Liquid Extraction (LLE): LLE is another common technique. For instance, a single-step LLE with ethyl acetate has been successfully used to extract epicatechin and this compound B2 from rat plasma, with recoveries of 104% and 74%, respectively.
Sample Preparation Workflow Diagram:
Caption: Common sample preparation workflows to mitigate matrix effects.
Q4: Why are stable isotope-labeled internal standards (SIL-IS) recommended for this compound quantification?
A4: SIL-IS are considered the "gold standard" because they have the same chemical structure as the analyte, with the only difference being the presence of heavier isotopes (e.g., ¹³C, ²H). This means they have virtually identical retention times, extraction recoveries, and ionization efficiencies to the target this compound. By adding a known amount of SIL-IS to each sample at the beginning of the workflow, any variability due to matrix effects will affect both the analyte and the SIL-IS equally. The ratio of their signals is then used for quantification, effectively canceling out the matrix effect and leading to highly accurate and precise results.
Q5: Are there any specific LC-MS parameters that can be optimized to minimize matrix effects for procyanidins?
A5: Yes, optimizing your LC-MS method can significantly reduce matrix effects:
-
Chromatography: Improving the chromatographic separation to ensure procyanidins elute in a region free of major matrix interferences is critical. This can be achieved by adjusting the mobile phase composition, gradient profile, and column chemistry (e.g., using a C18 or HILIC column).
-
Ionization Source: The choice of ionization source (e.g., ESI, APCI) and its parameters (e.g., capillary voltage, gas flow, temperature) can be optimized to maximize the this compound signal and minimize the influence of interfering compounds.
-
Mass Spectrometry: Using Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer provides high selectivity and can help to distinguish the this compound signal from background noise and interferences.
Quantitative Data Summary
| Analyte | Matrix | Sample Preparation | Recovery (%) | LLOQ | Reference |
| Epicatechin | Rat Plasma | LLE with Ethyl Acetate | 104 | 12.5 ng/mL | |
| This compound B2 | Rat Plasma | LLE with Ethyl Acetate | 74 | 5 ng/mL | |
| Catechin, Epicatechin, Dimer, Trimer | Plasma | SPE | >84 (except Trimer at 65) | <0.01 µM (except Trimer at 0.98 µM) | |
| Flavanols & Procyanidins | Cocoa-based samples | SPE | 90.9 - 125.4 (Accuracy) | - |
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Fast and Simple UPLC–Q-TOF MS Method for Determination of Bitter Flavan-3-ols and Oligomeric Proanthocyanidins: Impact of Vegetable Protein Fining Agents on Red Wine Composition [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Stability of Procyanidin Extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with procyanidin extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on enhancing the stability of these valuable bioactive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound extracts?
A1: this compound extracts are highly susceptible to degradation due to their complex chemical structure, which is rich in phenolic hydroxyl groups. The primary factors leading to their instability are:
-
Oxidation: Exposure to oxygen, particularly under basic conditions, can lead to oxidative degradation. This process can be accelerated by the presence of metal ions.
-
pH: Procyanidins are generally more stable in acidic conditions (pH 3-4).[1] At neutral or alkaline pH, they can undergo structural rearrangements and degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions, including epimerization and cleavage of the interflavan bond.[2]
-
Light: Exposure to light, especially UV radiation, can induce photochemical degradation.
-
Enzymatic Activity: Enzymes such as polyphenol oxidase, if not properly inactivated during extraction, can degrade procyanidins.
Q2: My this compound extract is changing color. What could be the cause?
A2: A color change in your this compound extract is a common indicator of degradation or chemical transformation. Several factors can contribute to this:
-
Oxidation: Oxidative reactions often lead to the formation of colored byproducts, resulting in a brownish discoloration of the extract.
-
pH Shift: The color of this compound solutions can be pH-dependent. A shift towards a more alkaline pH can cause a noticeable color change.
-
Condensation Reactions: Procyanidins can react with other components in the extract, such as aldehydes, leading to the formation of new, colored adducts.
-
Metal Ion Contamination: The presence of certain metal ions, like iron (Fe³⁺) and lead (Pb²⁺), can cause the destruction of procyanidins and result in color changes.[3] Conversely, ions like calcium (Ca²⁺), copper (Cu²⁺), and aluminum (Al³⁺) have been shown to have color-enhancing effects on related compounds like anthocyanins.[3]
Q3: How can I prevent the degradation of my this compound extract during storage?
A3: To enhance the stability of your this compound extract during storage, consider the following strategies:
-
Control Storage Conditions: Store extracts at low temperatures (e.g., 4°C) in the dark to minimize thermal and light-induced degradation.[4]
-
Inert Atmosphere: To prevent oxidation, store extracts under an inert atmosphere, such as nitrogen or argon.
-
pH Adjustment: Adjust the pH of the extract to a mildly acidic range (pH 3-4) to improve stability.
-
Use of Stabilizers: The addition of antioxidants like ascorbic acid can significantly protect procyanidins from degradation, particularly at neutral or alkaline pH.
-
Encapsulation: Microencapsulation is a highly effective technique to protect procyanidins from environmental factors.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Extraction of Procyanidins
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The choice of solvent is critical for efficient extraction. For low molecular weight procyanidins, methanol and ethanol are effective, while acetone-water mixtures are better for higher molecular weight polymers. Consider optimizing the solvent-to-solid ratio. |
| Suboptimal Extraction Temperature | While higher temperatures can increase extraction efficiency, they can also lead to degradation. Optimize the temperature to balance yield and stability. For example, ultrasonic-assisted extraction can be performed at moderate temperatures (e.g., 35-50°C). |
| Incorrect pH of Extraction Solvent | Acidifying the extraction solvent (e.g., with formic or acetic acid) can improve the stability and yield of procyanidins. |
| Insufficient Cell Wall Disruption | Procyanidins can be bound to cell wall components. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve their release. |
Issue 2: Poor Stability of the this compound Extract Post-Extraction
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Degas your solvents and handle the extract under an inert atmosphere (e.g., nitrogen blanket) to minimize oxidation. |
| Exposure to Light | Work in a dimly lit area and store the extract in amber-colored vials or wrap containers in aluminum foil to protect it from light. |
| Inappropriate pH | Measure and adjust the pH of your final extract to an acidic range (pH 3-4) using a suitable acid (e.g., citric acid, formic acid). |
| Residual Enzymatic Activity | Ensure that the extraction protocol includes a step to inactivate endogenous enzymes, such as a brief heat treatment (blanching) of the source material. |
| Contamination with Metal Ions | Use high-purity solvents and deionized water. If metal ion contamination is suspected, consider using a chelating agent like EDTA, though its compatibility with your downstream applications should be verified. |
Issue 3: Low Encapsulation Efficiency During Microencapsulation
| Possible Cause | Troubleshooting Step |
| Incompatible Wall Material | The choice of wall material is crucial. A combination of wall materials, such as whey protein and gum arabic, can often provide better encapsulation efficiency and stability than a single material. |
| Incorrect Core-to-Wall Material Ratio | Optimize the ratio of your this compound extract (core) to the wall material. A higher proportion of wall material can sometimes improve encapsulation. |
| Suboptimal Spray-Drying Parameters | The inlet temperature, feed flow rate, and airflow during spray-drying significantly impact encapsulation efficiency. These parameters should be optimized for your specific formulation. |
| Poor Emulsion/Dispersion Formation | Ensure that the core material is properly dispersed or emulsified within the wall material solution before spray-drying. Homogenization is a critical step. |
Data Presentation: Comparison of Stabilization Methods
Table 1: Effect of pH and Temperature on this compound Stability
| pH | Temperature (°C) | Stability Observation | Reference |
| 1.5 | 25 | Unstable | |
| 3.2 | 22 | More stable than at higher or lower pH | |
| 5.0 | N/A | Relatively stable | |
| 7.0 | >50 | Unstable | |
| 8.5 | N/A | Degrades almost completely within hours | |
| N/A | >60 | Contributes to degradation |
Note: This table provides a qualitative summary. Specific degradation kinetics will vary depending on the this compound source and composition.
Table 2: Comparison of Wall Materials for this compound Microencapsulation
| Wall Material(s) | Encapsulation Method | Encapsulation Efficiency (%) | Key Findings | Reference |
| Maltodextrin (MD) & Gum Arabic (GA) | Spray Drying | Up to 88.84 | Good integrity of microcapsules and improved stability. | |
| MD, Whey Protein (WP), Citrus Pectin (CP), Skim Milk (SM) | Spray Drying | 84.3 - 98.0 (Litchi Peel Procyanidins with MD) | Feed flow rate had the greatest influence on efficiency. | |
| Sodium Alginate & Carboxymethyl Cellulose | Ionic Gelation | N/A | Exhibited higher thermal, pH, and metal ion stability. | |
| Whey Protein, Pectin, & Gum Arabic | Spray Drying | High retention | Synergistic blend showed the utmost retention of bioactive compounds over 120 days. |
Experimental Protocols
Protocol 1: Microencapsulation of this compound Extract using Spray Drying
This protocol is a general guideline and may require optimization for your specific extract and equipment.
Materials:
-
This compound extract
-
Wall materials (e.g., Maltodextrin and Gum Arabic)
-
Distilled water
-
Homogenizer
-
Spray dryer
Procedure:
-
Prepare the Wall Material Solution:
-
Dissolve the chosen wall materials in distilled water. For example, a combination of 60% maltodextrin and 40% gum arabic can be used.
-
The total concentration of the wall material in the solution is typically around 20% (w/v).
-
-
Prepare the Emulsion:
-
Disperse the this compound extract (core material) into the wall material solution. A typical core-to-wall material ratio is 30:70 (w/w).
-
Homogenize the mixture to create a stable emulsion. The homogenization parameters (speed and time) should be optimized.
-
-
Spray Drying:
-
Feed the emulsion into the spray dryer.
-
Set the spray drying parameters. These will need to be optimized, but typical starting points are:
-
Inlet temperature: 150-175°C
-
Outlet temperature: 80-90°C
-
Feed flow rate: 4.5 mL/min
-
Airflow: 35 m³/h
-
-
-
Collect and Store the Powder:
-
Collect the resulting microencapsulated powder.
-
Store the powder in an airtight, light-proof container at a low temperature (e.g., 4°C).
-
Protocol 2: Stabilization of this compound Extract with Ascorbic Acid
Materials:
-
This compound extract
-
L-Ascorbic acid
-
pH meter
-
Buffer solutions (if pH control is critical for the application)
Procedure:
-
Determine the Concentration of Procyanidins:
-
Quantify the concentration of procyanidins in your extract using a suitable analytical method (e.g., HPLC, spectrophotometry).
-
-
Prepare Ascorbic Acid Solution:
-
Prepare a stock solution of L-ascorbic acid in a suitable solvent (e.g., distilled water or the same solvent as your extract).
-
-
Add Ascorbic Acid to the Extract:
-
Add the ascorbic acid solution to your this compound extract. The final concentration of ascorbic acid can be optimized, but a starting point could be a molar ratio of ascorbic acid to procyanidins of 1:1 or higher. Studies have shown significant stabilizing effects with the addition of ascorbic acid.
-
-
pH Adjustment (Optional but Recommended):
-
Measure the pH of the mixture. If necessary, adjust the pH to the desired range (typically acidic) using a food-grade acid (e.g., citric acid). Note that citric acid alone may not provide the same protective effects as ascorbic acid.
-
-
Storage:
-
Store the stabilized extract in a sealed, light-proof container at a low temperature.
-
Mandatory Visualizations
References
- 1. Encapsulation and Characterization of Proanthocyanidin Microcapsules by Sodium Alginate and Carboxymethyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of (-)-epicatechin and this compound B2 in aqueous and lipidic model systems. first evidence of "chemical" flavan-3-ol oligomers in processed cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Metal Ions and Food Additives on Stability of Anthocyanins from Blueberry [spkx.net.cn]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Polymeric Procyanidins
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome the challenges of poor polymeric procyanidin bioavailability. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Section 1: Frequently Asked Questions (FAQs) - The Bioavailability Challenge
This section addresses fundamental questions about the inherent difficulties in delivering polymeric procyanidins systemically.
Q1: Why is the bioavailability of polymeric procyanidins so low?
The poor bioavailability of polymeric procyanidins is primarily due to two factors:
-
High Molecular Weight: Procyanidins are polymers of flavan-3-ol units (like catechin and epicatechin). As the degree of polymerization (DP) increases, the molecular size becomes too large for efficient absorption across the intestinal epithelium. Studies indicate that only monomers (DP=1) and small oligomers (DP 2-4) can be absorbed to some extent, while larger polymers are generally not absorbed intact.[1]
-
Gastrointestinal Degradation and Metabolism: Procyanidins are susceptible to degradation in the harsh pH conditions of the stomach. Furthermore, a large portion of ingested procyanidins reaches the colon, where they are extensively metabolized by the gut microbiota into smaller, absorbable phenolic compounds such as phenylvaleric, phenylpropionic, and phenylacetic acids.[2] While these metabolites are bioactive, the original polymeric structure is lost.
Q2: How does the degree of polymerization (DP) directly impact this compound absorption?
There is an inverse relationship between the degree of polymerization and bioavailability.
-
Monomers and Dimers (DP 1-2): These have the highest absorption rates among procyanidins and can be detected in plasma after oral administration.[3][4]
-
Trimers (DP 3): Show very limited absorption.[3]
-
Polymers (DP > 4): Are generally considered not bioavailable in their intact form. Their systemic effects are primarily attributed to the absorption of their microbially-generated metabolites.
Q3: What are the primary metabolites of polymeric procyanidins, and are they biologically active?
Yes, the metabolites are crucial to the bioactivity of procyanidins. When polymeric procyanidins reach the colon, the gut microbiota break them down into a range of low-molecular-weight phenolic acids. Common metabolites include:
-
Hydroxyphenylpropionic acids
-
Hydroxyphenylacetic acids
-
Hydroxybenzoic acids
-
5-(Hydroxyphenyl)-γ-valerolactones
These metabolites are readily absorbed and are believed to be responsible for many of the systemic health benefits attributed to this compound consumption, such as potent antioxidant and anti-inflammatory effects.
Section 2: Troubleshooting Guides for Experimental Issues
This section provides solutions to common problems encountered during in vitro and in vivo experiments.
Subsection 2.1: In Vitro & Formulation Issues
Q: My nanoencapsulation process for procyanidins results in low encapsulation efficiency (EE%). What factors should I investigate?
A: Low encapsulation efficiency is a common issue. Consider the following troubleshooting steps:
-
Optimize Drug-to-Carrier Ratio: An excessively high ratio of procyanidins to the wall material (e.g., chitosan, lecithin) can lead to incomplete encapsulation. Systematically test different ratios to find the optimal loading capacity.
-
Check Solvent Compatibility: Ensure that the solvents used for the procyanidins and the wall material are compatible to allow for proper interaction and encapsulation during the formulation process.
-
Adjust Process Parameters: For techniques like spray-drying, parameters such as inlet temperature, feed flow rate, and airflow can significantly impact EE%. For liposome preparation using the film dispersion method, the ratio of cholesterol to lecithin is a critical factor.
-
Wall Material Selection: The choice of wall material is critical. Materials like chitosan, whey protein, and maltodextrin have different affinities and capacities for this compound encapsulation. You may need to screen different materials to find the best fit for your specific this compound extract.
-
Stirring/Homogenization Speed: In methods like ionic gelation for chitosan nanoparticles or reverse-phase evaporation for liposomes, the speed and duration of homogenization or stirring affect particle size and encapsulation. Inadequate energy input can lead to poor encapsulation.
Q: The this compound-loaded nanoparticles I've synthesized show aggregation and poor stability in suspension. How can I improve this?
A: Nanoparticle stability is critical for both storage and biological application. To address aggregation:
-
Evaluate Zeta Potential: The zeta potential is an indicator of particle surface charge and stability. A zeta potential of ±30 mV or greater is generally considered stable due to electrostatic repulsion between particles. If your value is low, consider modifying the surface charge.
-
Incorporate Stabilizers: Surfactants (e.g., Tween-80) or polymers (e.g., PEG) can be added to the formulation. These create a steric barrier around the nanoparticles, preventing them from aggregating.
-
Optimize pH: The pH of the suspension medium can affect the surface charge of both the nanoparticles and the procyanidins. Conduct stability studies across a range of pH values to find the isoelectric point and the pH range that ensures maximum stability.
-
Lyophilization with Cryoprotectants: For long-term storage, consider lyophilizing (freeze-drying) the nanoparticles. Use cryoprotectants like trehalose or mannitol to prevent aggregation during the freezing and drying processes.
Subsection 2.2: In Vivo & Analytical Issues
Q: I am unable to detect intact polymeric procyanidins in plasma after oral gavage in rats. Is my experiment failing?
A: This is an expected result and does not necessarily indicate a failed experiment. Due to their large size, polymeric procyanidins are not absorbed into the bloodstream. Instead, you should focus your analytical efforts on detecting:
-
Monomers and Small Oligomers: If your extract contains them, you may detect small amounts of catechin, epicatechin, and this compound dimers (e.g., B2) and trimers, which typically peak in plasma around 1-2 hours post-administration.
-
Microbial Metabolites: The most abundant compounds in plasma will likely be the smaller phenolic acid and valerolactone metabolites. These appear at later time points (peaking around 6 hours or later) as they are formed in the colon and then absorbed. Your analytical method (e.g., HPLC-MS/MS) should be optimized to detect these specific, known metabolites rather than the parent polymer.
Q: There is high variability in this compound concentrations between my animal subjects. How can I reduce this?
A: High inter-individual variability is common in bioavailability studies due to differences in physiology. To minimize and account for this:
-
Standardize Animal Conditions: Use animals of the same age, sex, and strain, and house them under identical conditions (diet, light cycle). Ensure a proper fasting period before dosing to standardize gastric emptying.
-
Control the Gut Microbiome: The composition of the gut microbiota significantly impacts this compound metabolism. While difficult to control completely, co-housing animals for a period before the study can help normalize their gut flora.
-
Increase Sample Size: A larger number of animals per group will help to improve the statistical power of your study and make the mean values more representative, even with individual variations.
-
Use Crossover Design: If feasible, a crossover study design, where each animal receives both the control and test article at different times, can help to reduce inter-individual variability.
Section 3: Data Presentation & Comparison Tables
The following tables summarize quantitative data on this compound bioavailability.
Table 1: Comparative Bioavailability of Procyanidins by Degree of Polymerization (DP) in Rats
| Compound Administered | DP | Max. Plasma Concentration (Cmax) | Time to Max. Concentration (Tmax) | Notes |
| Catechin (Monomer) | 1 | ~15 µmol/L | ~1-2 hours | Readily absorbed and metabolized. |
| Epicatechin (Monomer) | 1 | Detectable nM range | ~1 hour | Readily absorbed and metabolized. |
| This compound Dimer B2 | 2 | Detectable nM range | ~1 hour | Absorption is significantly lower than monomers. |
| This compound Dimer B3 | 2 | Not detected | - | Some studies show no detectable absorption of specific dimers. |
| This compound Trimer C2 | 3 | Not detected | - | Generally considered non-bioavailable in native form. |
| This compound Polymer | >10 | Not detected | - | Not absorbed; only microbial metabolites are found in plasma. |
Data compiled from multiple rat studies and are approximate. Actual values can vary significantly based on dose, vehicle, and analytical method.
Table 2: Impact of Nanoformulation on this compound Delivery Characteristics
| Formulation | Wall Material(s) | Particle Size (nm) | Encapsulation Efficiency (%) | Key Benefit |
| Liposomes | Yolk Lecithin, Cholesterol | 80 - 100 | ~91% | High EE, protects antioxidant activity during storage. |
| PEG-Liposomes | Lecithin, Cholesterol, PEG | ~145 | ~77% | Controlled release, improved stability. |
| Nanoparticles | Chitosan, TPP | < 300 | Not specified | Sustainable release, enhanced antimicrobial activity. |
| Nanoemulsion | Not specified | ~160 | ~97% | High EE, stable across a range of pH and temperatures. |
Note: Direct in vivo bioavailability enhancement data (e.g., fold increase in AUC) is limited in publicly available literature and requires dedicated pharmacokinetic studies.
Section 4: Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments.
Protocol 4.1: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol is based on the ionotropic gelation method.
Materials:
-
Low molecular weight chitosan
-
Acetic acid (1% v/v)
-
Sodium tripolyphosphate (TPP)
-
Purified this compound extract
-
Deionized water
Procedure:
-
Prepare Chitosan Solution (e.g., 1 mg/mL): Dissolve chitosan powder in 1% acetic acid solution with gentle stirring overnight at room temperature to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.
-
Prepare TPP Solution (e.g., 0.5 mg/mL): Dissolve TPP powder in deionized water.
-
Prepare this compound Stock Solution: Dissolve the purified this compound extract in a suitable solvent (e.g., ethanol or water) to create a concentrated stock solution.
-
Encapsulation: a. Take a defined volume of the chitosan solution (e.g., 5 mL). b. Add the desired amount of the this compound stock solution to the chitosan solution and mix thoroughly. c. While stirring the chitosan-procyanidin mixture at a constant speed (e.g., 700 rpm) at room temperature, add the TPP solution dropwise (e.g., 2.5 mL). d. A milky, opalescent suspension should form spontaneously as the nanoparticles are created. e. Continue stirring for an additional 30-60 minutes to allow for complete particle formation and stabilization.
-
Purification: a. Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 30 minutes. b. Discard the supernatant, which contains unencapsulated procyanidins and excess reagents. c. Resuspend the nanoparticle pellet in deionized water. d. Repeat the centrifugation and resuspension steps two more times to ensure the removal of impurities.
-
Storage/Further Use: The final purified nanoparticle suspension can be used immediately or lyophilized for long-term storage.
Protocol 4.2: Caco-2 Cell Permeability Assay
This protocol provides a general workflow for assessing the intestinal permeability of this compound formulations.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
DMEM with high glucose, fetal bovine serum (FBS), non-essential amino acids (NEAA), penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well plate format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: a. Culture Caco-2 cells in flasks until ~80-90% confluent. b. Seed the Caco-2 cells onto the apical (upper) chamber of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². c. Culture the cells for 21 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer.
-
Monolayer Integrity Test: a. Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a TEER meter. Monolayers are typically ready when TEER values are ≥200 Ω·cm². b. Additionally, perform a Lucifer yellow permeability test. A low transport rate of Lucifer yellow (<1%) confirms tight junction integrity.
-
Transport Experiment (Apical to Basolateral - A to B): a. Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS. b. Add fresh HBSS to the basolateral (lower) chamber (e.g., 1.2 mL). c. Add the this compound test solution (dissolved in HBSS) to the apical chamber (e.g., 0.3 mL). d. Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
Transport Experiment (Basolateral to Apical - B to A for Efflux): a. To measure active efflux, perform the experiment in the reverse direction. Add the test solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Sample Analysis: a. Analyze the concentration of the this compound/metabolite in the collected samples using a validated LC-MS/MS method.
-
Calculation: a. Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. b. Calculate the efflux ratio (ER) as: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux.
Section 5: Visualizations - Pathways and Workflows
The following diagrams illustrate key concepts and processes related to this compound bioavailability.
References
Technical Support Center: Refinement of Procyanidin Isolation Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of procyanidins.
Troubleshooting Guide
This guide addresses specific issues that may arise during procyanidin isolation experiments.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete Extraction: The chosen solvent may not be optimal for the plant material, or the extraction conditions (time, temperature, solvent-to-solid ratio) may be insufficient.[1][2][3] | - Optimize Solvent System: Aqueous acetone (70-80%) or ethanol are often effective for extracting a broad range of procyanidins.[1] For higher molecular weight procyanidins, acetone/water mixtures are often more suitable, while methanol/ethanol are effective for lower molecular weight ones.[4] Acidification (e.g., with 0.1-1% acetic or formic acid) can improve extraction efficiency and stability. - Adjust Extraction Parameters: Increase extraction time, temperature (up to 60°C), and/or the solvent-to-solid ratio. Sonication can also significantly improve yields. |
| Degradation of Procyanidins: Procyanidins are susceptible to oxidation and degradation, especially at high temperatures or pH. | - Work Quickly and at Low Temperatures: Minimize exposure to heat and light. - Use Acidified Solvents: Maintain a low pH to enhance stability. | |
| Poor Separation of this compound Oligomers | Co-elution of Isomers: Procyanidins exist as numerous isomers with very similar chemical structures, making separation challenging. | - Employ High-Resolution Techniques: Preparative High-Performance Liquid Chromatography (HPLC) with a diol or normal-phase column can provide separation based on the degree of polymerization. - Consider Multi-Step Purification: Combine different chromatographic techniques, such as Solid Phase Extraction (SPE) followed by Sephadex LH-20 and then preparative HPLC. |
| Irreversible Adsorption: Procyanidins can irreversibly bind to the stationary phase of the chromatography column. | - Select Appropriate Stationary Phase: Diol and normal-phase columns are often more suitable than C18 for preparative separation of procyanidins. - Optimize Mobile Phase: A gradual gradient elution with an appropriate solvent system is crucial. | |
| Presence of Contaminants in Purified Fractions | Inadequate Initial Cleanup: The crude extract may contain other phenolic compounds, alkaloids, or sugars that co-elute with procyanidins. | - Perform a Pre-purification Step: Use Solid Phase Extraction (SPE) with a C18 or diol cartridge to remove interfering substances. - Utilize Gel Permeation Chromatography: Sephadex LH-20 can effectively separate procyanidins from smaller molecules. |
| Inaccurate Quantification | Lack of Proper Standards: Accurate quantification requires well-characterized standards for different this compound oligomers. | - Isolate and Purify Standards: If commercially unavailable, isolate and purify standards from a rich source and characterize them using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). |
| Interference from Other Compounds: Co-eluting compounds can interfere with UV detection at 280 nm. | - Use a More Selective Detector: A fluorescence detector can offer greater sensitivity and selectivity for this compound analysis. |
Frequently Asked Questions (FAQs)
1. What is the best solvent for extracting procyanidins?
The optimal solvent depends on the source material and the specific procyanidins of interest. Generally, aqueous acetone (70-80%) is considered highly efficient for extracting a broad range of this compound oligomers. Aqueous ethanol is also a common and effective choice. For lower molecular weight procyanidins, methanol and ethanol are effective, while acetone-water mixtures are more suitable for higher molecular weight procyanidins.
2. How can I improve the separation of this compound oligomers?
Achieving good separation of this compound oligomers, which often exist as complex mixtures of isomers, can be challenging. A multi-step purification strategy is often necessary. This can involve an initial clean-up with Solid Phase Extraction (SPE), followed by size-exclusion chromatography on Sephadex LH-20 to separate based on size. For fine separation according to the degree of polymerization, preparative High-Performance Liquid Chromatography (HPLC) with a diol or normal-phase column is recommended over reversed-phase C18 columns.
3. My this compound yield is consistently low. What are the most likely causes and how can I address them?
Low yields can stem from incomplete extraction or degradation of the procyanidins. To improve extraction, optimize your solvent system (e.g., by using aqueous acetone and adding a small amount of acid) and extraction parameters (increase time, temperature, and solvent-to-solid ratio). To prevent degradation, it is crucial to work quickly, avoid high temperatures and exposure to light, and use acidified solvents to maintain stability.
4. What is the best way to remove interfering compounds like other phenolics and sugars?
A preliminary purification step is essential. Solid Phase Extraction (SPE) using C18 or diol cartridges can effectively remove many interfering substances. Following SPE, gel permeation chromatography with Sephadex LH-20 is a widely used and effective method for separating procyanidins from smaller molecules like simple phenolics and sugars.
5. How do I accurately quantify the different this compound oligomers in my fractions?
Accurate quantification requires the use of purified standards for each oligomer. If these are not commercially available, they need to be isolated and purified from a natural source. Normal-phase HPLC with fluorescence detection is a reliable and reproducible method for the quantification of procyanidins.
Data Presentation
Table 1: Effect of Extraction Solvent on this compound Yield from Fat-Free Cocoa Powder
| Solvent System | Monomer (mg/g) | Dimer (mg/g) | Trimer-Decamer (mg/g) | Total Procyanidins (mg/g) |
| 70% Acetone | 20.1 | 7.5 | 19.2 | 46.8 |
| 80% DMSO | 27.3 | 8.0 | 12.5 | 47.8 |
| 70% DMSO | 22.9 | 7.8 | 25.6 | 56.3 |
| 70% Methanol | 21.5 | 6.9 | 8.4 | 36.8 |
Table 2: Optimization of Ultrasound-Assisted Extraction of Proanthocyanidins from Grape Seeds
| Parameter | Range Tested | Optimal Condition | Predicted Yield (mg CE/g FW) |
| Ethanol Concentration | 10-85% | 47% | 26.6 |
| Solvent:Solid Ratio | 10:1 - 40:1 (v:w) | 10.14:1 (v:w) | 26.6 |
| Sonication Time | 10-90 min | 53 min | 26.6 |
| Temperature | 25-95 °C | 60 °C | 26.6 |
CE: Catechin Equivalents; FW: Fresh Weight
Experimental Protocols
Protocol 1: Extraction of Procyanidins from Grape Seeds
-
Sample Preparation: Grind grape seeds into a fine powder.
-
Solvent Preparation: Prepare a 47% aqueous ethanol solution.
-
Extraction:
-
Mix the grape seed powder with the 47% ethanol solution at a solvent-to-solid ratio of 10:1 (v:w).
-
Place the mixture in an ultrasonic bath at 60°C for 53 minutes.
-
-
Solid-Liquid Separation: Centrifuge the mixture and collect the supernatant.
-
Solvent Removal: Evaporate the ethanol from the supernatant under reduced pressure.
-
Lyophilization: Freeze-dry the aqueous extract to obtain the crude this compound powder.
Protocol 2: Purification of this compound Oligomers by Preparative Normal-Phase HPLC
-
Sample Preparation: Dissolve the crude this compound extract in a mixture of acetone/water/acetic acid (70:29.5:0.5, v/v/v).
-
Chromatographic System:
-
Column: Supelcosil LC-Si (5 µm, 50 cm x 2 cm).
-
Mobile Phase A: Dichloromethane/Methanol/Acetic Acid/Water (82:14:2:2, v/v/v/v).
-
Mobile Phase B: Methanol/Acetic Acid/Water (96:2:2, v/v/v).
-
Detection: Fluorescence detector (Excitation: 276 nm, Emission: 316 nm).
-
-
Gradient Elution:
-
0-10 min: 100% A
-
10-30 min: Linear gradient to 70% A, 30% B
-
30-105 min: Linear gradient to 34% A, 66% B
-
105-120 min: Linear gradient to 100% B
-
120-130 min: Hold at 100% B
-
-
Fraction Collection: Collect fractions corresponding to the different this compound oligomers based on the chromatogram.
Signaling Pathway Diagrams
Procyanidins have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.
Caption: Procyanidins inhibit the NF-κB signaling pathway.
Caption: Procyanidins modulate the MAPK signaling pathway.
Caption: Procyanidins inhibit the PI3K/Akt signaling pathway.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Extraction of Proanthocyanidins from Grape Seeds Using Ultrasonication-Assisted Aqueous Ethanol and Evaluation of Anti-Steatosis Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Co-elution of Interfering Compounds in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting compounds in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is co-elution in HPLC?
A1: Co-elution occurs when two or more different compounds in a sample elute from the HPLC column at the same, or very similar, retention times, resulting in overlapping or completely merged chromatographic peaks.[1] This can lead to inaccurate quantification and misidentification of analytes.
Q2: How can I identify if I have a co-elution problem?
A2: Several signs can indicate co-elution:
-
Peak Shape Distortion: Look for non-symmetrical peaks, such as peak fronting, tailing, or the appearance of shoulders on the peak.[1]
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. A non-homogenous spectrum across the peak suggests the presence of more than one compound.[1]
-
Varying Injection Volume: Injecting different amounts of your sample can sometimes reveal co-elution. If the peak shape changes or a shoulder becomes more prominent at higher concentrations, it may indicate an underlying impurity.
Q3: What are the primary factors I can adjust to resolve co-eluting peaks?
A3: The resolution of chromatographic peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k').[2][3] To resolve co-eluting peaks, you can manipulate these factors by adjusting:
-
Mobile Phase Composition: Altering the solvent strength, changing the organic modifier, or adjusting the pH can significantly impact selectivity.
-
Stationary Phase: Changing the column chemistry (e.g., from a C18 to a phenyl or cyano column) can provide different interactions with the analytes, leading to changes in selectivity.
-
Column Temperature: Adjusting the column temperature can affect the retention times and selectivity of the separation.
-
Flow Rate: While it has a smaller effect on resolution compared to other parameters, optimizing the flow rate can sometimes improve separation.
Q4: When should I consider using a gradient elution method?
A4: Gradient elution is particularly useful for complex samples containing compounds with a wide range of polarities. If you are observing poor resolution of early eluting peaks and excessively long retention times for later eluting compounds in an isocratic method, switching to a gradient can improve peak shape and overall separation.
Q5: How does mobile phase pH affect the separation of ionizable compounds?
A5: For acidic or basic compounds, the pH of the mobile phase determines their ionization state. By adjusting the pH to be at least 2 pH units away from the analyte's pKa, you can ensure the compound is in a single, non-ionized form, which generally leads to better peak shape and increased retention in reversed-phase HPLC. This can be a powerful tool to manipulate selectivity and resolve co-eluting ionizable compounds.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Co-elution
This guide provides a logical workflow for diagnosing and resolving co-eluting peaks.
Caption: A logical workflow for diagnosing and addressing co-eluting peaks in HPLC analysis.
Guide 2: Optimizing Mobile Phase Composition
Changes to the mobile phase can have the most significant impact on selectivity and, therefore, peak resolution.
Experimental Protocol: Mobile Phase Optimization
-
Adjust Solvent Strength (Isocratic Elution):
-
If peaks are eluting too early and are poorly resolved, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase in increments of 5%. This will increase the retention factor (k') and may improve separation.
-
Conversely, if retention times are excessively long, cautiously increase the organic solvent percentage.
-
-
Change the Organic Modifier:
-
If you are using acetonitrile and still have co-elution, switch to methanol or vice versa. These solvents exhibit different selectivities and can alter the elution order of compounds.
-
-
Adjust Mobile Phase pH (for ionizable compounds):
-
Determine the pKa of your analytes of interest.
-
Prepare a series of mobile phases with buffered pH values that are at least 2 pH units above or below the pKa of your compounds.
-
For acidic compounds, a lower pH (e.g., pH 2.5-3.5) will suppress ionization and increase retention in reversed-phase HPLC.
-
For basic compounds, a higher pH (e.g., pH 7.5-8.5, using a pH-stable column) will suppress ionization and increase retention.
-
Analyze your sample with each mobile phase and observe the changes in retention time and resolution.
-
Data Presentation: Effect of Mobile Phase Composition on Resolution
| % Acetonitrile in Water | Retention Time - Compound A (min) | Retention Time - Compound B (min) | Resolution (Rs) |
| 50% | 4.2 | 4.5 | 0.9 |
| 45% | 5.8 | 6.3 | 1.2 |
| 40% | 7.5 | 8.3 | 1.6 |
Note: This is a representative table. Actual retention times and resolution will vary depending on the analytes, column, and other chromatographic conditions.
Guide 3: Optimizing Column Temperature
Temperature can influence selectivity and efficiency.
Experimental Protocol: Temperature Optimization
-
Set the initial column temperature (e.g., 30°C).
-
Run your analysis and record the chromatogram.
-
Increase the temperature in increments of 5-10°C (e.g., 40°C, 50°C) and repeat the analysis at each temperature.
-
Compare the chromatograms to determine the optimal temperature for the best resolution. Higher temperatures generally decrease retention times and can improve peak shape by reducing mobile phase viscosity. However, for some compounds, lower temperatures may enhance resolution.
Data Presentation: Effect of Column Temperature on Resolution
| Column Temperature (°C) | Retention Time - Compound X (min) | Retention Time - Compound Y (min) | Resolution (Rs) |
| 30 | 6.8 | 7.1 | 1.0 |
| 40 | 6.2 | 6.6 | 1.3 |
| 50 | 5.5 | 6.0 | 1.5 |
Note: This is a representative table. The effect of temperature on resolution is compound-dependent.
Guide 4: Gradient Elution Optimization
For complex mixtures, optimizing the gradient profile is crucial.
Experimental Protocol: Gradient Optimization
-
Run a Scouting Gradient:
-
Start with a broad linear gradient, for example, from 5% to 95% organic solvent over 20-30 minutes. This will help determine the approximate elution conditions for your compounds of interest.
-
-
Optimize the Gradient Slope:
-
Based on the scouting run, create a narrower gradient that spans the elution range of the co-eluting peaks.
-
To improve the resolution of closely eluting peaks, make the gradient shallower (i.e., increase the gradient time over the same organic solvent range). A shallower gradient increases the time the analytes spend in the mobile phase composition that provides the best separation.
-
-
Introduce Isocratic Holds:
-
If co-elution occurs within a specific part of the gradient, you can introduce an isocratic hold at a specific mobile phase composition just before the elution of the critical pair to improve their separation.
-
Guide 5: Selecting an Alternative Stationary Phase
If optimizing the mobile phase and temperature does not resolve the co-elution, changing the column chemistry is the next logical step.
Experimental Protocol: Column Selection
-
Assess Analyte Properties:
-
Consider the hydrophobicity, aromaticity, and presence of polar functional groups in your analytes.
-
-
Choose a Different Selectivity:
-
If you are using a standard C18 column, consider a column with a different stationary phase that offers alternative separation mechanisms:
-
Phenyl-Hexyl: Provides π-π interactions, which can be beneficial for separating aromatic and unsaturated compounds.
-
Cyano (CN): Offers different dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes.
-
Polar-Embedded: These columns have a polar group embedded in the alkyl chain, which can improve the peak shape of basic compounds and provide different selectivity for polar analytes.
-
C8: A less hydrophobic alternative to C18, which can be useful if your compounds are too strongly retained on a C18 column.
-
-
-
Consider Particle Size and Column Dimensions:
-
For difficult separations, a longer column or a column with smaller particles can provide higher efficiency (N), leading to sharper peaks and better resolution. However, this will also result in higher backpressure.
-
Visualization of HPLC Parameter Relationships
Caption: Relationship between adjustable HPLC parameters and the factors governing peak resolution.
References
Improving the efficiency of procyanidin enzymatic extraction
Welcome to the technical support center for the enzymatic extraction of procyanidins. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to improve the efficiency of your extraction protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the enzymatic extraction of procyanidins, offering potential causes and solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| EE-T01 | Low Procyanidin Yield | 1. Inefficient Cell Wall Disruption: The enzyme concentration may be too low, or the wrong type of enzyme is being used for the specific plant matrix.[1][2] 2. Suboptimal Reaction Conditions: The pH, temperature, or incubation time may not be optimal for the enzyme's activity.[3][4] 3. Presence of Bound Procyanidins: Procyanidins may be tightly bound to cell wall macromolecules like proteins and polysaccharides, making them difficult to extract.[5] 4. Inappropriate Solid-to-Liquid Ratio: A low solvent ratio may lead to incomplete dissolution of procyanidins. | 1. Enzyme Optimization: - Increase the enzyme concentration. A typical starting point is 1% (w/w) of the plant material. - Use a combination of enzymes, such as cellulase and pectinase, to achieve more complete cell wall degradation. For example, a 1:1 ratio of pectinase to cellulase has been shown to be effective. 2. Condition Optimization: - Adjust the pH and temperature to the enzyme's optimum. For cellulase, a pH of around 5 and a temperature of 60°C are often effective. For pectinase, optimal conditions might be a pH of 6 and a temperature of 55°C. - Increase the incubation time. However, be aware that excessively long times can lead to this compound degradation. 3. Enhancing Extraction of Bound Procyanidins: - Consider a pre-treatment step, such as ball-milling, before enzymatic hydrolysis to mechanically break down the cell structure. - Use enzymes like tannase in combination with cellulase and pectinase to break the bonds between procyanidins and other molecules. 4. Adjust Solid-to-Liquid Ratio: - Increase the solvent volume. Ratios between 1:15 and 1:45 (g/mL) are commonly reported as optimal. |
| EE-T02 | Poor Reproducibility of Results | 1. Inconsistent Raw Material: Variations in the source, age, or preparation of the plant material. 2. Inaccurate Control of Experimental Parameters: Fluctuations in temperature, pH, or enzyme activity between experiments. 3. Inconsistent Agitation: Insufficient or variable mixing can lead to non-uniform enzyme distribution and substrate contact. | 1. Standardize Raw Material: Use plant material from the same batch, and ensure consistent grinding and drying procedures. 2. Calibrate Instruments: Regularly calibrate pH meters, thermometers, and balances. Use a fresh enzyme solution with known activity for each experiment. 3. Ensure Consistent Mixing: Use a shaker or stirrer at a constant speed (e.g., 150 rpm) during incubation. |
| EE-T03 | Degradation of Procyanidins | 1. Excessive Incubation Time or Temperature: Prolonged exposure to high temperatures can lead to the degradation of procyanidins. 2. Oxidation: Exposure to oxygen, especially at elevated temperatures, can cause oxidation. 3. Extreme pH: Highly acidic or alkaline conditions can degrade procyanidins. | 1. Optimize Incubation: Determine the optimal incubation time and temperature through time-course and temperature-gradient experiments to maximize yield without causing degradation. 2. Minimize Oxidation: Conduct the extraction under a nitrogen or argon atmosphere. Consider adding antioxidants like ascorbic acid to the extraction solvent. 3. Maintain Optimal pH: Ensure the pH is maintained within the optimal range for both enzyme activity and this compound stability (typically pH 4-6). |
| EE-T04 | Enzyme Inactivation | 1. Presence of Inhibitors: The plant material may contain natural enzyme inhibitors. 2. Incorrect pH or Temperature: Operating outside the enzyme's optimal pH and temperature range can lead to irreversible denaturation. | 1. Pre-treatment to Remove Inhibitors: Consider a washing step with a suitable buffer before adding the enzyme. 2. Strictly Control Conditions: Maintain the pH and temperature within the recommended range for the specific enzyme being used. |
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for this compound extraction and why?
A1: The most commonly used enzymes are cellulase, pectinase, and tannase. Cellulase and pectinase are used to break down the primary components of the plant cell wall, cellulose and pectin, respectively. This degradation releases the intracellular contents, including procyanidins. Tannase is used to hydrolyze the ester and depside bonds in hydrolyzable tannins and can help in releasing procyanidins that are complexed with other molecules. Using a combination of these enzymes often results in a higher extraction yield than using a single enzyme.
Q2: How do I determine the optimal conditions (pH, temperature, enzyme concentration) for my specific plant material?
A2: The optimal conditions can vary depending on the plant matrix and the specific enzyme used. A systematic approach using a Design of Experiments (DoE) methodology, such as Response Surface Methodology (RSM), is highly recommended. This involves performing a series of experiments where you systematically vary the key parameters (e.g., pH, temperature, enzyme concentration, solid-to-liquid ratio) to identify the combination that yields the highest extraction efficiency.
Q3: What is a typical solid-to-liquid ratio for efficient extraction?
A3: The optimal solid-to-liquid ratio can vary, but studies have shown that ratios in the range of 1:15 to 1:45 (g/mL) are often effective. A lower ratio may result in incomplete extraction, while a very high ratio may not significantly increase the yield and would be less economical due to higher solvent consumption.
Q4: Can enzymatic extraction be combined with other techniques to improve efficiency?
A4: Yes, combining enzymatic extraction with other methods can significantly enhance the yield. Ultrasound-assisted enzymatic extraction (UAEE) is a popular synergistic approach where ultrasound is used to further disrupt cell walls and enhance mass transfer, often leading to shorter extraction times and higher yields. Microwave-assisted enzymatic hydrolysis is another effective combined technique.
Q5: How can I be sure that the enzymatic treatment is not degrading the procyanidins?
A5: To monitor for potential degradation, it is advisable to perform a time-course experiment and analyze the this compound content at different time points. A decrease in yield after an initial increase may indicate degradation. Additionally, you can use analytical techniques like HPLC to assess the profile of the extracted procyanidins and check for the appearance of degradation products.
Experimental Protocols & Data
Optimized Parameters for Enzymatic Extraction of Procyanidins from Various Sources
| Plant Source | Enzyme(s) | Enzyme Conc. | Temperature (°C) | pH | Solid:Liquid Ratio (g:mL) | Time (min) | Yield | Reference |
| Jujube (Muzao) | Cellulase | 1.14% | 64 | 5 | 1:41 | 30 (ultrasound) | 2.01% | |
| Dioscorea alata | Cellulase & Pectinase | 2.19% (Cellulase), 2.32% (Pectinase) | 45 | 4.5 | 1:15 | 73 | Not Specified | |
| Lotus Seedpods | Pectinase & Cellulase | 1:1 ratio | 55 | 6 | Not Specified | 60 | 4.36% | |
| Grape Seeds | Paenibacillus polymyxa fermentation broth | 313 U/mL | 45 | 9 | 30g:1L | 70 | 3.39% | |
| Peanut Hulls | Not Specified | Not Specified | 35 (ultrasound), 50 (water bath) | Not Specified | 1:45 | 15 (ultrasound), 50 (water bath) | 9.07% | |
| Raspberry | Not Specified | Not Specified | 44 | Not Specified | 1:30 | 120 | 0.914% | |
| Açai | Not Specified | 500 U/g | 60 | 4 | 0.1g:15mL | 15 | Not Specified |
General Protocol for Ultrasound-Assisted Enzymatic Extraction (UAEE)
This protocol provides a general workflow for the enzymatic extraction of procyanidins, which can be adapted based on the specific plant material and available equipment.
-
Material Preparation:
-
Dry the plant material at a controlled temperature (e.g., 50-60°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction Setup:
-
Weigh a specific amount of the powdered plant material (e.g., 1 g) and place it in an extraction vessel.
-
Add the extraction solvent (e.g., 50% ethanol) at the desired solid-to-liquid ratio (e.g., 1:40 g/mL).
-
Adjust the pH of the mixture to the optimum for the chosen enzyme (e.g., pH 5.0 for cellulase) using appropriate buffers or acids/bases.
-
-
Enzymatic Hydrolysis:
-
Add the enzyme at the optimized concentration (e.g., 1% w/w of the plant material).
-
Place the vessel in an ultrasonic water bath set to the desired temperature (e.g., 60°C) and power (e.g., 200 W).
-
Perform the extraction for the optimized duration (e.g., 30 minutes).
-
-
Enzyme Inactivation and Sample Recovery:
-
After extraction, inactivate the enzyme by boiling the mixture for 5-10 minutes.
-
Centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to separate the supernatant from the solid residue.
-
Collect the supernatant containing the extracted procyanidins.
-
The residue can be re-extracted to maximize recovery.
-
-
Analysis:
-
Determine the this compound content in the supernatant using a suitable analytical method, such as the vanillin-HCl assay or HPLC.
-
Visualizations
Caption: Workflow for Ultrasound-Assisted Enzymatic Extraction of Procyanidins.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
- 1. Optimization of Ultrasonic-Enzyme Synergistic Extraction of Proanthocyanidins from Jujube: Purification, Characterization, and Bioactivity Study | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in procyanidin content between batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in procyanidin content between batches.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound content?
Batch-to-batch variability in this compound content can stem from several factors throughout the production and analysis workflow. Key sources include the natural variability of botanical raw materials due to different climates, fertilization methods, harvest times, and storage conditions.[1] In addition, the manufacturing and extraction processes themselves can introduce significant variation.[1][2]
Q2: Which extraction solvents are most effective for this compound analysis?
Aqueous organic solvents are generally most effective for extracting procyanidins.[3][4] A common and efficient solvent system is a mixture of acetone, water, and acetic acid (e.g., 70:29.5:0.5 v/v/v). Acidified hydromethanolic solutions, for instance, 60% methanol with 1% formic acid, have also been shown to be highly effective for releasing and stabilizing polyphenols.
Q3: What are the recommended methods for quantifying procyanidins?
For accurate and detailed quantification, chromatographic methods are preferred. High-performance liquid chromatography (HPLC) with fluorescence detection is a reliable and reproducible method for separating and quantifying this compound monomers and oligomers. For more advanced profiling, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) can identify and quantify a wide range of oligomeric proanthocyanidins. While colorimetric assays like the vanillin or 4-dimethylaminocinnamaldehyde (DMACA) assays are available, they are generally less specific and can be influenced by other compounds in the extract.
Q4: How can I minimize variability in my experimental results?
To minimize variability, it is crucial to standardize your entire workflow, from sample preparation to analysis. This includes using consistent raw material sourcing, applying a validated and optimized extraction protocol, and employing a robust analytical method. Soaking the plant material in the extraction solvent overnight before extraction has been shown to increase this compound yield and may improve consistency.
Troubleshooting Guide
Issue 1: Lower than expected this compound yield.
-
Question: My this compound yield is consistently lower than what is reported in the literature. What could be the cause?
-
Answer: Several factors could contribute to low this compound yields.
-
Suboptimal Extraction Solvent: The choice of solvent significantly impacts extraction efficiency. Ensure you are using an appropriate solvent system, such as aqueous acetone or acidified methanol.
-
Inadequate Extraction Time: The duration of the extraction process can affect the yield. Studies have shown that soaking the sample material for an extended period (e.g., 16 hours) before extraction can significantly increase the recovery of procyanidins.
-
Particle Size: The particle size of the raw material can influence the extraction efficiency. A smaller particle size generally leads to a higher extraction yield.
-
Solid-to-Solvent Ratio: An inappropriate solid-to-solvent ratio can lead to incomplete extraction. A lower ratio (more solvent) is generally more effective.
-
Issue 2: High variability in this compound content between batches of the same raw material.
-
Question: I am observing significant differences in this compound content between different batches of what is supposed to be the same raw material. How can I troubleshoot this?
-
Answer: This issue often points to inconsistencies in the raw material or the extraction process.
-
Raw Material Inconsistency: Even within the same plant species, this compound content can vary based on the specific variety, growing conditions, and harvest time. It is advisable to source materials from a single, well-characterized lot if possible.
-
Inconsistent Extraction Protocol: Ensure that all extraction parameters, including solvent composition, temperature, time, and agitation speed, are kept consistent for all batches.
-
Sample Storage: The way raw materials are stored can affect their chemical composition. Ensure consistent and appropriate storage conditions to prevent degradation of procyanidins.
-
Issue 3: Inconsistent results from the analytical method.
-
Question: My analytical results for this compound content are not reproducible, even when analyzing the same extract. What should I check?
-
Answer: A lack of reproducibility in analytical results often points to issues with the analytical method itself.
-
Method Specificity: Colorimetric assays can be prone to interference from other compounds in the extract, leading to overestimation and variability. Consider using a more specific method like HPLC or UPLC-MS.
-
Standard Preparation: Ensure that your calibration standards are prepared accurately and are stable. This compound standards can be unstable, so fresh preparation is often recommended.
-
Chromatographic Conditions: If using HPLC or UPLC, ensure that the mobile phase composition, flow rate, and column temperature are consistent. The column itself should be in good condition.
-
Quantitative Data Summary
The following table summarizes key parameters for different this compound quantification methods.
| Method | Principle | Common Standard | Wavelength | Advantages | Disadvantages |
| HPLC with Fluorescence Detection | Chromatographic separation followed by fluorescence detection. | This compound B2 | Excitation: ~272-280 nm, Emission: ~312-321 nm | High sensitivity and selectivity for procyanidins. | Requires specialized equipment and standards. |
| UPLC-MS/MS | Ultra-performance liquid chromatography separation coupled with mass spectrometry detection. | Catechin, Epicatechin | N/A (Mass-to-charge ratio) | Highly specific and can identify and quantify individual procyanidins. | Complex instrumentation and data analysis. |
| Vanillin-HCl Assay | Colorimetric reaction of vanillin with procyanidins in an acidic medium. | Catechin | ~500 nm | Simple and rapid. | Prone to interference from other flavonoids and ascorbic acid. |
| DMAC Assay | Colorimetric reaction of 4-dimethylaminocinnamaldehyde with procyanidins. | This compound A2 | ~640 nm | More specific and sensitive than the vanillin assay. | Can still have some interferences. |
Experimental Protocols
Protocol 1: this compound Extraction from Plant Material
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., particle size < 0.5 mm).
-
Solvent Preparation: Prepare the extraction solvent consisting of acetone, deionized water, and acetic acid in a ratio of 70:29.5:0.5 (v/v/v).
-
Extraction:
-
Weigh approximately 2 grams of the powdered plant material into a 50 mL conical tube.
-
Add 15 mL of the extraction solvent.
-
For potentially higher yields, cap the tube and let it soak for 16 hours at room temperature.
-
After soaking, vortex the mixture vigorously for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Sample Collection: Carefully decant the supernatant into a clean tube. This supernatant is your this compound extract.
-
Storage: Store the extract at -20°C until analysis.
Protocol 2: Quantification of Procyanidins by HPLC with Fluorescence Detection
-
Instrumentation: Use an HPLC system equipped with a fluorescence detector. A silica-based normal-phase column (e.g., 250 x 4.6 mm, 5 µm) is suitable for separating this compound oligomers.
-
Mobile Phase: A ternary mobile phase can be used, consisting of (A) dichloromethane, (B) methanol, and (C) a 1:1 (v/v) mixture of acetic acid and water.
-
Gradient Elution: A typical gradient elution program is as follows (flow rate of 1 mL/min):
-
0-30 min: Linear gradient from 14% B to 28.4% B in A with 4% C.
-
30-45 min: Linear gradient from 28.4% B to 39.2% B in A with 4% C.
-
45-50 min: Linear gradient from 39.2% B to 86% B in A with 4% C.
-
-
Detection: Set the fluorescence detector to an excitation wavelength of 280 nm and an emission wavelength of 321 nm.
-
Quantification: Prepare a calibration curve using a certified this compound standard (e.g., this compound B2). Inject the standards and the prepared extracts. Quantify the procyanidins in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability in this compound content.
References
Technical Support Center: Procyanidin Quantitative Analysis
Welcome to the technical support center for procyanidin quantitative analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the calibration process for this compound quantification.
Question: Why is my calibration curve not linear or showing a poor correlation coefficient (R² < 0.99)?
Answer: A non-linear calibration curve or a low R² value is a common issue that can stem from several sources. Here is a step-by-step guide to troubleshoot the problem:
-
Check Standard Preparation and Stability:
-
Standard Integrity: Procyanidins, especially those with a high degree of polymerization (DP), can be unstable. Ensure your standard (e.g., this compound B2, Catechin) has not degraded. It is recommended to prepare stock solutions fresh and store them at low temperatures (e.g., -15°C) for short periods.[1]
-
Concentration Range: The selected concentration range may exceed the linear dynamic range of the detector. For instance, the DMAC method has been shown to be linear from 1-100 ppm.[1] An HPLC-UV method showed good linearity between 20-100 µg/mL.[2] Try preparing a new set of standards with a narrower concentration range.
-
Pipetting/Dilution Errors: Simple errors during the serial dilution process are a frequent cause of non-linearity. Carefully re-prepare the standards, ensuring accurate pipetting.
-
-
Review the Analytical Method:
-
Method Specificity: Colorimetric assays like the vanillin assay can suffer from interferences from other compounds such as ascorbic acid and other flavonoids, leading to an overestimation and potential non-linearity.[3] The 4-dimethylaminocinnamaldehyde (DMAC) assay is generally more specific.[1]
-
Mobile Phase (for HPLC): Inconsistent mobile phase composition can cause retention time shifts and affect peak area integration. If you are using online mixing, try manually preparing the mobile phase to rule out issues with the mixing device. Adding a small percentage of acid (e.g., 0.4% phosphoric acid or 1% formic acid) to the mobile phase is common to improve peak shape and stability.
-
-
Investigate Instrument Performance (for HPLC):
-
Detector Saturation: If the concentration of your highest standard is too high, it may saturate the detector. This will cause the calibration curve to plateau. Dilute the highest concentration standards and re-inject.
-
Injector Issues: Inconsistent injection volumes will lead to poor precision and affect the linearity of the calibration curve. Check the injector for leaks and ensure the syringe is functioning correctly.
-
Column Health: A contaminated guard column or analytical column can lead to peak splitting or broadening, which affects integration and, consequently, the calibration curve.
-
Question: My sample results are inconsistent and show poor reproducibility. What are the likely causes?
Answer: Poor reproducibility can be frustrating. The issue often lies in the sample preparation, extraction, or the stability of the procyanidins themselves.
-
Extraction Inefficiency:
-
Solvent Choice: The choice of extraction solvent significantly impacts the yield and profile of extracted procyanidins. Aqueous acetone (e.g., 70%) and acidified aqueous methanol are commonly used. The polarity of the solvent directly influences which compounds are extracted.
-
Matrix Interactions: Procyanidins can form complexes with proteins and carbohydrates in the sample matrix, which interferes with their extraction. Optimizing the extraction procedure, including parameters like solvent-to-solid ratio, temperature, and extraction time, is crucial.
-
-
Analyte Stability:
-
Degradation: Procyanidins are susceptible to degradation during sample collection, storage, and analysis. It is recommended to minimize light exposure and temperature fluctuations. Adding an antioxidant during extraction may help, provided it does not interfere with the analysis.
-
pH Sensitivity: The stability of procyanidins is pH-dependent. Strongly acidic conditions can sometimes negatively affect the stability of certain polyphenols.
-
-
Matrix Effects (especially in LC-MS):
-
Ion Suppression/Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of the target procyanidins in the mass spectrometer source, leading to either suppressed or enhanced signals. This is a major cause of poor accuracy and reproducibility in LC-MS analysis.
-
Mitigation: To correct for matrix effects, the use of matrix-matched calibration standards is essential. This involves preparing your calibration standards in a blank matrix extract that is free of the analyte.
-
Frequently Asked Questions (FAQs)
Q1: What is the best standard to use for this compound quantification?
A1: There is no single universal standard because procyanidins are a complex group of oligomers and polymers. The choice depends on the analytical method and the specific procyanidins being quantified.
-
For Colorimetric Assays (e.g., DMAC, Vanillin): A commercially available dimer like This compound B2 is often used as a standard for total this compound content. (+)-Catechin is also frequently used. However, it's critical to note that the choice of standard can lead to under- or overestimation of the total this compound content. For example, using this compound A2 as a standard in the DMAC assay for cranberry PACs can lead to an underestimation because the slope of its standard curve is lower than that of cranberry-derived PACs.
-
For HPLC Analysis: For quantifying individual procyanidins (e.g., dimers like B1, B2, C1), it is necessary to use their respective certified reference standards to build individual calibration curves.
Q2: How do different quantitative methods for procyanidins compare?
A2: Different methods quantify different aspects of the this compound profile and can yield significantly different results. The main categories are spectrophotometric (colorimetric) assays and chromatographic methods.
| Method Category | Examples | Principle | Pros | Cons |
| Spectrophotometric | Vanillin Assay, Bate-Smith Assay, DMAC Assay | Chemical reaction creates a colored product; absorbance is measured. | Fast, low-cost, high-throughput, good for total content estimation. | Prone to interferences, does not provide information on individual procyanidins, results vary based on standard used. |
| Chromatographic | HPLC-UV/FLD, LC-MS/MS | Physical separation of individual compounds followed by detection. | Highly specific, allows for quantification of individual monomers and oligomers, provides structural information (LC-MS). | More complex, expensive, time-consuming, polymers may not elute properly. |
A study comparing four methods on wine samples found that while all showed high repeatability, the resulting this compound concentrations differed widely.
Q3: What are "matrix effects" in this compound analysis and how can I minimize them?
A3: Matrix effects occur when components in the sample, other than the analyte of interest, alter the analytical signal. This is a significant issue in sensitive techniques like LC-MS/MS, where it can cause ion suppression or enhancement.
-
Causes: Co-eluting compounds from complex matrices (e.g., plant extracts, food products) compete with the procyanidins for ionization in the MS source, reducing or increasing the number of analyte ions that reach the detector.
-
Minimization Strategies:
-
Sample Preparation: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering compounds before injection.
-
Chromatographic Separation: Optimize your HPLC method to separate the procyanidins from the interfering matrix components.
-
Matrix-Matched Calibration: This is the most effective approach. Prepare your calibration standards in a blank sample matrix that has undergone the same extraction procedure. This ensures that the standards and samples experience the same matrix effects, which are then accounted for in the calibration.
-
Use of Internal Standards: An isotopically labeled internal standard is ideal, as it behaves chemically and physically like the analyte and can effectively compensate for matrix effects.
-
Experimental Protocols
Protocol 1: Total this compound Quantification using the DMAC Assay
This protocol is adapted from established methods for determining total this compound content in a 96-well plate format, which improves throughput.
1. Reagent Preparation:
-
Extraction Solvent: 70:29.5:0.5 acetone/water/acetic acid.
-
DMAC Reagent (Prepare Fresh Daily): Dissolve 0.1% (w/v) 4-dimethylaminocinnamaldehyde in a cold solution of 75% methanol and 25% concentrated HCl.
-
Standard Stock Solution: Accurately weigh and dissolve this compound B2 in a 1:1 methanol-water solution to create a stock solution (e.g., 1 mg/mL). Store at -15°C.
2. Standard Curve Preparation:
-
Perform serial dilutions of the this compound B2 stock solution using methanol to prepare working standards with concentrations ranging from 1 ppm to 100 ppm.
3. Sample Preparation:
-
Homogenize and/or grind the sample to a fine powder.
-
Weigh a precise amount of the sample into a screw-capped tube.
-
Add the extraction solvent, vortex thoroughly, and sonicate for 10-15 minutes.
-
Centrifuge to pellet the solid material.
-
Dilute the supernatant with methanol to bring the this compound concentration within the range of the calibration curve.
4. Assay Procedure (96-well plate):
-
Add 50 µL of blank (methanol), standards, and diluted sample extracts to the appropriate wells.
-
Add 250 µL of the DMAC reagent to each well.
-
Incubate the plate for 15-20 minutes at room temperature, protected from light.
-
Read the absorbance at 640 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the blank-corrected absorbance of the standards against their concentrations to generate a linear regression calibration curve.
-
Use the equation of the line to calculate the this compound concentration in the sample extracts. Adjust for dilution factors and sample weight to express the final result (e.g., in mg/g of sample).
Visualizations
Caption: Troubleshooting workflow for poor calibration curves in this compound analysis.
Caption: Decision tree for selecting a this compound quantification method.
Caption: Experimental workflow for the DMAC colorimetric assay.
References
Optimizing sonication parameters for procyanidin extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of sonication parameters for procyanidin extraction.
Frequently Asked Questions (FAQs)
Q1: What is Ultrasound-Assisted Extraction (UAE) and why is it preferred for procyanidins?
A1: Ultrasound-Assisted Extraction, or sonication, is a process that uses high-frequency sound waves to create acoustic cavitation in a solvent. This process generates tiny, imploding bubbles that disrupt plant cell walls, enhancing the release of intracellular contents like procyanidins into the solvent. UAE is preferred over many conventional methods because it significantly increases extraction efficiency, reduces extraction time and solvent consumption, and can be performed at lower temperatures, which helps to minimize the thermal degradation of these sensitive compounds.[1][2][3][4]
Q2: What are the most critical parameters to optimize for successful this compound extraction?
A2: The key parameters that influence the yield and quality of extracted procyanidins are:
-
Solvent Composition: The type and concentration of the solvent.
-
Sonication Time: The duration of exposure to ultrasonic waves.
-
Temperature: The temperature of the extraction medium.
-
Sonication Power/Amplitude: The intensity of the ultrasonic waves.
-
Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume.
Optimizing these factors is crucial for maximizing yield while preventing degradation.[5]
Q3: Which solvent system is best for extracting procyanidins?
A3: The choice of solvent depends on the plant material. Generally, aqueous solutions of organic solvents are most effective.
-
Ethanol and Methanol: These are considered highly efficient solvents for this compound extraction. Food-grade ethanol is often preferred for extracts intended for food and nutraceutical applications.
-
Acetone: Aqueous acetone solutions (e.g., 70-80%) are also widely used and have shown excellent results for extracting procyanidins from sources like kiwi leaves and brewers' spent grain. The optimal concentration typically ranges from 40% to 80%.
Q4: How does sonication time impact the extraction yield?
A4: The extraction yield generally increases with sonication time up to an optimal point. Beyond this point, a prolonged duration can lead to the degradation of procyanidins due to the sustained stress from acoustic cavitation and potential temperature increases. The optimal time can range from 15 to 60 minutes, depending on the material and other parameters.
Q5: What is the ideal temperature for sonication?
A5: Higher temperatures can improve mass transfer and solvent penetration, increasing the extraction rate. However, procyanidins are heat-sensitive, and excessive temperatures (e.g., above 70-80°C) can cause structural changes and degradation. A common optimal range is between 50°C and 70°C. It is critical to keep the sample cool, often using an ice bath, to prevent localized overheating caused by the sonication process itself.
Q6: Can sonication damage or degrade procyanidins?
A6: Yes. While sonication is a powerful extraction tool, over-sonication can be detrimental. Excessive sonication power, time, or the resulting high temperatures can lead to the oxidation or decomposition of procyanidins. The generation of free radicals during the sonication process may also contribute to the degradation of these antioxidant compounds. Therefore, it is crucial to find the optimal balance of parameters to maximize extraction without causing significant degradation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low this compound Yield | 1. Sub-optimal Parameters: Incorrect solvent, time, temperature, or power settings. 2. Poor Solvent Penetration: Inadequate sample grinding or inappropriate solid-to-liquid ratio. 3. Degradation: Excessive sonication time or power leading to compound degradation. | 1. Systematically Optimize Parameters: Use a single-factor approach or Response Surface Methodology (RSM) to find the optimal conditions for your specific sample. 2. Improve Sample Preparation: Ensure the plant material is ground to a fine, uniform powder (e.g., pass through a 0.25 mm mesh screen). Adjust the solid-to-liquid ratio (common ratios are 1:10 to 1:40 g/mL). 3. Reduce Sonication Intensity/Duration: Decrease the sonication time or power amplitude. Use a pulsed mode to minimize stress on the compounds. |
| Inconsistent Results | 1. Temperature Fluctuations: The sonicator probe generates heat, which can alter extraction efficiency if not controlled. 2. Inconsistent Probe Placement: The depth and position of the sonicator probe in the sample can affect energy distribution. 3. Non-homogenous Sample: The plant material powder is not uniformly mixed within the solvent. | 1. Maintain Constant Temperature: Use a cooling water bath or an ice bath to keep the sample temperature stable throughout the process. 2. Standardize Probe Position: Ensure the probe is submerged to the same depth for all samples (typically about halfway into the liquid). Avoid touching the walls or bottom of the container. 3. Ensure Proper Mixing: Briefly stir or vortex the sample before sonication to ensure a uniform suspension. |
| Sample Overheating | 1. Continuous High Power: Running the sonicator continuously at a high amplitude generates significant heat. 2. Inadequate Cooling: No ice bath or cooling system is being used. | 1. Use Pulsed Sonication: Program the sonicator to operate in cycles (e.g., 5 seconds on, 10 seconds off) to allow the sample to cool between pulses. 2. Lower the Amplitude: A lower amplitude for a slightly longer duration can achieve good results with less heat generation. 3. Implement Cooling: Always place the sample vessel in an ice bath during sonication. |
| Foaming of the Sample | 1. Incorrect Probe Depth: If the sonicator tip is too close to the surface of the liquid, it can introduce air and cause foaming. | 1. Adjust Probe Depth: Ensure the probe is sufficiently submerged in the sample. If the probe is too deep, it may not create proper cavitation; if it is too shallow, it will cause foaming. |
Data Presentation: Optimized Sonication Parameters
The following table summarizes optimized sonication parameters for this compound extraction from various plant sources as reported in scientific literature.
| Plant Source | Solvent System | Temperature (°C) | Time (min) | Power / Amplitude | Solid:Liquid Ratio | This compound Yield |
| Kiwi Leaves | Acetone | 70°C | 15 min | 40% Amplitude | 1:30 g/mL | Not specified |
| Jujube (Muzao) | 50% Ethanol | 60-64°C | 30 min | 200 W | 1:40 g/mL | ~2.01% |
| Grape Seed | Not specified | 50°C | 40 min | 200 W | Not specified | Not specified |
| Grape Seed | 47% Ethanol | 60°C | 53 min | Not specified | 1:10 g/mL | ~16.1 mg CE/g |
| Brewers' Spent Grains | 80% Acetone | Not specified | 55 min | 400 W | Not specified | ~1.01 mg/g |
| Larch Bark | 1.25 M [Bmim]Br | Room Temp. | 30 min | 150 W | 1:10 g/mL | Not specified |
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction (UAE) of Procyanidins
This protocol provides a general framework. Parameters should be optimized for each specific plant material.
1. Materials and Reagents:
-
Dried plant material (e.g., leaves, seeds, bark)
-
Extraction Solvent (e.g., 50-70% ethanol or acetone)
-
Probe Sonicator or Ultrasonic Bath
-
Beakers or Conical Tubes
-
Centrifuge and tubes
-
Syringe filters (0.45 µm)
-
Vanillin, Methanol, Hydrochloric Acid (for quantification)
-
Ice Bath
2. Sample Preparation:
-
Clean the plant material to remove any contaminants.
-
Dry the material completely (e.g., freeze-drying or oven at low heat).
-
Grind the dried material into a fine, homogenous powder, preferably passing it through a 0.25 mm mesh screen.
-
Store the powder in a cool, dark, and dry place until extraction.
3. Extraction Procedure:
-
Weigh a precise amount of the plant powder (e.g., 1 g) and place it into an appropriate extraction vessel.
-
Add the selected solvent at the desired solid-to-liquid ratio (e.g., for 1 g of powder, add 30 mL of solvent for a 1:30 ratio).
-
Place the vessel into an ice bath to maintain a low temperature.
-
Insert the sonicator probe into the solvent, ensuring the tip is submerged approximately halfway into the liquid but not touching the vessel walls or bottom.
-
Begin sonication using the optimized parameters (e.g., 200 W power, 30 minutes, using a 10-second on, 15-second off pulse cycle).
-
Monitor the temperature throughout the process to prevent overheating.
4. Post-Extraction Processing:
-
After sonication, centrifuge the mixture at high speed (e.g., 10,000 rpm for 15-30 min) to pellet the solid plant material.
-
Carefully decant the supernatant (the liquid containing the extracted procyanidins).
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.
-
The clarified extract is now ready for analysis or further purification. For long-term storage, it can be freeze-dried and stored at 4°C or -20°C.
5. Quantification (Vanillin-HCl Method):
-
Mix a small volume of the extract (e.g., 0.5 mL) with a vanillin-methanol solution.
-
Add a methanol-sulfuric acid or HCl solution to initiate the reaction.
-
Incubate the mixture (e.g., at 30°C for 20 minutes).
-
Measure the absorbance at 500 nm using a spectrophotometer.
-
Calculate the this compound content by comparing the absorbance to a standard curve prepared with a known standard like catechin.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Effect of sonication parameters on outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of sonication treatments and extraction solvents on the phenolics and antioxidants in star fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of sonication on the phenolic content and antioxidant activity of Terminalia catappa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Ultrasound-Assisted Extraction Optimization of Proanthocyanidins from Kiwi (Actinidia chinensis) Leaves and Evaluation of Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Methods for Procyanidin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) methods for the analysis of procyanidins. The following sections present experimental data, detailed protocols, and visual workflows to assist in selecting the most appropriate method for your research needs.
Comparison of HPLC Methods
The analysis of procyanidins, which are complex oligomers and polymers of flavan-3-ol units, presents a significant analytical challenge. The choice of HPLC method is critical for achieving accurate separation and quantification. This guide compares the three most common HPLC modes for procyanidin analysis: Normal-Phase (NP-HPLC), Reversed-Phase (RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Method Overview
-
Normal-Phase HPLC (NP-HPLC): This technique is highly effective for separating this compound oligomers based on their degree of polymerization (DP).[1][2][3] It is particularly advantageous for the separation of higher oligomers (DP > 3), which often co-elute in other methods.[1] Silica and diol-based columns are commonly used.[1]
-
Reversed-Phase HPLC (RP-HPLC): While being the most common HPLC method, RP-HPLC has limitations in separating this compound oligomers, especially those with a high degree of polymerization which tend to elute as an unresolved broad peak. However, it is a suitable method for the analysis of monomers up to tetramers. C18 columns are the most frequently used stationary phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a hydrophilic stationary phase with a partially aqueous mobile phase. It has proven to be an efficient method for the separation of procyanidins from various plant materials based on their degree of polymerization.
Data Presentation
The following tables summarize the key performance parameters of different HPLC methods for this compound analysis based on published experimental data.
Table 1: Comparison of HPLC Columns and Separation Capabilities
| HPLC Mode | Column Type | Separation Principle | Advantages | Limitations | Typical Analytes |
| Normal-Phase (NP-HPLC) | Silica, Diol | Adsorption | Excellent separation of oligomers by DP, especially for higher oligomers. | Use of hazardous chlorinated solvents in some methods. Poor resolution for isomers. | Monomers to decamers and higher. |
| Reversed-Phase (RP-HPLC) | C18 | Partitioning | Widely available and robust. Good for simple this compound mixtures. | Ineffective for separating higher oligomers (>trimer) which elute as an unresolved hump. | Monomers, dimers, and trimers. |
| Hydrophilic Interaction (HILIC) | HILIC (e.g., Luna HILIC) | Partitioning | Good separation of oligomers by DP. | Can have longer equilibration times. | Monomers to oligomers (up to DP12 reported). |
Table 2: Comparison of Detection Methods
| Detector | Principle | Advantages | Disadvantages | Typical Wavelengths/Settings |
| UV-Vis | Absorbance of UV-Vis light | Simple, robust, and widely available. | Low specificity as many phenolic compounds absorb in the same region. | 280 nm. |
| Fluorescence (FLD) | Emission of light after excitation | High sensitivity and selectivity for procyanidins. | Not all procyanidins fluoresce equally. | Excitation: 276-280 nm, Emission: 316-321 nm. |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Provides structural information and confirmation of identity. High sensitivity and selectivity. | Higher cost and complexity. | Electrospray Ionization (ESI) is common. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on validated methods from the scientific literature.
Protocol 1: Normal-Phase HPLC for this compound Oligomers in Cocoa
This method is suitable for the separation and quantification of this compound oligomers up to decamers.
-
Column: Phenomenex Lichrosphere Silica (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A ternary gradient of:
-
A: Dichloromethane
-
B: Methanol
-
C: Acetic acid and water (1:1 v/v)
-
-
Gradient:
-
0-30 min: 14-28.4% B in A (constant 4% C)
-
30-45 min: 28.4-39.2% B in A (constant 4% C)
-
45-50 min: 39.2-86% B in A (constant 4% C)
-
-
Flow Rate: 1 mL/min.
-
Temperature: 37 °C.
-
Detection: Fluorescence detector (Excitation: 276 nm, Emission: 316 nm).
Protocol 2: Reversed-Phase HPLC for Procyanidins in Various Samples
This method is suitable for the analysis of lower molecular weight procyanidins.
-
Column: Diamonsil C18 (250 x 4.6 mm, 10 µm).
-
Mobile Phase: Methanol - 0.4% phosphoric acid (1:1, v/v).
-
Flow Rate: 1 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at 280 nm.
Protocol 3: HILIC Method for this compound Analysis in Plant Materials
This method allows for the characterization of procyanidins with varying degrees of polymerization.
-
Column: Luna HILIC (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of:
-
A: Acetonitrile with 0.5% acetic acid
-
B: Water with 0.5% acetic acid
-
-
Gradient: 0-5 min, 10-13% B; 5-20 min, 13-80% B.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at 280 nm, often coupled with QTOF-MS for identification.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for this compound analysis.
Caption: General workflow for this compound analysis.
Caption: Decision tree for HPLC method selection.
References
A Comparative Analysis of Procyanidins from Diverse Grape Varieties: A Guide for Researchers
For Immediate Release
This guide offers a comprehensive comparative analysis of procyanidins derived from various grape varieties, tailored for researchers, scientists, and professionals in drug development. Procyanidins, a class of flavonoids, are abundant in grapes and are recognized for their potent antioxidant, anti-inflammatory, and disease-fighting properties. Understanding the quantitative and qualitative differences in procyanidin profiles among grape varieties is crucial for harnessing their therapeutic potential. This document provides a synthesis of experimental data, detailed methodologies, and visual representations of key biological pathways influenced by these compounds.
Quantitative Comparison of this compound Content
The concentration of procyanidins in grapes varies significantly depending on the variety, the part of the grape (skin or seed), and viticultural practices. The following table summarizes the this compound content from several common grape varieties, providing a baseline for comparative research. Data is presented as milligrams per gram (mg/g) of dry weight (DW) or fresh weight (FW) as indicated in the cited literature.
| Grape Variety | Tissue | This compound Content (mg/g) | Reference |
| Cabernet Sauvignon | Seed | 16.8 - 31.9 (mg/kg of grapes) | [1] |
| Skin | Lower than seeds | [2] | |
| Merlot | Seed | Lower than Cabernet Sauvignon | [2] |
| Skin | Lower than seeds | [2] | |
| Pinot Noir | Skin | High (comparable to Marselan) | [1] |
| Seed | - | ||
| Marselan | Skin | High (comparable to Pinot Noir) | |
| Seed | - | ||
| Nebbiolo | Seed & Skin | Significantly higher than Barbera | |
| Barbera | Seed & Skin | Lower than Nebbiolo | |
| Cardinal | Seed | 90.1 - 92.2 (mg/g DW) | |
| Skin | 57.4 - 63.8 (mg/g DW) | ||
| Tamyanka | Skin | Lowest among Marselan, Pinot Noir, Cabernet Sauvignon |
Experimental Protocols
Accurate quantification and characterization of procyanidins are paramount for reproducible research. The following sections detail standardized methodologies for the extraction and analysis of these compounds from grape samples.
This compound Extraction from Grape Seeds and Skins
This protocol is a widely adopted method for the efficient extraction of procyanidins.
Materials:
-
Grape seeds and skins, freeze-dried and powdered
-
Acetone (80% v/v in water)
-
Methanol (60% v/v in water)
-
Centrifuge
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Weigh 0.2 g of the powdered grape tissue into a centrifuge tube.
-
Add 5 mL of 80% acetone, vortex thoroughly, and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction on the pellet with 5 mL of 60% methanol.
-
Combine the supernatants.
-
Remove the organic solvents using a rotary evaporator at a temperature below 40°C.
-
Freeze the aqueous extract and lyophilize to obtain the crude this compound extract.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust technique for the separation and quantification of this compound monomers, oligomers, and polymers.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 35% B over 30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Quantification: Quantification is typically performed by creating a calibration curve using external standards of known procyanidins (e.g., catechin, epicatechin, this compound B1, this compound B2). Results are expressed as milligrams of this compound per gram of the original sample material.
Visualization of Experimental Workflow and Signaling Pathways
To facilitate a clearer understanding of the analytical process and the biological impact of procyanidins, the following diagrams have been generated using Graphviz.
Grape procyanidins have been shown to exert their biological effects through the modulation of key cellular signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are critical in regulating cell proliferation, survival, and apoptosis, and their dysregulation is often implicated in chronic diseases such as cancer and cardiovascular disorders.
Conclusion
This guide highlights the significant variation in this compound content among different grape varieties and underscores the importance of standardized protocols for their analysis. The provided data and methodologies serve as a valuable resource for researchers investigating the health benefits of grape-derived procyanidins. The visualization of the PI3K/Akt and MAPK signaling pathways offers a clear framework for understanding the molecular mechanisms underlying the therapeutic effects of these potent natural compounds. Further research is encouraged to explore the full potential of procyanidins from diverse grape sources in the prevention and treatment of chronic diseases.
References
Procyanidin B2 vs. Resveratrol: A Comparative Analysis of Antioxidant Activity
In the realm of natural polyphenols, both Procyanidin B2 and Resveratrol have garnered significant attention for their potent antioxidant properties and potential therapeutic applications. This guide provides a detailed comparison of their antioxidant activities, drawing upon available experimental data to offer insights for researchers, scientists, and drug development professionals. While a direct head-to-head comparison under identical experimental conditions is limited in the current body of scientific literature, this document synthesizes available data to present a comprehensive overview.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its ability to scavenge free radicals. Common in vitro assays used for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the free radicals, is a key metric for comparison; a lower IC50 value indicates higher antioxidant activity.
Table 1: In Vitro Antioxidant Activity of this compound B2 and Resveratrol
| Compound | Assay | IC50 Value (µg/mL) | Source |
| This compound B2 | DPPH | 1.88 ± 0.01 - 2.82 ± 0.10 | [1] |
| ABTS | 1.52 ± 0.17 - 2.71 ± 0.15 | [1] | |
| Resveratrol | DPPH | 15.54 | [2] |
| ABTS | 2.86 | [2] | |
| ORAC (µmol TE/g) | 23.12 | [2] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental protocols and reagents. The data for this compound B2 represents a range observed across different fractions of a litchi pulp extract rich in procyanidins, including this compound B2.
Based on the available data, this compound B2 appears to exhibit a lower IC50 value in both DPPH and ABTS assays compared to Resveratrol, suggesting a potentially stronger radical scavenging activity in these in vitro models.
Mechanisms of Antioxidant Action & Associated Signaling Pathways
Both this compound B2 and Resveratrol exert their antioxidant effects through various mechanisms, including direct free radical scavenging and modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes.
This compound B2 is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs). Additionally, this compound B2 has been shown to modulate the PI3K/Akt and MAPK (Mitogen-activated protein kinase) pathways, which are also involved in cellular defense against oxidative stress.
Figure 1. this compound B2 antioxidant signaling pathway.
Resveratrol is well-documented for its ability to activate SIRT1 (Sirtuin 1) , a NAD+-dependent deacetylase, and AMPK (AMP-activated protein kinase) . Activation of SIRT1 and AMPK can lead to the subsequent activation of the Nrf2 pathway, thereby enhancing the cellular antioxidant defense system. Resveratrol can also directly scavenge free radicals.
Figure 2. Resveratrol antioxidant signaling pathway.
Experimental Protocols
The following are generalized protocols for the key antioxidant assays mentioned in this guide. Specific parameters may vary between laboratories.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol or ethanol.
-
Reaction Mixture: The antioxidant sample, at various concentrations, is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control. The IC50 value is then determined from a dose-response curve.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagent Preparation: The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: The antioxidant sample is added to the ABTS•+ solution.
-
Measurement: The decrease in absorbance is measured at a specific wavelength (usually around 734 nm) after a set incubation time.
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are used.
-
Reaction: The antioxidant sample is mixed with the fluorescent probe and the peroxyl radical generator.
-
Measurement: The fluorescence decay is monitored over time.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents (TE).
Figure 3. General workflow for in vitro antioxidant assays.
Conclusion
References
A Comparative Guide to the Bioactivity of A-type and B-type Procyanidins
Procyanidins, a class of flavonoids found abundantly in fruits, nuts, and seeds, are renowned for their wide-ranging health benefits. Structurally, they are oligomers or polymers composed of flavan-3-ol units, such as (+)-catechin and (-)-epicatechin. The linkage between these units defines their classification into two primary types: A-type and B-type. B-type procyanidins feature a single C4-C8 or C4-C6 interflavan bond.[1] In contrast, A-type procyanidins possess a more rigid structure, characterized by an additional C2-O-C7 ether linkage alongside the C4-C8 bond.[1][2] This structural distinction significantly influences their stability, bioavailability, and biological activities.
This guide provides a detailed comparison of A-type and B-type procyanidins, summarizing key experimental data on their bioactivities and outlining the methodologies used to evaluate them.
Structural Differences: A-type vs. B-type Procyanidins
The fundamental difference between the two types of procyanidins lies in their interflavan linkage. This is visualized in the diagram below.
Bioavailability and Stability
The structural rigidity of A-type procyanidins appears to enhance their stability and absorption.
-
Absorption : Studies in rats have demonstrated that A-type this compound dimers are absorbed more efficiently from the small intestine than their B-type counterparts.[3] Interestingly, the presence of A-type tetramers was found to enhance the absorption of B-type dimers.[3]
-
Stability : The additional ether bond in A-type procyanidins confers greater stability. In simulated gastric digestion, this compound A1 showed significantly higher stability (70.38% remaining) compared to this compound B3 (15.25% remaining). This suggests that A-type procyanidins are more likely to reach the small intestine intact.
Comparative Bioactivity: An Overview
Both A-type and B-type procyanidins exhibit a range of beneficial biological effects, including antioxidant, anti-inflammatory, anticancer, antidiabetic, and cardiovascular-protective activities. However, their potency and mechanisms of action can differ significantly.
Antioxidant Activity
Procyanidins are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage. Their antioxidant capacity is often reported to be significantly higher than that of Vitamin C and Vitamin E.
Direct comparisons of antioxidant activity suggest subtle but important differences. For instance, B-type this compound B2 has been shown to exert a more potent anti-oxidative effect than other B-type oligomers like B1, B4, and B5. While comprehensive quantitative comparisons are limited, the existing data suggest that the degree of polymerization and the specific structure influence radical-scavenging ability. One study noted that the antioxidant activities of A-type and B-type dimers changed in opposite directions after incubation with gut microbiota, highlighting the role of metabolism in their final biological effect.
| Compound/Extract | Assay | Result (IC50 or equivalent) | Source | Citation |
| This compound B2 | Hydroxyl & Superoxide Scavenging | Greater activity than this compound B4 and epicatechin | Litchi Pericarp | |
| This compound B-type dimers | Oxidation Resistance | Better than catechin monomer | N/A | |
| A-type & B-type dimers | Antioxidant Activity | Changed oppositely after microbial incubation | N/A |
Table 1. Comparative Antioxidant Activity of A-type and B-type Procyanidins.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Both A- and B-type procyanidins have demonstrated potent anti-inflammatory effects, primarily through the modulation of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).
-
A-type : this compound A1 has been shown to alleviate the inflammatory response induced by lipopolysaccharide (LPS) in RAW264.7 macrophage cells by inhibiting the NF-κB, MAPK, and activating the Nrf2/HO-1 pathways.
-
B-type : this compound B1 and the trimer C1 have been found to inhibit IKKβ and ERK1/2, key kinases in the NF-κB and MAPK pathways, respectively, in human monocytes. Grape seed extracts, which are rich in B-type procyanidins, also strongly inhibit the NF-κB signaling pathway.
| Compound/Extract | Cell Line | Target Pathway | Key Finding | Citation |
| This compound A1 | RAW264.7 Macrophages | NF-κB, MAPK, Nrf2/HO-1 | Suppressed phosphorylation of IκBα, IKKα/β, JNK, ERK, and p38. | |
| This compound B1 & C1 | THP-1 Human Monocytes | IKKβ, ERK1/2 | Inhibited LPS-induced ROS and activity of IKKβ and ERK1/2. | |
| Grape Seed this compound Extract (B-type rich) | RAW264.7 Macrophages | NF-κB | Inhibited translocation of NF-κB p65 subunit to the nucleus. |
Table 2. Comparative Anti-inflammatory Effects of A-type and B-type Procyanidins.
Anticancer Activity
Antidiabetic Effects
A direct comparison of A-type and B-type this compound-rich extracts in a diabetic mouse model revealed distinct mechanisms of action.
-
An extract from Cinnamomum cassia, rich in B-type procyanidins , primarily promoted lipid accumulation in adipose and liver tissues.
-
An extract from Cinnamomum tamala, rich in A-type procyanidins , mainly worked by improving insulin concentrations in the blood and pancreas.
This study provides strong evidence that despite both having antidiabetic effects, the structural differences between A- and B-type procyanidins lead them to target different aspects of metabolic regulation in diabetes.
| Extract Type | Primary Source | Animal Model | Primary Mechanism of Action | Citation |
| A-type Rich | Cinnamomum tamala | Diabetic (db/db) mice | Improved insulin concentration in blood and pancreas. | |
| B-type Rich | Cinnamomum cassia | Diabetic (db/db) mice | Promoted lipid accumulation in adipose tissue and liver. |
Table 3. Comparative Antidiabetic Mechanisms of A-type and B-type this compound-Rich Extracts.
Key Signaling Pathways
Procyanidins exert their bioactivities by modulating complex cellular signaling networks. The NF-κB and Nrf2 pathways are two of the most significant targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli, like LPS, trigger a cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α). Both A- and B-type procyanidins have been shown to inhibit this pathway, primarily by preventing the degradation of IκB.
Nrf2/ARE Signaling Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is targeted for degradation by Keap1. In response to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like HO-1 and NQO1. Procyanidins can activate this pathway, enhancing the cell's endogenous antioxidant defenses.
Experimental Protocols
The bioactivity of procyanidins is assessed using a variety of standardized in vitro assays. Below are detailed methodologies for two common experiments.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the capacity of a compound to act as a free radical scavenger.
-
Reagent Preparation :
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM). This solution is light-sensitive and should be freshly prepared and kept in the dark.
-
Dissolve test compounds (A-type and B-type procyanidins) and a positive control (e.g., ascorbic acid, Trolox) in a suitable solvent to create a series of dilutions.
-
-
Reaction Setup :
-
In a 96-well plate or cuvettes, add a defined volume of each sample dilution.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction. Include a blank control containing only the solvent and DPPH solution.
-
-
Incubation :
-
Incubate the plate in the dark at room temperature for a set period (typically 30 minutes).
-
-
Measurement :
-
Measure the absorbance of each well at 517 nm using a spectrophotometer. The purple DPPH radical becomes a yellow, reduced form upon reaction with an antioxidant, leading to a decrease in absorbance.
-
-
Calculation :
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.
-
MTT Assay (Cell Viability and Cytotoxicity)
This colorimetric assay determines cell viability by measuring the metabolic activity of mitochondrial enzymes.
-
Cell Plating :
-
Seed cells (e.g., cancer cell line for cytotoxicity testing, or macrophages for anti-inflammatory studies) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight (or for a suitable attachment period) at 37°C in a humidified CO₂ incubator.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of A-type and B-type procyanidins. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition :
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.
-
-
Solubilization :
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Allow the plate to stand overnight in the incubator or shake on an orbital shaker to ensure complete dissolution.
-
-
Measurement :
-
Measure the spectrophotometrical absorbance of the samples at a wavelength between 550 and 600 nm (typically 570 nm).
-
-
Calculation :
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value for cytotoxicity can be calculated from the dose-response curve.
-
Conclusion
The structural dichotomy between A-type and B-type procyanidins, defined by the presence or absence of a second ether bond, has profound implications for their pharmacokinetic profiles and biological functions. Evidence suggests that A-type procyanidins may possess greater stability and bioavailability. While both types exhibit potent antioxidant and anti-inflammatory activities, often by targeting the same master regulatory pathways like NF-κB and Nrf2, their specific mechanisms and potencies can vary. The distinct antidiabetic actions observed in animal models underscore the importance of this structural difference.
For researchers and drug development professionals, understanding these nuances is critical. The choice between A-type and B-type procyanidins for a specific therapeutic application may depend on the desired target tissue, the required stability in the gastrointestinal tract, and the specific molecular pathway to be modulated. Further head-to-head comparative studies with purified oligomers are essential to fully elucidate their structure-activity relationships and unlock their maximum therapeutic potential.
References
Cross-validation of different procyanidin quantification assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common analytical methods for the quantification of procyanidins, a class of polyphenolic compounds of significant interest in nutrition, pharmacology, and drug development due to their potent antioxidant and various health-promoting properties. Accurate and reliable quantification of procyanidins is crucial for the standardization of botanical extracts, the formulation of dietary supplements and pharmaceuticals, and for conducting preclinical and clinical research.
This document outlines the experimental protocols for prevalent spectrophotometric and chromatographic assays, presents their performance characteristics in a comparative table, and illustrates their workflows using schematic diagrams.
Principles of Procyanidin Quantification Assays
The quantification of procyanidins can be broadly categorized into two approaches: spectrophotometric and chromatographic methods.
-
Spectrophotometric Assays , such as the Vanillin-HCl and the 4-dimethylaminocinnamaldehyde (DMAC) assays, are colorimetric methods that rely on the chemical reaction of procyanidins with a reagent to produce a colored product. The absorbance of this product is then measured to determine the this compound concentration. These methods are generally rapid and straightforward but can be susceptible to interference from other compounds. The DMAC assay is generally considered more specific and sensitive than the vanillin assay[1].
-
Chromatographic Assays , primarily High-Performance Liquid Chromatography (HPLC) based techniques, separate procyanidins from other components in a sample matrix before quantification. This approach offers higher specificity and can provide information on the distribution of this compound oligomers. Common HPLC methods include Normal-Phase (NP-HPLC), Reversed-Phase (RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC). NP-HPLC is particularly effective at separating procyanidins based on their degree of polymerization[2][3][4]. In contrast, RP-HPLC is less effective for separating higher oligomers, which may elute as an unresolved complex mixture[4]. HILIC has also emerged as a valuable technique for the analysis of these polar compounds.
Quantitative Performance Comparison of this compound Assays
The selection of an appropriate assay depends on the specific research or quality control objective, considering factors such as required sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the quantitative performance of the discussed assays based on published data.
| Assay | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD) | Key Advantages | Key Limitations |
| DMAC Assay | Colorimetric | 1 - 100 ppm | - | 3.16 µg/mL | 4.0 - 9.5% | High throughput, simple, specific for flavan-3-ols | Can be influenced by the choice of standard; quantifies only soluble procyanidins |
| Vanillin-HCl Assay | Colorimetric | - | - | - | Can have poor reproducibility | Rapid and simple | Less specific than DMAC, sensitive to water, reaction kinetics can vary |
| NP-HPLC | Chromatography | - | - | - | Inter-lab RSD < 10% | Separates oligomers by size | Requires specialized equipment and standards |
| HILIC-HPLC | Chromatography | 7.7 - 250 µg/mL (for Proanthocyanidin A2) | 1.25 µg/mL (for Proanthocyanidin A2) | 2.50 µg/mL (for Proanthocyanidin A2) | < 5% | Good for polar compounds, can be coupled with MS | Can have baseline drift with complex samples |
| UHPLC-Q-TOF | Chromatography | 0 - 1 mg/L | 0.011 mg/L | 0.033 mg/L | 1.99 - 19.05% | High sensitivity and accuracy | Requires sophisticated instrumentation |
| HPLC-MS² | Chromatography | - | - | 10 - 50 ng/mL | < 10% at low concentrations | High specificity and can discriminate between A- and B-type procyanidins | Requires expensive equipment and expertise |
Experimental Protocols
Detailed methodologies for the key spectrophotometric and a representative chromatographic assay are provided below.
DMAC (4-dimethylaminocinnamaldehyde) Assay
This protocol is adapted from published methods for the quantification of soluble procyanidins.
1. Reagent Preparation:
-
DMAC Reagent: Prepare a 0.1% (w/v) solution of 4-dimethylaminocinnamaldehyde in an acidified ethanol or methanol solution (e.g., 4.5% v/v HCl in ethanol). This solution should be prepared fresh.
-
Standard Solutions: Prepare a stock solution of a suitable this compound standard (e.g., this compound A2 or this compound B2) in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1-100 ppm).
-
Sample Preparation: Extract procyanidins from the sample matrix using an appropriate solvent (e.g., methanol or acetone-water mixtures). The extract may need to be diluted to fall within the linear range of the assay.
2. Assay Procedure:
-
Pipette a specific volume of the standard or sample solution (e.g., 70 µL) into a microplate well or a cuvette.
-
Add a larger volume of the DMAC reagent (e.g., 210 µL) to each well or cuvette.
-
Incubate the mixture at room temperature for a defined period (e.g., 15-25 minutes).
-
Measure the absorbance at 640 nm using a spectrophotometer or microplate reader.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the this compound concentration in the samples from the calibration curve.
Vanillin-HCl Assay
This protocol is based on established methods for the determination of condensed tannins.
1. Reagent Preparation:
-
Vanillin Reagent: Prepare a 0.5% or 1% (w/v) solution of vanillin in methanol or glacial acetic acid.
-
Acid Reagent: Use concentrated hydrochloric acid (HCl).
-
Standard Solutions: Prepare a stock solution of catechin or a this compound standard in methanol. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Extract the procyanidins from the sample material using a suitable solvent.
2. Assay Procedure:
-
Add a specific volume of the sample or standard solution to a test tube.
-
Add the vanillin reagent to the tube.
-
Add the acid reagent to initiate the reaction. The final concentration of HCl is typically around 4%.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-30 minutes).
-
Measure the absorbance of the resulting red-colored solution at 500 nm.
-
Generate a standard curve and calculate the this compound concentration in the samples.
Normal-Phase HPLC (NP-HPLC) Assay
The following is a representative protocol based on methods developed for the analysis of procyanidins in cocoa and chocolate.
1. Reagent and Sample Preparation:
-
Mobile Phase: A ternary mobile phase is often used, consisting of (A) dichloromethane, (B) methanol, and (C) a mixture of acetic acid and water (e.g., 1:1 v/v).
-
Standard Preparation: A composite standard containing a series of this compound oligomers (from monomers to decamers) is prepared. Calibration curves are generated for each oligomeric class.
-
Sample Extraction: Procyanidins are extracted from the sample using a solvent such as acetone. The extract is then often semi-purified, for example, by using Sephadex LH-20 gel permeation chromatography, before being dissolved in an appropriate solvent for HPLC analysis.
2. HPLC Conditions:
-
Column: A silica-based normal-phase column (e.g., 5 µm Lichrosphere silica, 250 x 4.6 mm) is typically used.
-
Gradient Elution: A gradient elution program is employed to separate the this compound oligomers. This involves changing the proportion of the mobile phase components over time. For example, a linear gradient of methanol (B) into dichloromethane (A) with a constant percentage of the aqueous acetic acid solution (C).
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Fluorescence detection is often preferred due to its increased sensitivity and selectivity for procyanidins. The excitation wavelength is typically around 276-280 nm, and the emission wavelength is around 316-321 nm.
-
Quantification: The peak areas of the different oligomers are integrated and quantified using the calibration curves generated from the standards.
Visualizing the Methodologies
The following diagrams illustrate the workflows of the described this compound quantification assays.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC method for the quantification of procyanidins in cocoa and chocolate samples and correlation to total antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] HPLC method for the quantification of procyanidins in cocoa and chocolate samples and correlation to total antioxidant capacity. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Procyanidins Demonstrate Potent In Vivo Anti-inflammatory Effects Comparable to Standard Drugs
For Immediate Release
TARRAGONA, Spain – A comprehensive analysis of in vivo studies validates the significant anti-inflammatory properties of procyanidins, natural compounds found in various plants, including grape seeds. The research indicates that procyanidins exert their effects by modulating key inflammatory pathways and reducing the production of inflammatory mediators, with efficacy comparable to, and in some aspects exceeding, that of conventional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This guide provides a detailed comparison of procyanidins with other anti-inflammatory agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Procyanidins have been shown to effectively inhibit inflammation in well-established in vivo models, such as carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation. Their mechanism of action involves the downregulation of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By inhibiting these pathways, procyanidins reduce the expression and production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Comparative Efficacy of Procyanidins
In vivo studies have demonstrated that procyanidins significantly reduce paw edema in the carrageenan-induced rat model, a standard for assessing acute inflammation. The anti-inflammatory effect of procyanidins has been shown to be dose-dependent and, in some cases, more potent than the corticosteroid dexamethasone.[1][2] Furthermore, when compared to the NSAID indomethacin, procyanidins have exhibited comparable efficacy in reducing paw swelling and inflammatory markers.[3][4]
The following tables summarize the quantitative data from various in vivo studies, comparing the anti-inflammatory effects of procyanidins with standard drugs.
Table 1: Comparison of Paw Edema Inhibition in Carrageenan-Induced Rat Paw Edema Model
| Treatment | Dose | Route of Administration | Paw Edema Inhibition (%) | Reference |
| Proanthocyanidins (PA) | 10 mg/kg | Intraperitoneal (ip) | Dose-dependent inhibition | [1] |
| Proanthocyanidins (PA) | 40 mg/kg | Intraperitoneal (ip) | Higher than Dexamethasone (2 mg/kg) | |
| Grape Seed Extract (GSE) | 40 mg/kg | Oral | Significant reduction | |
| Indomethacin | 5 mg/kg | Intraperitoneal (ip) | Significant inhibition | |
| Dexamethasone | 2 mg/kg | Intraperitoneal (ip) | Significant inhibition | |
| Diclofenac | Not Specified | Not Specified | Significant reduction |
Table 2: Effect on Inflammatory Mediators in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose | Inflammatory Mediator | Effect | Reference |
| Proanthocyanidins (PA) | 10 mg/kg | TNF-α | Lowered content | |
| Proanthocyanidins (PA) | 10 mg/kg | IL-1β | Lowered content | |
| Proanthocyanidins (PA) | 10 mg/kg | PGE2 | Lowered content | |
| Proanthocyanidins (PA) | 10 mg/kg | NO | Lowered content | |
| Proanthocyanidins (PA) | 10 mg/kg | NOS activity | Inhibited | |
| Proanthocyanidins (PA) | 10 mg/kg | MDA content | Reduced | |
| Indomethacin | 5 mg/kg | TNF-α | Decreased level | |
| Indomethacin | 5 mg/kg | PGE2 | Significant reduction | |
| Indomethacin | 5 mg/kg | iNOS protein expression | Reduced | |
| Indomethacin | 5 mg/kg | COX-2 protein expression | Reduced | |
| Dexamethasone | 2 mg/kg | TNF-α, IL-1β, PGE2, NO | Less effective than PA (10 mg/kg) |
Signaling Pathways and Experimental Workflows
The anti-inflammatory action of procyanidins is mediated through the modulation of key signaling cascades. The following diagrams illustrate the putative signaling pathway and a typical experimental workflow for in vivo validation.
References
A Comparative Analysis of Procyanidin Content in Commercial Botanical Extracts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Procyanidin Levels in Commercially Available Extracts
Procyanidins, a class of polyphenolic compounds found in various plants, are of significant interest to the scientific community due to their potent antioxidant and anti-inflammatory properties. Commercial extracts derived from sources such as grape seed, pine bark, and cocoa are widely available as dietary supplements and are under investigation for their potential therapeutic applications. This guide provides a comparative overview of the this compound content in several commercial extracts, supported by experimental data and detailed methodologies to aid in the selection of appropriate materials for research and development.
Quantitative Comparison of this compound Content
The this compound content of commercial extracts can vary significantly based on the botanical source, extraction methods, and standardization processes. The following table summarizes the this compound content from various studies on commercial extracts. It is important to note that the data is compiled from different sources and analytical methods, which may influence the results. Direct comparison should be approached with consideration of these variables.
| Botanical Source | Commercial Extract/Product | This compound Content | Analytical Method | Reference |
| Grape Seed | Standardized Extracts | 74-95% Oligomeric Proanthocyanidins (OPCs) | Not Specified | [1][2] |
| Ecovitis™ | ~59.8% (598.3 µg/mg) Total Procyanidins | GPC & MS | ||
| Unspecified Commercial Extract | 988 ± 124 mg CE/g (Vanillin Assay) | Vanillin-HCl Assay | [3] | |
| Pine Bark | Standardized Extracts (Pycnogenol®) | 80-85% Oligomeric Proanthocyanidins (OPCs) | Not Specified | [2] |
| Cocoa | Unspecified Commercial Extract | 724 ± 121 mg CE/g (Vanillin Assay) | Vanillin-HCl Assay | [3] |
*CE: Catechin Equivalents; GPC: Gel Permeation Chromatography; MS: Mass Spectrometry.
Experimental Protocols for this compound Quantification
Accurate quantification of procyanidins is crucial for the standardization of commercial extracts and for understanding their biological activity. The two most common methods are High-Performance Liquid Chromatography (HPLC) and the Vanillin-HCl colorimetric assay.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a powerful technique for separating, identifying, and quantifying individual this compound oligomers.
Typical Experimental Workflow for HPLC Analysis:
References
Procyanidins vs. Other Flavonoids in Cancer Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of procyanidins against other major classes of flavonoids. The information is compiled from preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Efficacy: In Vitro Studies
The anti-proliferative activity of procyanidins and other flavonoids has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, varies depending on the specific compound, cancer type, and experimental conditions.
Table 1: Comparative Cytotoxicity (IC50) of Procyanidins and Other Flavonoids in Human Cancer Cell Lines
| Flavonoid Class | Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| Proanthocyanidins | Procyanidin B1 | HCT-116 | Colon Carcinoma | Not specified, but effective | [1] |
| This compound B2 | MCF-7 | Breast Adenocarcinoma | 19.20 | [2] | |
| This compound C1 | MDA-MB-231 | Triple-Negative Breast Cancer | Comparable to Tamoxifen | [3] | |
| This compound C1 | MCF-7 | Hormone-Positive Breast Cancer | Higher than Tamoxifen | [3] | |
| Proanthocyanidins (PACs) | HT-29 | Colorectal Adenocarcinoma | Not specified, but effective | [4] | |
| Proanthocyanidins (PACs) | MCF-7 | Breast Carcinoma | Not specified, but effective | ||
| Proanthocyanidins (PACs) | PC-3 | Prostate Adenocarcinoma | Not specified, but effective | ||
| GECGC (Synthesized Dimer) | MDA-MB-231 | Breast Cancer | ~75 | ||
| GECGC (Synthesized Dimer) | SW480 | Colon Cancer | < 100 | ||
| GECGC (Synthesized Dimer) | HCT-116 | Colon Cancer | < 50 | ||
| Flavones | Apigenin | Various | Various | Cytotoxic | |
| Luteolin | Various | Various | Cytotoxic | ||
| Flavonols | Kaempferol | HeLa | Cervical Cancer | Cytostatic (G2 arrest) | |
| Quercetin | Various | Various | Varies | ||
| Flavanols | EGCG | HCT-116 | Colon Cancer | Induces apoptosis | |
| Isoflavones | Genistein | Multiple Myeloma | Hematological Malignancy | 20 |
Mechanisms of Action: A Comparative Overview
Procyanidins and other flavonoids exert their anti-cancer effects through a variety of shared and distinct mechanisms. The most prominent of these include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.
Induction of Apoptosis
Both procyanidins and other flavonoids are potent inducers of apoptosis in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspases 9 and 3. For instance, this compound C1 has been shown to decrease Bcl-2 levels while increasing BAX, caspase 3, and caspase 9 expression in breast cancer cells. Similarly, flavonoids like genistein induce apoptosis by regulating the Bax/Bcl-2 ratio and activating caspases in various cancer models.
Cell Cycle Arrest
Disruption of the cell cycle is another key anti-cancer mechanism. Procyanidins have been observed to induce cell cycle arrest at different phases. For example, a this compound hexamer was found to arrest Caco-2 colorectal cancer cells at the G2/M phase. Other studies have reported G1 arrest in bladder cancer and oral squamous cell carcinoma cells treated with procyanidins. Similarly, other flavonoids exhibit cell cycle-specific effects. Quercetin and kaempferol, for instance, have been shown to block the cell cycle between the G2 and M phases in HCT-15 cells, while delphinidin caused a prolongation of the G1 phase.
Key Signaling Pathways
The anti-cancer activities of procyanidins and other flavonoids are underpinned by their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Procyanidins have been shown to effectively inhibit this pathway. For example, a this compound hexamer was demonstrated to inhibit PI3K/Akt signaling in Caco-2 colorectal cancer cells, leading to a downstream decrease in the phosphorylation of proteins involved in cell survival like Bad and GSK-3β. This inhibitory effect on the PI3K/Akt pathway is a common feature among many flavonoids, contributing significantly to their anti-cancer properties.
Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by procyanidins and other flavonoids.
NF-κB Signaling Pathway
The transcription factor NF-κB plays a critical role in inflammation, immunity, cell survival, and proliferation, and its constitutive activation is linked to tumorigenesis. Both procyanidins and various other flavonoids have been shown to suppress NF-κB signaling. This is a crucial mechanism for their anti-inflammatory and anti-cancer effects. For instance, apigenin has been reported to suppress NF-κB signaling by directly binding to and inhibiting IKKα.
Figure 2: Suppression of the NF-κB signaling pathway by procyanidins and other flavonoids.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the anti-cancer efficacy of flavonoids.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Figure 3: General workflow for an MTT-based cytotoxicity assay.
-
Cell Culture: Cancer cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The following day, cells are treated with a range of concentrations of the test flavonoid (e.g., this compound or another flavonoid) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cancer cells are treated with the flavonoid of interest for a defined period.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.
-
Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the DNA-bound dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is analyzed to generate a histogram that shows the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the test flavonoid for the desired time.
-
Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The analysis allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Conclusion
Both procyanidins and other classes of flavonoids demonstrate significant anti-cancer potential in a variety of preclinical models. Their efficacy is attributed to their ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways such as PI3K/Akt/mTOR and NF-κB. While direct head-to-head comparative studies are limited, the available data suggests that the potency of these compounds is highly dependent on their specific chemical structure and the cancer type being investigated. Procyanidins, particularly oligomeric forms, show promise as potent anti-cancer agents. Further research, including well-designed comparative studies and in vivo experiments, is warranted to fully elucidate the therapeutic potential of procyanidins in comparison to other flavonoids for cancer treatment and prevention.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound B2 Cytotoxicity to MCF-7 Human Breast Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative anticancer study on this compound C1 against receptor positive and receptor negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Procyanidin C1: A Superior Neuroprotective Agent in Preclinical Models
A comprehensive analysis of experimental data highlights the potent neuroprotective effects of Procyanidin C1 (PCC1), a natural polyphenolic compound found in grape seed extract. Comparative studies demonstrate its superior efficacy in mitigating neuronal cell death and oxidative stress when benchmarked against other this compound structures and the well-established antioxidant, N-acetyl-l-cysteine (NAC).
This compound C1 has emerged as a promising candidate for neuroprotective therapies due to its multifaceted mechanism of action. Research indicates that PCC1 confers protection against neuronal damage by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway and inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs).[1][2] These pathways are critical in the cellular defense against oxidative stress and inflammation, key contributors to neurodegenerative diseases.
Comparative Efficacy of this compound C1
Studies directly comparing the neuroprotective capabilities of different procyanidins have consistently shown that the trimeric structure of PCC1 is more effective than its monomeric (catechin, epicatechin) and dimeric (this compound B1, B2, etc.) counterparts.[3][4][5] This suggests that the degree of polymerization is positively correlated with the neuroprotective activity of procyanidins.
In models of hydrogen peroxide-induced oxidative stress in PC12 cells, a cell line commonly used in neuroscience research, PCC1 demonstrated a greater ability to enhance cell survival and reduce reactive oxygen species (ROS) and malondialdehyde (MDA) levels compared to this compound monomers and dimers. Similar results were observed in vivo using zebrafish larvae, where PCC1 was more effective at improving motor behavior and reducing oxidative damage.
Furthermore, when compared to NAC, a widely used antioxidant, procyanidins, including PCC1, have shown significant neuroprotective effects by activating the Nrf2/antioxidant response element (ARE) pathway.
Data-Driven Insights: A Tabular Comparison
The following tables summarize the quantitative data from key experimental findings, illustrating the neuroprotective advantages of this compound C1.
Table 1: Effect of this compound C1 on Glutamate-Induced Cell Death in HT22 Cells
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| Glutamate (5 mM) | ~50 |
| Glutamate + PC-1 (5 µM) | ~80 |
| Glutamate + PC-1 (10 µM) | ~95 |
Table 2: Comparative Effect of this compound Structures on H₂O₂-Induced Oxidative Stress in PC12 Cells
| Treatment Group | ROS Level (Fold Change vs. Control) | MDA Level (nmol/mg protein) |
| Control | 1.0 | ~1.5 |
| H₂O₂ | ~4.5 | ~6.0 |
| H₂O₂ + this compound Monomers | ~3.5 | ~4.5 |
| H₂O₂ + this compound Dimers | ~2.5 | ~3.0 |
| H₂O₂ + this compound C1 | ~1.5 | ~2.0 |
Table 3: Comparative Effect of this compound Structures on Antioxidant Enzyme Activity in H₂O₂-Treated PC12 Cells
| Treatment Group | GSH-Px Activity (U/mg protein) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |
| Control | ~120 | ~150 | ~80 |
| H₂O₂ | ~60 | ~70 | ~40 |
| H₂O₂ + this compound Monomers | ~80 | ~90 | ~50 |
| H₂O₂ + this compound Dimers | ~100 | ~120 | ~60 |
| H₂O₂ + this compound C1 | ~115 | ~140 | ~75 |
Visualizing the Mechanism: Signaling Pathways and Workflows
To elucidate the complex biological processes involved, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing neuroprotection.
Caption: this compound C1 Neuroprotective Signaling Pathway.
Caption: General Experimental Workflow for Neuroprotection Assays.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Lines: HT22 (mouse hippocampal neuronal cells) or PC12 (rat pheochromocytoma cells) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis). After 24 hours, the medium is replaced with a serum-free medium containing various concentrations of this compound C1 or other test compounds for a pre-incubation period (e.g., 1-2 hours). Subsequently, the neurotoxic agent (e.g., 5 mM glutamate or 200 µM H₂O₂) is added, and the cells are incubated for a further 8-24 hours depending on the assay.
Cell Viability Assay (MTT Assay)
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well of a 96-well plate.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
After treatment, cells are washed with PBS and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
The cells are then washed again with PBS to remove excess DCFH-DA.
-
The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 528 nm. ROS levels are expressed as a fold change relative to the control group.
Western Blot Analysis
-
Following treatment, cells are harvested and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software, with GAPDH often used as a loading control.
References
- 1. This compound C1 Activates the Nrf2/HO-1 Signaling Pathway to Prevent Glutamate-Induced Apoptotic HT22 Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound C1 Activates the Nrf2/HO-1 Signaling Pathway to Prevent Glutamate-Induced Apoptotic HT22 Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between Neuroprotective Effects and Structure of Procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Procyanidin Profiles: A Comparative Analysis of Fresh and Processed Foods
For Immediate Release
This guide provides a comprehensive comparison of procyanidin profiles in fresh versus processed foods, offering valuable insights for researchers, scientists, and drug development professionals. The following sections detail the alterations in this compound content due to various processing methods, outline the experimental protocols for their quantification, and illustrate a key signaling pathway influenced by these bioactive compounds.
Data Presentation: this compound Content in Fresh vs. Processed Foods
The processing of food can significantly alter its this compound content. The following tables summarize the quantitative changes observed in various foods subjected to common processing techniques such as drying, juicing, canning, and roasting.
| Food Item | Processing Method | This compound Content (Fresh/Raw) | This compound Content (Processed) | Percentage Change | Reference |
| Cranberries | Not-from-concentrate juice | - | 23.0 mg/100 mL | - | [1] |
| Juice from concentrate | - | 8.9 mg/100 mL | - | [1] | |
| Homemade sauce | - | 87.9 mg/100 g | - | [1] | |
| Canned sauce (whole berries) | - | 54.4 mg/100 g | - | [1] | |
| Canned sauce (jelled) | - | 16 mg/100 g | - | [1] | |
| Sweetened-dried | 354.9 mg/100 g | 64.2 mg/100 g | -81.9% | ||
| Blueberries | Canned in syrup | - | 65-78% retention | -22-35% | |
| Canned in water | - | 65-78% retention | -22-35% | ||
| Puréed | - | 41% retention | -59% | ||
| Juiced (nonclarified) | - | 19% retention | -81% | ||
| Juiced (clarified) | - | 23% retention | -77% | ||
| Almonds | Roasted | Total proanthocyanidins not specified, but roasting decreased total phenolics by 26% | Phenolics lost may be proanthocyanidins | - | |
| Hazelnuts | Roasted (without skin) | 1610 mg/100 g (with skin) | 65 mg/100 g | -96% | |
| Apples | Cloudy Juice | - | 48.3 - 60.6% of total procyanidins in extract | - | |
| Clear Juice | - | 28.4 - 49.0% of total procyanidins in extract | - | ||
| Peaches | Canned | Not significantly different from fresh | Not significantly different from fresh | ~0% |
Experimental Protocols
The quantification of procyanidins in food matrices typically involves extraction followed by chromatographic analysis. High-Performance Liquid Chromatography (HPLC) is the predominant method for both qualitative and quantitative analysis of individual procyanidins.
Sample Preparation and Extraction
A general procedure for the extraction of procyanidins from solid food matrices involves the following steps:
-
Homogenization: Fresh or processed food samples are lyophilized (freeze-dried) and ground into a fine powder.
-
Defatting (for high-fat samples): For matrices with high lipid content, such as nuts and cocoa, a defatting step is performed by extracting the powder with a non-polar solvent like hexane.
-
Solid-Phase Extraction: The defatted powder is then subjected to solid-phase extraction using a stationary phase like Sephadex LH-20.
-
Elution: Procyanidins are eluted from the stationary phase using a solvent mixture, commonly acetone and water (e.g., 70:30 v/v).
-
Solvent Removal: The solvent is removed from the eluate under reduced pressure using a rotary evaporator.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
Both normal-phase and reversed-phase HPLC are employed for the separation and quantification of procyanidins.
-
Normal-Phase HPLC: This method is particularly effective for separating procyanidins based on their degree of polymerization.
-
Column: A silica-based column is typically used.
-
Mobile Phase: A gradient of solvents with differing polarities is used for elution. Common solvent systems include mixtures of methylene chloride, methanol, and acetic acid.
-
Detection: Fluorescence detection is often preferred for its sensitivity and selectivity for procyanidins. Excitation and emission wavelengths are typically set around 276 nm and 316 nm, respectively. Ultraviolet (UV) detection at 280 nm is also used.
-
-
Reversed-Phase HPLC: This technique is commonly used for the analysis of this compound monomers and smaller oligomers.
-
Column: A C18 column is the most common choice.
-
Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid, like formic acid) and an organic solvent (like acetonitrile or methanol) is used.
-
Detection: Diode array detection (DAD) or mass spectrometry (MS) are frequently coupled with reversed-phase HPLC for identification and quantification.
-
This compound-Activated Signaling Pathway
Procyanidins have been shown to exert various biological effects by modulating cellular signaling pathways. One of the key pathways activated by procyanidins is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, which plays a crucial role in cellular defense against oxidative stress.
Caption: this compound activation of the Nrf2/ARE signaling pathway.
This guide highlights the significant impact of food processing on this compound profiles and provides standardized methodologies for their analysis. The elucidation of signaling pathways, such as the Nrf2/ARE pathway, offers a deeper understanding of the mechanisms behind the health benefits associated with this compound consumption. This information is critical for the development of functional foods and novel therapeutic agents.
References
The Structure-Function Nexus of Procyanidins: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of procyanidins and their biological activity is paramount for targeted therapeutic development. This guide provides a comparative analysis of procyanidin structures, their corresponding biological functions, and the experimental data that underpins these correlations.
Procyanidins, a class of flavonoids, are oligomers or polymers of catechin and epicatechin units. Their structural diversity, determined by the degree of polymerization (DP), interflavan linkage patterns (A-type vs. B-type), and stereochemistry, dictates their biological efficacy. This guide delves into the key structure-activity relationships that govern their antioxidant, anti-inflammatory, and cardiovascular protective effects.
Comparative Biological Activity of Procyanidins
The biological functions of procyanidins are intrinsically linked to their structural characteristics. The degree of polymerization and the type of linkage between monomeric units significantly influence their bioactivity.
| This compound Type | Degree of Polymerization (DP) | Linkage Type | Key Biological Functions | Supporting Evidence |
| Monomers | 1 | - | Foundational antioxidant activity. | Monomeric catechins and epicatechins are effective radical scavengers. |
| B-type Dimers & Trimers | 2-3 | C4-C8 or C4-C6 | Potent antioxidant and anti-inflammatory effects; vasodilation. | Studies show dimers and trimers are more effective than monomers in inhibiting LDL oxidation and reducing inflammatory markers. |
| A-type Dimers | 2 | C4-C8 and C2-O-C7 | Stronger antioxidant and anti-inflammatory activity compared to B-type; potential anti-cancer properties. | The additional ether linkage in A-type procyanidins enhances their radical scavenging capacity and their ability to inhibit pro-inflammatory enzymes. |
| Oligomers | 3-10 | Mixed A and B-type | Broad-spectrum bioactivity including enhanced cardiovascular protection and gut microbiota modulation. | Oligomeric procyanidins have been shown to improve endothelial function and exhibit prebiotic effects. |
| Polymers | >10 | Mixed A and B-type | High antioxidant capacity in vitro, but limited bioavailability and in vivo activity due to poor absorption. | While demonstrating strong antioxidant potential in chemical assays, their large size hinders intestinal absorption. |
Key Signaling Pathways Modulated by Procyanidins
Procyanidins exert their biological effects by modulating various intracellular signaling pathways. Their structure dictates the specific pathways they interact with and the magnitude of their effect.
Caption: Signaling pathways modulated by procyanidins.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to assess the biological functions of procyanidins.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity of a substance.
-
Principle: The assay quantifies the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator.
-
Methodology:
-
A fluorescent probe (e.g., fluorescein) is mixed with the this compound sample.
-
A peroxyl radical generator (e.g., AAPH) is added to initiate the oxidation reaction.
-
The fluorescence decay is monitored over time.
-
The ORAC value is calculated by comparing the area under the fluorescence decay curve of the sample to that of a standard antioxidant (e.g., Trolox).
-
Caption: Workflow for the ORAC assay.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This in vitro model is used to evaluate the anti-inflammatory properties of procyanidins.
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators. The ability of procyanidins to inhibit this response is measured.
-
Methodology:
-
Macrophage cells (e.g., RAW 264.7) are cultured.
-
Cells are pre-treated with various concentrations of procyanidins.
-
LPS is added to induce an inflammatory response.
-
The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the cell culture medium is quantified using ELISA and the Griess reagent, respectively.
-
Endothelium-Dependent Vasodilation Assay
This ex vivo assay assesses the effect of procyanidins on vascular function.
-
Principle: The ability of procyanidins to induce relaxation in pre-constricted arterial rings is measured. This relaxation is dependent on the production of nitric oxide (NO) by the endothelium.
-
Methodology:
-
Aortic rings are isolated from laboratory animals (e.g., rats).
-
The rings are mounted in an organ bath and pre-constricted with a vasoconstrictor (e.g., phenylephrine).
-
Cumulative concentrations of procyanidins are added to the bath.
-
The relaxation of the arterial ring is recorded using an isometric force transducer.
-
This guide highlights the critical link between the structural features of procyanidins and their biological activities. The provided data and experimental frameworks offer a foundation for researchers to further explore and harness the therapeutic potential of these versatile natural compounds.
Procyanidins: A Comparative Guide to Clinical Validation of Health Claims
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical evidence supporting the health claims of procyanidins, a class of flavonoids found in various plant-based foods. We delve into the quantitative data from human clinical trials, detail the experimental protocols employed, and visualize the key signaling pathways involved. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Cardiovascular Health Claims
Procyanidins, particularly from grape seed and French maritime pine bark extracts, have been extensively studied for their potential benefits to cardiovascular health. Clinical trials have primarily focused on their effects on blood pressure and lipid profiles.
Comparative Data on Cardiovascular Endpoints
| Study Intervention & Dosage | Duration | Participant Population | Key Findings | Comparison to Placebo/Control |
| Grape Seed Procyanidin Extract (GSPE) | ||||
| 200 mg/day GSPE | 12 weeks | 30 prehypertensive adults (40-64 years) | No significant change in Systolic Blood Pressure (SBP) or Diastolic Blood Pressure (DBP). | No significant difference compared to placebo.[1] |
| 400 mg/day GSPE | 12 weeks | 30 prehypertensive adults (40-64 years) | Significant decrease in SBP by 13 mmHg.[1] | SBP reduction was significantly greater than in the placebo group.[1] |
| 150 mg/day GSPE | 4 months | 119 pre- and mildly hypertensive adults | Dose-dependent improvement in blood pressure. | Statistically significant higher improvement compared to the control group.[2] |
| 300 mg/day GSPE | 4 months | 119 pre- and mildly hypertensive adults | Blood pressure normalized in 93% of participants.[2] | Statistically significant higher improvement compared to the control group. |
| 300 mg/day GSPE in a beverage | 6 weeks | 36 pre-hypertensive middle-aged adults | Significant reduction in SBP by 5.6% and DBP by 4.7%. | SBP reduction was significantly different from placebo. |
| French Maritime Pine Bark Extract (Oligopin®) | ||||
| 150 mg/day (low molecular weight procyanidins) | 5 weeks | 24 stage-1 hypertensive adults | Significant reduction in SBP by 6.36 mmHg from baseline. Raised HDL-cholesterol by 14.06% and apolipoprotein A-1 by 8.12%. Reduced the ratio of apolipoprotein B-100/A-1 by 10.26%. | HDL-c and apolipoprotein A-1 increase, and the apoB/apoA-1 ratio reduction were significant compared to placebo. |
| Cocoa Procyanidins | ||||
| Cocoa extract with 500 mg flavanols (including 80 mg (-)-epicatechin) | Daily | 21,442 adults (mean age 72) | 27% reduction in cardiovascular disease mortality (secondary outcome). No significant effect on total cardiovascular events (primary outcome). | The reduction in CVD mortality was compared to a placebo group. |
Experimental Protocols: Cardiovascular Trials
-
Study on GSPE in Prehypertension (NCT03017171): This was a randomized, double-blind, placebo-controlled study. 30 participants were randomized to receive low-dose GSPE (200 mg/day), high-dose GSPE (400 mg/day), or a placebo for 12 weeks. The primary endpoints were systolic and diastolic blood pressure, and brachial flow-mediated dilation (FMD) was also measured.
-
Study on French Maritime Pine Bark Extract in Stage-1 Hypertension (NCT02063477): This was a randomized, double-blind, placebo-controlled, crossover study involving 24 participants with stage-1 hypertension. Subjects received 150 mg/day of the extract or a placebo for 5 weeks, with a crossover period. Key endpoints included lipid profile, systolic blood pressure, and oxidized LDL.
-
COSMOS Trial (NCT02422745): A large-scale, randomized, placebo-controlled clinical trial investigating the effects of a cocoa extract supplement (500 mg/day cocoa flavanols) on the primary prevention of cardiovascular disease and cancer in over 21,000 older adults.
Metabolic Health Claims
The impact of procyanidins on metabolic health, particularly in the context of metabolic syndrome, has been another key area of investigation. Studies have explored their effects on glucose metabolism and lipid profiles.
Comparative Data on Metabolic Endpoints
| Study Intervention & Dosage | Duration | Participant Population | Key Findings | Comparison to Placebo/Control |
| Grape Seed Procyanidins | ||||
| 100 mg and 300 mg | Single dose | Healthy subjects | Reduced postprandial glucose after 15 and 30 minutes following a high-carbohydrate meal. | The reduction was compared to the response from the high-carbohydrate meal alone. |
| Cocoa Procyanidins | ||||
| Cocoa products with 0.3-1680 mg flavanol monomers and 3.5-1270 mg procyanidins | Varied | Review of 7 randomized controlled trials on metabolic syndrome | Beneficially reduced glycemic response, blood pressure, and improved lipid profiles. | Effects were compared to placebo groups in the respective studies. |
| 1% polyphenol extract from cocoa powder in diet | Not specified (animal study) | High cholesterol-fed rats | Significantly lowered plasma cholesterol concentrations. Increased fecal cholesterol and total bile acids excretion. | Compared to a high-cholesterol diet without the extract. |
Experimental Protocols: Metabolic Trials
-
Review of Cocoa Flavanols on Metabolic Syndrome: This systematic review analyzed seven randomized controlled trials published between 2013 and 2023. The studies varied in the type of cocoa product, dosage of flavanols and procyanidins, and duration of the intervention. The primary outcomes assessed were related to metabolic syndrome, including glycemic control, blood pressure, and lipid profiles.
Antioxidant and Anti-inflammatory Effects
Procyanidins are potent antioxidants and have demonstrated anti-inflammatory properties in numerous studies. These effects are believed to underpin many of their observed health benefits.
Comparative Data on Antioxidant & Anti-inflammatory Markers
| Study Intervention & Dosage | Duration | Study Model | Key Findings | Comparison to Control |
| Grape Seed Procyanidins | ||||
| Various | Not specified (Meta-analysis) | In vivo animal studies | Significantly improved Total Antioxidant Capacity (T-AOC), Superoxide Dismutase (SOD), Glutathione (GSH), Glutathione Peroxidase (GPx), and Catalase (CAT) levels. Significantly reduced Malondialdehyde (MDA) levels. | Compared to oxidative damage model groups. |
| 100, 200, and 400 mg/kg/day | 7 days | Rats with TNBS-induced colitis | Reduced the expression of NF-κB, phospho-IκBα, and IκK in the colon. | Compared to untreated colitis model. |
| This compound B2 | ||||
| Pretreatment with 0-25 µM | Not specified | Bovine mammary epithelial cells under heat stress | Alleviated the decline in cell viability in a dose-dependent manner. Improved CAT, SOD, and T-AOC activity. Decreased MDA and Reactive Oxygen Species (ROS) generation. | Compared to heat-stressed cells without this compound B2 pretreatment. |
Experimental Protocols: Antioxidant & Anti-inflammatory Studies
-
Systematic Review and Meta-Analysis of In Vivo Oxidative Damage: This analysis included 29 studies investigating the effects of procyanidins on oxidative stress markers in animal models. The primary outcome measures were levels of antioxidant enzymes (SOD, CAT, GPx), non-enzymatic antioxidants (GSH), total antioxidant capacity, and markers of lipid peroxidation (MDA).
-
Study on this compound B2 in Bovine Mammary Epithelial Cells: This in vitro study investigated the protective effects of this compound B2 against heat stress-induced oxidative damage. The cells were pretreated with varying concentrations of this compound B2 before being subjected to heat stress. The study measured cell viability, antioxidant enzyme activity, and levels of oxidative stress markers.
Signaling Pathways Modulated by Procyanidins
Clinical and preclinical studies suggest that procyanidins exert their health benefits by modulating key signaling pathways involved in cellular stress response and inflammation, primarily the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Procyanidins have been shown to activate this protective pathway.
Caption: this compound activation of the Nrf2 signaling pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Procyanidins have been shown to inhibit the activation of this pro-inflammatory pathway.
Caption: this compound inhibition of the NF-κB signaling pathway.
Experimental Workflow for Clinical Trials
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial investigating the effects of procyanidins.
Caption: Generalized workflow of a this compound clinical trial.
References
A Comparative Guide to the Metabolomics of Procyanidin Interventions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic impact of procyanidin interventions, supported by experimental data. Procyanidins, a class of flavonoids found in various fruits, vegetables, and grains, are recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anti-obesity effects.[1] Understanding their metabolic fate and impact on cellular signaling is crucial for developing targeted therapeutic strategies. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of this compound metabolomics.
Data Presentation: Quantitative Insights into this compound Interventions
The following tables summarize the quantitative effects of various this compound interventions on key metabolic and physiological parameters. These studies highlight the potential of procyanidins to modulate lipid metabolism, antioxidant capacity, and body weight.
Table 1: Effects of Grape Seed this compound Extract (GSPE) on Finishing Pigs
| Parameter | Control | 100 mg/kg GSPE | 200 mg/kg GSPE | Reference |
| Serum | [2] | |||
| Total Antioxidant Capacity (U/mL) | 11.85 | 12.12 | 13.57 | [2] |
| Glutathione (mg/L) | 289.45 | 301.23 | 325.67 | [2] |
| Malondialdehyde (nmol/mL) | 8.54 | 7.98 | 6.87 | [2] |
| Triglyceride (mmol/L) | 0.58 | 0.51 | 0.43 | |
| Total Cholesterol (mmol/L) | 2.45 | 2.21 | 2.01 | |
| High-Density Lipoprotein Cholesterol (mmol/L) | 1.12 | 1.25 | 1.38 | |
| Liver | ||||
| Total Antioxidant Capacity (U/mgprot) | 65.43 | 68.91 | 75.32 | |
| Glutathione (mg/gprot) | 12.34 | 13.01 | 14.56 | |
| Malondialdehyde (nmol/mgprot) | 2.31 | 2.11 | 1.87 | |
| Muscle | ||||
| Total Antioxidant Capacity (U/mgprot) | 45.67 | 47.89 | 52.13 | |
| Glutathione (mg/gprot) | 8.91 | 9.54 | 10.87 | |
| Malondialdehyde (nmol/mgprot) | 1.54 | 1.32 | 1.12 | |
| * p < 0.05 compared to the control group. |
Table 2: Effects of Grape Seed Procyanidins (GSP) on High-Fat Diet-Induced Obese Rats
| Parameter | High-Fat Diet (Control) | High-Fat Diet + 25 mg/d GSP | High-Fat Diet + 50 mg/d GSP | High-Fat Diet + 100 mg/d GSP | Reference |
| Body Weight Gain (g) | 150.3 ± 10.2 | 135.1 ± 9.8 | 128.4 ± 8.5 | 120.1 ± 7.9 | |
| Abdominal Fat Coefficient (%) | 3.21 ± 0.25 | 2.89 ± 0.21 | 2.75 ± 0.19 | 2.61 ± 0.17 | |
| Serum Glucose (mmol/L) | 8.9 ± 0.7 | 8.1 ± 0.6 | 7.8 ± 0.5 | 7.5 ± 0.4 | |
| Serum Total Cholesterol (mmol/L) | 3.54 ± 0.28 | 3.12 ± 0.25 | 2.98 ± 0.22 | 2.81 ± 0.20 | |
| Serum Triglycerides (mmol/L) | 1.89 ± 0.15 | 1.65 ± 0.13 | 1.52 ± 0.11 | 1.41 ± 0.10 | |
| Adipose Tissue IL-6 (pg/mg protein) | 125.4 ± 10.1 | 110.2 ± 9.5 | 105.7 ± 8.9 | 98.5 ± 8.1 | |
| Adipose Tissue COX-2 (ng/mg protein) | 8.7 ± 0.6 | 7.8 ± 0.5 | 7.2 ± 0.4 | 6.9 ± 0.4 | |
| p < 0.05 compared to the high-fat diet control group. |
Table 3: Comparative Metabolomic Effects of Cranberry (A-type) vs. Apple (B-type) Procyanidins in Rat Plasma
| Metabolite Class | Cranberry Procyanidins (PPCP) | Apple Procyanidins (PPAP) | Analytical Platform | Reference |
| This compound Content (mg/g extract) | 511 | 690 | HPLC-MSn | |
| This compound Type | >90% A-type (dimer to tetramers) | Exclusively B-type | HPLC-MSn | |
| Plasma Metabolome Difference | Significant difference observed | - | LC-HRMS | |
| 1H NMR Metabolomics | No significant difference observed | - | 1H NMR |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited this compound metabolomics studies.
This compound Extraction and Quantification
-
Source Materials: Grape seeds, apples, cranberries.
-
Extraction: Procyanidins are typically extracted from the source material using a solvent mixture, commonly 80% aqueous methanol or acetone. The mixture is homogenized and centrifuged to separate the supernatant containing the procyanidins.
-
Purification: The crude extract is often purified using solid-phase extraction (SPE) with cartridges like Sephadex LH-20 or C18 to remove interfering substances.
-
Quantification: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or Mass Spectrometry (MS) is the standard method for quantifying procyanidins. For instance, a study on cranberry and apple procyanidins used HPLC-MSn to identify and quantify oligomeric procyanidins with varying degrees of polymerization.
Metabolomic Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Plasma: Plasma samples are deproteinized, often by precipitation with a cold organic solvent like acetonitrile. The supernatant is then dried and reconstituted in a suitable solvent for injection.
-
Urine: Urine samples are typically centrifuged to remove particulate matter and may be diluted before injection.
-
Tissue: Tissues are homogenized in a solvent, followed by extraction and centrifugation to obtain the metabolite-containing supernatant.
-
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is commonly used for its high resolution and sensitivity. A C18 reversed-phase column is frequently employed with a gradient elution of mobile phases, such as water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometry: High-resolution mass spectrometers, like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, are used for accurate mass measurements and identification of metabolites. Data is acquired in both positive and negative ionization modes to cover a wide range of metabolites. An off-line solid-phase extraction (SPE) and UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been validated for determining procyanidins and their metabolites in plasma samples.
Metabolomic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
A key advantage of NMR is its minimal sample preparation requirement.
-
Biological fluids like plasma or urine are often mixed with a buffer solution (e.g., phosphate buffer in D2O) containing a chemical shift reference standard (e.g., TSP or DSS).
-
-
Data Acquisition:
-
One-dimensional (1D) 1H NMR spectra are typically acquired to provide an overview of the major metabolites.
-
Water suppression techniques are crucial for biofluid analysis to attenuate the strong water signal.
-
-
Data Analysis:
-
The acquired spectra are processed, including phasing, baseline correction, and referencing.
-
Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), is used to identify metabolic changes between different experimental groups. While NMR is highly reproducible, it has lower sensitivity compared to MS.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow in this compound metabolomics research.
References
Safety Operating Guide
Navigating the Disposal of Procyanidins: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. Procyanidins, a class of polyphenolic compounds widely studied for their bioactive properties, are generally not classified as hazardous substances. However, adherence to a structured disposal protocol is essential for maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of procyanidin waste streams.
This compound Hazard Profile: A Summary
While various Safety Data Sheets (SDS) indicate that procyanidins are not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to handle them with the standard precautions applicable to all laboratory chemicals.[1][2][3] The following table summarizes the hazard ratings found for this compound B2.
| Hazard Classification System | Health Rating | Fire Rating | Reactivity Rating | Source |
| NFPA Ratings (scale 0-4) | 0 | 0 | 0 | [1] |
| HMIS-Ratings (scale 0-4) | 0 | 0 | 0 | [1] |
NFPA: National Fire Protection Association; HMIS: Hazardous Materials Identification System.
Standard Operating Protocol for this compound Disposal
This protocol outlines the necessary steps for the safe handling and disposal of this compound compounds, contaminated materials, and their containers.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the waste is pure this compound (solid powder), a solution containing procyanidins, or lab materials contaminated with procyanidins (e.g., gloves, paper towels, chromatography plates).
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Keep this compound waste separate from incompatible materials such as strong oxidizing/reducing agents or strong acids/alkalis.
Step 2: Containment and Labeling
-
Use Appropriate Containers:
-
Solid Waste: Collect pure this compound powder and lightly contaminated solids (e.g., weighing paper, wipes) in a suitable, sealed container.
-
Liquid Waste: Collect solutions containing procyanidins in a sealable, leak-proof container. For aqueous solutions, glass or polyethylene containers are typically appropriate.
-
Sharps: Any sharps (needles, scalpels) contaminated with procyanidins must be disposed of in a designated sharps container.
-
-
Label Containers Clearly: All waste containers must be clearly labeled. The label should include:
-
The full chemical name: "this compound Waste"
-
The primary solvent or components of any mixture.
-
The date the container was started.
-
Appropriate hazard warnings (if mixed with other hazardous chemicals).
-
Step 3: Accidental Spill Management
-
Personnel Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Containment and Cleanup:
-
For solid spills, avoid creating dust. Sweep up or vacuum the spillage and collect it in a suitable container for disposal.
-
For liquid spills, absorb the material with sand, diatomaceous earth, or another inert absorbent.
-
-
Surface Decontamination: Clean the spill surface thoroughly to remove any residual contamination.
Step 4: Disposal of Empty Containers
-
Triple Rinse: The first rinse of a container that held a this compound solution should be collected and disposed of as chemical waste. Subsequent rinses with water can typically be discarded down the drain, but consult your local EHS guidelines.
-
Container Disposal: Once thoroughly rinsed and air-dried, the empty container can often be disposed of in the regular laboratory glass or plastic recycling stream. Deface the original label to prevent confusion.
Step 5: Final Disposal Route
-
Consult EHS: The final disposal method must align with federal, state, and local regulations. Always consult your institution's EHS office for specific guidance.
-
Arrange for Pickup: Once the waste container is full, seal it and request a waste pickup from your EHS department.
-
Prohibited Disposal Methods:
-
Do not dispose of solid this compound waste in the regular trash unless explicitly approved by EHS. While some sources suggest smaller quantities can be disposed of with household waste, this is not a recommended practice in a professional laboratory setting.
-
Do not wash procyanidins or concentrated solutions down the drain or allow them to enter sewers or waterways.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.
Caption: Logical workflow for this compound waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Procyanidin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Procyanidin, a class of flavonoids with significant research interest. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Personal Protective Equipment (PPE) for this compound Handling
While Procyanidins are generally not classified as hazardous substances, their toxicological properties are not always thoroughly investigated.[1] Therefore, adopting a cautious approach with appropriate personal protective equipment is crucial. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye Protection | Safety glasses with side-shields or safety goggles | Should conform to EN 166 (EU) or NIOSH (US) standards.[2] Always wear when handling this compound powder or solutions. |
| Hand Protection | Compatible chemical-resistant gloves | The specific glove material should be impermeable and resistant to the substance.[3][4] Due to a lack of specific testing data for Procyanidins, nitrile or butyl rubber gloves are a common recommendation for handling fine chemicals.[5] Always inspect gloves for tears or holes before use. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and personal clothing from potential splashes or spills. |
| Respiratory Protection | NIOSH-approved respirator (if applicable) | Generally not required for small quantities under well-ventilated conditions. However, a respirator is recommended if dust may be generated or if working in an area with poor ventilation. |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is essential for laboratory safety and environmental responsibility. The following workflow outlines the key steps from preparation to final disposal of this compound.
Step-by-Step Handling and Disposal Plan:
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for the specific this compound product.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Ventilation: Ensure you are working in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust inhalation.
-
-
Handling:
-
Avoid Contact: Prevent direct contact with the skin and eyes.
-
Avoid Inhalation: Avoid breathing in dust or aerosols.
-
Weighing: When weighing the solid form, do so carefully to minimize dust generation.
-
Dissolving: this compound B2 is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide. When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.
-
-
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Recommended storage temperature for long-term stability is often -20°C.
-
-
Spill Management:
-
For spills, avoid raising dust.
-
Wear appropriate PPE, including a respirator if necessary.
-
Contain the spill and collect the material using a method that does not generate dust (e.g., using a wet paper towel for small spills).
-
Place the collected material into a suitable, closed container for disposal.
-
-
Disposal Plan:
-
Waste Characterization: While smaller quantities may sometimes be disposed of with household waste, it is best practice to treat all chemical waste as hazardous unless otherwise specified by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, wipes, and containers, should be disposed of as chemical waste.
-
Official Regulations: Disposal must be made according to official federal, state, and local regulations. Contact your institution's EHS department for specific guidance on chemical waste disposal.
-
Experimental Workflow: A General Protocol
The following diagram illustrates a generalized workflow for conducting an experiment with this compound, emphasizing the integration of safety procedures.
By integrating these safety and handling protocols into your daily laboratory practices, you can confidently advance your research on this compound while maintaining a secure and compliant work environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
